Product packaging for 4-Methoxybenzo[d]isoxazole(Cat. No.:)

4-Methoxybenzo[d]isoxazole

Cat. No.: B15058450
M. Wt: 149.15 g/mol
InChI Key: MLKLJQDTAHYHEY-UHFFFAOYSA-N
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Description

4-Methoxybenzo[d]isoxazole is a useful research compound. Its molecular formula is C8H7NO2 and its molecular weight is 149.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO2 B15058450 4-Methoxybenzo[d]isoxazole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-10-7-3-2-4-8-6(7)5-9-11-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKLJQDTAHYHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Enigmatic 4-Methoxybenzo[d]isoxazole: A Search for Definitive Identification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise identification of a chemical compound is the cornerstone of any rigorous scientific investigation. The Chemical Abstracts Service (CAS) number is a unique and unambiguous identifier for a specific substance, allowing for clear communication and reliable information retrieval. However, a comprehensive search for the CAS number of 4-Methoxybenzo[d]isoxazole has proven to be a challenging endeavor, revealing a scarcity of publicly available, consolidated data for this particular isomer.

While the broader family of methoxy-substituted benzisoxazoles is documented, specific and detailed technical information, including a dedicated CAS number for the 4-methoxy variant, is not readily found in major chemical databases. This suggests that this compound may be a novel or less-studied compound, with its synthesis, properties, and biological activities yet to be extensively characterized and cataloged.

In contrast, a close structural isomer, 3-Methoxybenzo[d]isoxazole , is assigned the CAS number 26384-74-7 . The availability of this identifier allows for the retrieval of some associated data, though a comprehensive technical guide with detailed experimental protocols and extensive quantitative data for this compound also remains elusive in publicly accessible literature.

The absence of a specific CAS number for this compound presents a significant hurdle in compiling an in-depth technical guide as requested. Foundational data, including physicochemical properties, spectroscopic data (NMR, IR, Mass Spectrometry), and toxicological information, are intrinsically linked to this unique identifier. Without it, any attempt to provide detailed experimental protocols or quantitative data would be speculative and lack the necessary scientific rigor.

The Path Forward: A Call for Characterization

The current informational landscape underscores a potential opportunity for original research. The synthesis and thorough characterization of this compound would be a valuable contribution to the field of medicinal chemistry. Such a study would involve:

  • Unambiguous Synthesis: Development and documentation of a reliable synthetic route to produce this compound with high purity.

  • Structural Elucidation: Comprehensive analysis using modern spectroscopic techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and X-ray crystallography) to definitively confirm the structure and isomeric purity.

  • Physicochemical Profiling: Determination of key properties such as melting point, boiling point, solubility, and pKa.

  • Biological Screening: Evaluation of its activity in relevant biological assays to explore its potential as a lead compound in drug discovery.

Upon successful synthesis and characterization, a new CAS number could be assigned, paving the way for its inclusion in chemical databases and facilitating further research by the scientific community.

Alternative Focus: The Better-Defined Isomer

Given the current limitations, a detailed technical guide could be developed for the known isomer, 3-Methoxybenzo[d]isoxazole (CAS: 26384-74-7) . While still not as extensively documented as some other heterocyclic compounds, a more substantial body of information could potentially be collated from existing literature and patents. This would provide a valuable resource for researchers interested in the biological activities and chemical properties of the methoxybenzo[d]isoxazole scaffold.

For professionals in drug development, the exploration of such closely related analogs is a common strategy. Understanding the structure-activity relationships (SAR) between different isomers can provide crucial insights for the design of more potent and selective drug candidates.

Spectroscopic and Synthetic Profile of 4-Methoxybenzo[d]isoxazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data and synthetic approaches for 4-Methoxybenzo[d]isoxazole. Due to the limited availability of comprehensive experimental data in the public domain for this specific molecule, this document outlines general methodologies and analogous data, offering a foundational understanding for researchers.

Spectroscopic Data Summary

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic TechniqueExpected Peaks/Signals
¹H NMR Aromatic protons (approx. δ 6.8-7.5 ppm), Methoxy protons (approx. δ 3.8-4.0 ppm, singlet), Isoxazole proton (if present, typically downfield).
¹³C NMR Aromatic carbons (approx. δ 110-160 ppm), Methoxy carbon (approx. δ 55-60 ppm), Isoxazole ring carbons (values can vary significantly based on substitution).
IR Spectroscopy C-O-C stretching (aromatic ether, approx. 1250 cm⁻¹), C=N stretching (isoxazole ring, approx. 1600-1650 cm⁻¹), Aromatic C-H stretching (approx. 3000-3100 cm⁻¹), C-H bending (approx. 750-900 cm⁻¹).
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of C₈H₇NO₂ (149.15 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group or cleavage of the isoxazole ring.

Experimental Protocols: General Synthetic Approaches

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily accessible scientific literature. However, general synthetic routes to benzisoxazole derivatives are well-established. The following represents a plausible synthetic strategy based on common methodologies in heterocyclic chemistry.

General Synthesis of Benzisoxazoles

The construction of the benzisoxazole ring system can be achieved through several established synthetic pathways. A common approach involves the cyclization of an appropriately substituted aromatic precursor. For the synthesis of this compound, a potential route could start from a substituted salicylaldehyde or a related ortho-hydroxy aromatic ketone.

Conceptual Experimental Workflow:

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start Precursor Ortho-hydroxy aromatic precursor (e.g., 2-hydroxy-6-methoxybenzaldehyde) Start->Precursor Reaction Reaction with a source of nitrogen (e.g., hydroxylamine) Precursor->Reaction Cyclization Intramolecular cyclization Reaction->Cyclization Product This compound Cyclization->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS UV UV-Vis Spectroscopy Product->UV Data Spectroscopic Data NMR->Data IR->Data MS->Data UV->Data

Caption: Conceptual workflow for the synthesis and spectroscopic characterization of this compound.

Methodology Details (Hypothetical):

  • Oximation: A suitable starting material, such as 2-hydroxy-6-methoxybenzaldehyde, would be reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate or pyridine) in a suitable solvent like ethanol. This reaction would form the corresponding oxime intermediate.

  • Cyclization: The resulting oxime would then undergo intramolecular cyclization to form the benzisoxazole ring. This step can often be induced by heating or by treatment with a dehydrating agent or a suitable catalyst.

  • Purification: The crude product would be purified using standard laboratory techniques such as recrystallization or column chromatography to yield pure this compound.

Conclusion

While a comprehensive, experimentally validated dataset for this compound is not currently available in the reviewed literature, this guide provides a framework for its synthesis and characterization based on established principles of organic chemistry. Researchers aiming to work with this compound will likely need to perform its synthesis and conduct a full spectroscopic analysis to confirm its structure and purity. The predicted spectral data and the general synthetic workflow presented herein can serve as a valuable starting point for such investigations. Further research is warranted to fully elucidate the spectroscopic properties and optimize the synthesis of this compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR of 4-Methoxybenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 4-Methoxybenzo[d]isoxazole. This document outlines the predicted chemical shifts and coupling constants, details the experimental protocols for acquiring such data, and presents the information in a clear, tabular format for easy reference and comparison.

Introduction

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) and proton-proton coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the analysis of substituent effects on the benzene and isoxazole rings, drawing comparisons with structurally related compounds.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-38.5 - 8.7s-
H-57.0 - 7.2dJ = 8.0 - 9.0
H-67.4 - 7.6tJ = 8.0 - 9.0
H-76.8 - 7.0dJ = 8.0 - 9.0
OCH₃3.9 - 4.1s-

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-3150 - 155
C-3a115 - 120
C-4155 - 160
C-5110 - 115
C-6125 - 130
C-7105 - 110
C-7a160 - 165
OCH₃55 - 60

Experimental Protocols

The following section details a standard experimental protocol for the acquisition of high-resolution ¹H and ¹³C NMR spectra of a small organic molecule like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz or 500 MHz NMR spectrometer.

For ¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

  • Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6-8 ppm.

  • Temperature: 298 K (25 °C).

For ¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on a Bruker spectrometer).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Spectral Width: A spectral width of approximately 200-240 ppm, centered around 100-120 ppm.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

  • Integration (¹H NMR): Integrate the area under each proton signal to determine the relative number of protons.

  • Peak Picking: Identify and list the chemical shifts of all significant peaks. For ¹H NMR, determine the multiplicity and coupling constants of the signals.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships in NMR signal assignment and a typical experimental workflow.

Signal_Assignment_Logic cluster_protons Proton Signals cluster_carbons Carbon Signals H3 H-3 (singlet) C3 C-3 H3->C3 HSQC/HMBC H5_H7 H-5 & H-7 (doublets) C_quat Quaternary Carbons (C-3a, C-4, C-7a) H5_H7->C_quat HMBC C_CH Methine Carbons (C-5, C-6, C-7) H5_H7->C_CH HSQC H6 H-6 (triplet) H6->C_quat HMBC H6->C_CH HSQC OCH3 OCH₃ (singlet) C_OCH3 OCH₃ Carbon OCH3->C_OCH3 HSQC/HMBC

Caption: Logic for assigning NMR signals using 2D NMR.

NMR_Workflow SamplePrep Sample Preparation NMR_Acquisition NMR Data Acquisition (¹H & ¹³C) SamplePrep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Peak Picking, Integration) Data_Processing->Spectral_Analysis Structure_Elucidation Structure Elucidation/ Verification Spectral_Analysis->Structure_Elucidation

An In-depth Technical Guide to the FT-IR Spectrum of 4-Methoxybenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 4-Methoxybenzo[d]isoxazole. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document compiles predictive data based on the characteristic absorption frequencies of its constituent functional groups, supported by data from analogous compounds. This guide also outlines a comprehensive experimental protocol for acquiring a high-quality FT-IR spectrum of the compound.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by the vibrational frequencies of its primary functional groups: the fused benzo and isoxazole rings, and the methoxy substituent. The following table summarizes the expected absorption bands, their corresponding vibrational modes, and typical wavenumber ranges based on established spectroscopic data for similar molecular structures.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
3100-3000Medium to WeakC-H StretchingAromatic (Benzene Ring)
2970-2930MediumC-H Stretching (asymmetric)Methoxy (-OCH₃)
2850-2815MediumC-H Stretching (symmetric)Methoxy (-OCH₃)
1620-1580Medium to StrongC=N StretchingIsoxazole Ring
1580-1450Medium to StrongC=C StretchingAromatic (Benzene Ring)
1475-1440MediumC-H Bending (asymmetric)Methoxy (-OCH₃)
1300-1200StrongC-O-C Stretching (asymmetric)Aryl Ether
1180-1150MediumN-O StretchingIsoxazole Ring[1]
1050-1020StrongC-O-C Stretching (symmetric)Aryl Ether
900-675StrongC-H Out-of-Plane BendingAromatic (Benzene Ring)

Experimental Protocol for FT-IR Analysis

This section details the methodology for obtaining the FT-IR spectrum of this compound. The Attenuated Total Reflectance (ATR) technique is recommended for solid samples due to its simplicity and minimal sample preparation.[2]

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.[2]

Sample Preparation:

  • Ensure the this compound sample is in a solid, powdered form and is dry.

  • No extensive sample preparation, such as the creation of KBr pellets, is necessary when using an ATR setup.[3]

Data Acquisition:

  • Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.[4]

  • Sample Application: Place a small amount of the powdered this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.[4]

  • Pressure Application: Use the spectrometer's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the ATR crystal.[4]

  • Spectrum Collection: Collect the sample spectrum. Typical parameters include:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32-64 scans (to improve signal-to-noise ratio)

Data Processing:

  • The spectrometer software will automatically perform a Fourier transform on the interferogram to produce the final spectrum of absorbance or transmittance versus wavenumber.[5]

  • Perform a baseline correction and normalize the spectrum as needed for clear data presentation.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for obtaining the FT-IR spectrum of this compound.

FT_IR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_end Start Start Clean_ATR Clean ATR Crystal Start->Clean_ATR Sample_Prep Prepare Solid Sample Clean_ATR->Sample_Prep Background_Scan Acquire Background Spectrum Sample_Prep->Background_Scan Apply_Sample Apply Sample to Crystal Background_Scan->Apply_Sample Acquire_Sample_Scan Acquire Sample Spectrum Apply_Sample->Acquire_Sample_Scan FT Fourier Transform Acquire_Sample_Scan->FT Baseline_Correction Baseline Correction FT->Baseline_Correction Analyze Analyze Spectrum Baseline_Correction->Analyze End End Analyze->End

FT-IR Experimental Workflow for this compound.

References

Technical Guide: Solubility Profile of 4-Methoxybenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This technical guide addresses the solubility of 4-Methoxybenzo[d]isoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The isoxazole parent ring system is generally more soluble in polar solvents due to the presence of nitrogen and oxygen atoms that can participate in hydrogen bonding.[1] However, the solubility of substituted derivatives like this compound is also heavily influenced by its larger, more rigid bicyclic structure and the methoxy substituent.

In the absence of published quantitative data, this document provides a detailed, standard experimental protocol for determining the thermodynamic solubility of a compound, which can be readily applied to this compound. The primary method detailed is the universally recognized shake-flask technique, considered a "gold standard" for its reliability in solubility measurements.[2][3] This guide includes a step-by-step methodology, an experimental workflow diagram, and a structured table for data presentation, enabling researchers to generate and report their own findings in a consistent and reproducible manner.

Predicted Solubility Characteristics

While quantitative data is unavailable, some qualitative predictions can be made based on the structure of this compound and the general properties of related compounds.

  • Isoxazole (Parent Compound): The parent compound, isoxazole, is a polar heterocyclic compound that is more soluble in polar solvents like water, methanol, and ethanol.[1] Its solubility in non-polar solvents such as hexane is low.[1]

  • Structural Considerations: this compound possesses the polar isoxazole ring but also a non-polar benzene ring and a methoxy group. This structure suggests it will exhibit moderate solubility in a range of organic solvents. It is likely to be more soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately polar solvents (e.g., acetone, ethyl acetate, dichloromethane) than in highly non-polar solvents (e.g., hexane) or highly polar protic solvents (e.g., water).

Quantitative Solubility Data

As of the date of this guide, no specific quantitative solubility values for this compound in organic solvents were found in publicly accessible literature. To facilitate future research and data comparison, the following table is provided as a template for recording experimentally determined solubility values.

Organic SolventChemical FormulaSolubility (mg/mL)Solubility (mol/L)Temperature (°C)MethodReference
e.g., AcetoneC₃H₆O25Shake-Flask[Your Data]
e.g., DichloromethaneCH₂Cl₂25Shake-Flask[Your Data]
e.g., EthanolC₂H₆O25Shake-Flask[Your Data]
e.g., Ethyl AcetateC₄H₈O₂25Shake-Flask[Your Data]
e.g., DMSOC₂H₆OS25Shake-Flask[Your Data]
e.g., HexaneC₆H₁₄25Shake-Flask[Your Data]
e.g., MethanolCH₄O25Shake-Flask[Your Data]
e.g., TolueneC₇H₈25Shake-Flask[Your Data]

Experimental Protocol: Thermodynamic Solubility Determination

The following protocol describes the Saturation Shake-Flask Method , which is a reliable and widely used technique for measuring the thermodynamic equilibrium solubility of a solid compound in a solvent.[2][4]

Principle

An excess amount of the solid compound (solute) is added to a known volume of the solvent. The resulting mixture is agitated until equilibrium is achieved between the undissolved solid and the saturated solution. After separating the solid phase, the concentration of the solute in the clear, saturated solution is determined using a suitable analytical method.

Materials and Equipment
  • This compound (solid form)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials or flasks with airtight screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Experimental Workflow Diagram

G Diagram 1: Shake-Flask Solubility Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A 1. Add excess solid to solvent in vial B 2. Agitate at constant temperature (e.g., 24h at 25°C) A->B C 3. Allow suspension to settle B->C D 4. Withdraw supernatant C->D F 6. Prepare dilutions of the clear filtrate E 5. Filter through 0.22 µm syringe filter D->E E->F G 7. Quantify concentration (e.g., by HPLC-UV) F->G H 8. Calculate solubility G->H

Caption: Workflow for the Shake-Flask solubility determination method.

Step-by-Step Procedure
  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a precisely measured volume (e.g., 2-5 mL) of the chosen organic solvent.[4] An "excess" ensures that a solid phase remains after equilibrium is reached. A visual check for undissolved particles is essential.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 hours is common for thermodynamic solubility, though preliminary tests may be run at intervals (e.g., 4h, 24h) to confirm that the concentration is no longer changing.[5]

  • Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for a short period (e.g., 1-2 hours) to allow the excess solid to sediment.[2]

  • Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Attach a syringe filter (e.g., 0.22 µm PTFE) and discard the first few drops to saturate the filter material. Collect the clear filtrate into a clean vial. This step is critical to remove all undissolved microparticles.

  • Quantification:

    • Prepare a series of accurate dilutions of the filtrate using the same solvent.

    • Quantify the concentration of this compound in the diluted samples using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectroscopy.[4][5]

    • A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. Report the final value in standard units such as mg/mL or mol/L.

Conclusion

While published quantitative data on the solubility of this compound in organic solvents is currently lacking, this guide provides the necessary framework for researchers to produce such data in a standardized and reliable manner. The detailed Shake-Flask protocol is a robust method for determining thermodynamic solubility, and the provided workflow and data table will aid in the consistent execution and reporting of these crucial physicochemical parameters. The generation of this data will be invaluable for applications in drug formulation, reaction optimization, and purification processes.

References

The Biological Activity of 4-Methoxybenzo[d]isoxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The benzo[d]isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This technical guide focuses on the biological activities of derivatives of 4-methoxybenzo[d]isoxazole, a core structure that has been explored for its potential in oncology and inflammatory diseases. While data on the unsubstituted this compound parent molecule is limited, various analogs have shown significant activity as inhibitors of key biological targets, including Hypoxia-Inducible Factor-1α (HIF-1α) and Sphingomyelin Synthase 2 (SMS2). This document provides an in-depth overview of the quantitative data, experimental methodologies, and relevant signaling pathways associated with these derivatives.

Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) Transcription

A significant area of research for benzo[d]isoxazole derivatives has been the inhibition of HIF-1α, a master regulator of the cellular response to hypoxia and a key target in cancer therapy.[1]

Quantitative Data

A series of benzo[d]isoxazole derivatives have been synthesized and evaluated for their ability to inhibit HIF-1α transcription in HEK293T cells using a dual-luciferase gene reporter assay.[1] The most potent compounds from this study are summarized in the table below.

Compound IDStructureIC50 (nM)[1]
15 Benzo[d]isoxazole with a dimethylamino-substituted phenyl ring24
31 Benzo[d]isoxazole with an acetyl-substituted phenyl ring24
Mechanism of Action & Signaling Pathway

Under hypoxic conditions, the HIF-1α subunit is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β. This heterodimer then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription.[2][3][4][5] These target genes are involved in various aspects of cancer progression, including angiogenesis (e.g., VEGF) and metabolic adaptation (e.g., PDK1).[1] The benzo[d]isoxazole derivatives highlighted in this guide act as inhibitors of HIF-1α transcriptional activity, which in turn leads to a decrease in the expression of downstream target genes like VEGF and PDK1.[1]

Below is a diagram illustrating the HIF-1α signaling pathway and the point of intervention by the benzo[d]isoxazole derivatives.

HIF-1a Signaling Pathway cluster_0 Normoxia cluster_1 Hypoxia HIF-1a_normoxia HIF-1α PHDs_VHL PHDs, VHL HIF-1a_normoxia->PHDs_VHL Proteasomal_Degradation Proteasomal Degradation PHDs_VHL->Proteasomal_Degradation HIF-1a_hypoxia HIF-1α HIF-1_Complex HIF-1α/β Complex HIF-1a_hypoxia->HIF-1_Complex HIF-1b HIF-1β HIF-1b->HIF-1_Complex HRE HRE HIF-1_Complex->HRE Binds to Target_Genes Target Genes (VEGF, PDK1) HRE->Target_Genes Activates Transcription Angiogenesis_Metabolism Angiogenesis & Metabolic Adaptation Target_Genes->Angiogenesis_Metabolism Benzo_d_isoxazole Benzo[d]isoxazole Derivatives Benzo_d_isoxazole->HIF-1_Complex Inhibit Transcriptional Activity SMS2_Inhibitor_Workflow Start Start: Synthesis of Benzo[d]isoxazole Derivatives In_Vitro_Assay In Vitro SMS2 Enzyme Assay Start->In_Vitro_Assay Screening Pharmacokinetics Pharmacokinetic Studies (e.g., Oral Bioavailability) In_Vitro_Assay->Pharmacokinetics Select Potent Inhibitors In_Vivo_Model In Vivo Efficacy Model (e.g., db/db mice for chronic inflammation) Pharmacokinetics->In_Vivo_Model Select Compounds with Good PK End End: Lead Compound Identification In_Vivo_Model->End Evaluate Therapeutic Effect

References

In-Depth Technical Guide to the Synthesis of 4-Methoxybenzo[d]isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-methoxybenzo[d]isoxazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. This document details synthetic methodologies, presents key quantitative data in a structured format, and outlines experimental protocols. Furthermore, it visualizes a common synthetic pathway and a potential biological signaling pathway, offering a multi-faceted resource for professionals in the field.

Core Synthesis Strategies

The synthesis of the this compound scaffold can be approached through several strategic routes. A prevalent and effective method involves the cyclization of a suitably substituted aromatic precursor. One common strategy commences with a substituted phenol, which undergoes a series of transformations to build the isoxazole ring.

A representative synthetic approach begins with 2-hydroxy-6-methoxybenzoic acid. This starting material is converted to its methyl ester, which is then reacted with hydroxylamine to form an N-hydroxyamide. Subsequent cyclization, often facilitated by a dehydrating agent or by forming a reactive intermediate, leads to the formation of the benzisoxazole ring.

Another key strategy involves the [3+2] cycloaddition of in situ generated nitrile oxides with arynes. This method allows for the rapid construction of the benzisoxazole core under mild conditions. For instance, a properly substituted o-(trimethylsilyl)aryl triflate can serve as an aryne precursor, which, upon treatment with a fluoride source, reacts with a nitrile oxide generated from a chlorooxime to yield the desired benzisoxazole derivative.

Experimental Protocols

A detailed experimental protocol for the synthesis of a C3-substituted this compound derivative is outlined below, based on established methodologies.[1]

Synthesis of Methyl 2-hydroxy-6-methoxybenzoate

Concentrated sulfuric acid is cautiously added to a solution of 2-hydroxy-6-methoxybenzoic acid in methanol. The mixture is heated at reflux for 48 hours. After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the methyl ester.

Synthesis of 2-hydroxy-N,6-dimethoxybenzamide

To a solution of methyl 2-hydroxy-6-methoxybenzoate in a mixture of dioxane and water, hydroxylamine hydrochloride and sodium hydroxide are added. The reaction mixture is stirred at room temperature for one hour and then at 40°C for 15 hours. The solvent is evaporated, and the residue is acidified with hydrochloric acid. The resulting precipitate is filtered, washed with water, and dried to afford the N-hydroxybenzamide.

Synthesis of this compound-3-carboxylic acid derivative

The 2-hydroxy-N,6-dimethoxybenzamide is dissolved in anhydrous tetrahydrofuran (THF), and 1,1'-carbonyldiimidazole (CDI) is added. The mixture is heated at reflux for 3 hours. After cooling, the solvent is evaporated, and the crude product is precipitated by the addition of water and hydrochloric acid. The solid is collected by suction filtration, washed with water, and dried.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of representative this compound derivatives and their intermediates.

Table 1: Synthesis of Intermediates

StepStarting MaterialReagents and ConditionsProductYield (%)
Esterification2-hydroxy-6-methoxybenzoic acidconc. H₂SO₄, MeOH, reflux, 48 hMethyl 2-hydroxy-6-methoxybenzoate92-94
Hydroxylamine FormationMethyl 2-hydroxy-6-methoxybenzoateNH₂OH·HCl, NaOH, H₂O/dioxane (3:1), rt, 1 h then 40°C, 15 h2-hydroxy-N,6-dimethoxybenzamide65-93

Table 2: Synthesis of this compound Derivative

StepStarting MaterialReagents and ConditionsProductYield (%)
Cyclization2-hydroxy-N,6-dimethoxybenzamideCDI, dry THF, reflux, 3 hThis compound-3-carboxylic acid derivative74-94

Visualizing Synthetic and Biological Pathways

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a generalized synthetic workflow and a potential biological signaling pathway that could be modulated by this compound derivatives.

Synthetic_Workflow Start 2-hydroxy-6-methoxybenzoic acid Intermediate1 Methyl 2-hydroxy-6-methoxybenzoate Start->Intermediate1 Esterification (H₂SO₄, MeOH) Intermediate2 2-hydroxy-N,6-dimethoxybenzamide Intermediate1->Intermediate2 Hydroxylamine Formation (NH₂OH·HCl, NaOH) Product This compound Derivative Intermediate2->Product Cyclization (CDI, THF)

Synthetic workflow for a this compound derivative.

Benzisoxazole derivatives have been investigated for a range of biological activities, including anti-inflammatory and anticancer effects. A key signaling pathway often implicated in these processes is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. The following diagram illustrates a simplified representation of the canonical NF-κB signaling pathway, which could be a potential target for bioactive this compound derivatives.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-α TNFR TNFR TNF-alpha->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB->IkB Bound to NFkB_n NF-κB NFkB->NFkB_n Translocates Proteasome->NFkB Releases Inhibitor This compound Derivative Inhibitor->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription Initiates

References

The Genesis of a Heterocycle: Unraveling the Discovery and History of Benzo[d]isoxazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A cornerstone of modern medicinal chemistry, the benzo[d]isoxazole scaffold, has a rich and evolving history that dates back to the late 19th century. This in-depth technical guide delves into the discovery, seminal syntheses, and the subsequent development of this important heterocyclic core, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its origins and synthetic evolution.

The story of benzo[d]isoxazoles begins with the pioneering work on its two key isomers: 1,2-benzisoxazole, historically known as indoxazene , and 2,1-benzisoxazole, referred to as anthranil . The initial synthesis of the 2,1-benzisoxazole (anthranil) ring system is credited to Paul Friedländer and Carl Gebauer in 1882. Their work, published in the Berichte der deutschen chemischen Gesellschaft, described the intramolecular cyclization of o-nitrobenzaldehyde.

The Dawn of a Scaffold: The First Syntheses

The initial discoveries laid the groundwork for a multitude of synthetic strategies that have been developed and refined over the subsequent decades. Below, we detail the seminal experimental protocols for the synthesis of both the 2,1- and 1,2-benzo[d]isoxazole cores.

The Friedländer-Gebauer Synthesis of 2,1-Benzo[d]isoxazole (Anthranil)

The first synthesis of the anthranil ring system was achieved through the reductive cyclization of o-nitrobenzaldehyde.

Experimental Protocol:

  • Starting Material: o-Nitrobenzaldehyde

  • Reagents: Stannous chloride (SnCl₂), Hydrochloric acid (HCl)

  • Procedure: o-Nitrobenzaldehyde is treated with a solution of stannous chloride in concentrated hydrochloric acid. The nitro group is reduced to a hydroxylamine, which then undergoes spontaneous intramolecular cyclization with the adjacent aldehyde functionality to yield 2,1-benzo[d]isoxazole (anthranil). The product can be isolated by neutralization and extraction.

Logical Relationship of the Friedländer-Gebauer Synthesis

Friedlander_Gebauer o_nitrobenzaldehyde o-Nitrobenzaldehyde reagents SnCl₂, HCl o_nitrobenzaldehyde->reagents hydroxylamine o-Hydroxylaminobenzaldehyde (Intermediate) reagents->hydroxylamine Reduction anthranil 2,1-Benzo[d]isoxazole (Anthranil) hydroxylamine->anthranil Intramolecular Cyclization

Caption: Friedländer-Gebauer synthesis of anthranil.

Early Synthesis of 1,2-Benzo[d]isoxazole (Indoxazene)

The synthesis of the 1,2-benzisoxazole isomer, also known as indoxazene, was developed subsequently. A common early method involves the cyclization of o-hydroxyaryl oximes.

Experimental Protocol:

  • Starting Material: Salicylaldehyde

  • Reagents: Hydroxylamine hydrochloride (NH₂OH·HCl), Sodium hydroxide (NaOH), followed by a dehydrating agent (e.g., acetic anhydride).

  • Procedure: Salicylaldehyde is first converted to its oxime by reaction with hydroxylamine hydrochloride in the presence of a base. The resulting salicylaldehyde oxime is then subjected to dehydration, typically by heating with acetic anhydride, which facilitates the intramolecular cyclization to form 1,2-benzo[d]isoxazole.

Experimental Workflow for 1,2-Benzo[d]isoxazole Synthesis

Indoxazene_Synthesis cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: Cyclization salicylaldehyde Salicylaldehyde hydroxylamine Hydroxylamine·HCl, NaOH salicylaldehyde->hydroxylamine oxime Salicylaldehyde Oxime hydroxylamine->oxime dehydrating_agent Acetic Anhydride (Heat) oxime->dehydrating_agent Intermediate indoxazene 1,2-Benzo[d]isoxazole dehydrating_agent->indoxazene oxime_intermediate Salicylaldehyde Oxime

Caption: Synthesis of 1,2-benzo[d]isoxazole from salicylaldehyde.

Evolution of Synthetic Methodologies

Following these initial discoveries, the field of benzo[d]isoxazole synthesis has expanded significantly, with researchers developing more efficient and versatile methods. These advancements have been crucial for the exploration of their biological activities and the development of benzo[d]isoxazole-containing pharmaceuticals.

MethodDescriptionKey Advantages
Palladium-Catalyzed C-H Activation Direct functionalization of C-H bonds on an aromatic precursor to form the isoxazole ring.High atom economy, allows for the synthesis of complex derivatives.
Cyclization of o-Azidobenzaldehydes Intramolecular cyclization of an azide with an adjacent aldehyde, often with thermal or photochemical promotion.Can be a high-yielding reaction with the release of nitrogen gas as the only byproduct.
From o-Halogenated Precursors Nucleophilic displacement of a halogen by a hydroxylamine equivalent, followed by cyclization.Readily available starting materials.

The Rise of Benzo[d]isoxazoles in Drug Discovery

The unique chemical properties and rigid, planar structure of the benzo[d]isoxazole core have made it a privileged scaffold in medicinal chemistry. Its ability to act as a bioisostere for other aromatic systems and its capacity for diverse functionalization have led to the discovery of numerous compounds with significant therapeutic potential.

Signaling Pathway Implication (Hypothetical Example)

Benzo[d]isoxazole derivatives have been investigated as inhibitors of various signaling pathways implicated in disease. For instance, a hypothetical inhibitor could target a key kinase in a cancer-related pathway.

Signaling_Pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation inhibitor Benzo[d]isoxazole Inhibitor inhibitor->raf Inhibition

Caption: Inhibition of the MAPK/ERK pathway.

The journey of benzo[d]isoxazoles, from their initial synthesis in the late 19th century to their current prominence in drug discovery, highlights the enduring importance of fundamental organic chemistry in advancing biomedical science. The continued development of novel synthetic methods and a deeper understanding of their structure-activity relationships will undoubtedly lead to the discovery of new and improved therapeutics based on this versatile heterocyclic core.

Theoretical Analysis of 4-Methoxybenzo[d]isoxazole and its Analogs: A Computational Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzisoxazoles are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceutically active agents. Their diverse biological activities, including antipsychotic, anticonvulsant, and antimicrobial properties, make them a focal point of medicinal chemistry and drug design. Understanding the molecular structure, electronic properties, and reactivity of these compounds is paramount for the rational design of new and more effective therapeutic agents.

Theoretical and computational chemistry provide powerful tools to elucidate these properties at the molecular level. Techniques such as Density Functional Theory (DFT) offer deep insights into the geometric and electronic characteristics of molecules, complementing experimental findings. This guide outlines the common computational workflows, presents key theoretical data from analogous systems, and provides the foundational knowledge for conducting similar studies on 4-Methoxybenzo[d]isoxazole.

Computational Methodology

The following section details a typical computational protocol for the theoretical analysis of a benzisoxazole derivative. These steps are representative of the methodologies found in the scientific literature for this class of compounds.

Geometry Optimization

The initial step in a theoretical study is the optimization of the molecular geometry. This process determines the lowest energy conformation of the molecule.

  • Software: Gaussian 09 or a similar quantum chemistry software package is commonly used.

  • Method: Density Functional Theory (DFT) is the most prevalent method.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules.

  • Basis Set: The 6-311++G(d,p) basis set is typically employed to provide a good balance between accuracy and computational cost. This basis set includes diffuse functions (++) to describe anions and excited states, as well as polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

Frequency Calculations

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. This serves two primary purposes:

  • Verification of Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

  • Prediction of Vibrational Spectra: The calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.

Electronic Property Analysis

Several key electronic properties are calculated to understand the molecule's reactivity and charge distribution.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, charge delocalization, and hyperconjugative effects.

Theoretical Data for Benzisoxazole Analogs

The following tables summarize representative quantitative data obtained from theoretical studies on benzisoxazole derivatives. This data is illustrative of the type of information that would be generated for this compound.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles)
ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å) C1-C21.39 Å
C2-C31.40 Å
C3-N41.32 Å
N4-O51.41 Å
O5-C61.36 Å
C6-C11.39 Å
**Bond Angles (°) **C1-C2-C3118.5°
C2-C3-N4121.0°
C3-N4-O5108.0°
N4-O5-C6105.5°
O5-C6-C1119.0°
C6-C1-C2118.0°
Table 2: Calculated Electronic Properties
PropertyValue
HOMO Energy -6.5 eV
LUMO Energy -1.8 eV
HOMO-LUMO Energy Gap (ΔE) 4.7 eV
Dipole Moment 2.5 Debye

Visualizing the Computational Workflow

The following diagram illustrates the logical flow of a typical theoretical study on a benzisoxazole derivative, from the initial molecular structure to the final analysis of its properties.

Theoretical_Workflow Start Initial Molecular Structure (e.g., from synthesis or database) Opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation Opt->Freq Verify Verify Minimum Energy (No imaginary frequencies) Freq->Verify Error Structure is not a minimum (Re-optimize or adjust starting geometry) Verify->Error Invalid   Properties Calculate Molecular Properties Verify->Properties  Valid Error->Opt HOMO_LUMO HOMO-LUMO Analysis Properties->HOMO_LUMO MEP MEP Analysis Properties->MEP NBO NBO Analysis Properties->NBO Spectra Predict Vibrational Spectra (IR/Raman) Properties->Spectra End Correlate with Experimental Data and Interpret Results HOMO_LUMO->End MEP->End NBO->End Spectra->End

Caption: Workflow for the theoretical analysis of benzisoxazole derivatives.

Conclusion

The theoretical study of benzisoxazole derivatives through computational methods like DFT provides invaluable insights into their structural and electronic properties. This guide has outlined the standard computational protocols, from geometry optimization and frequency calculations to the analysis of frontier molecular orbitals and electrostatic potential. The presented data, while derived from analogs, serves as a reliable benchmark for what can be expected in a study of this compound. By employing these methodologies, researchers can effectively predict molecular properties, understand structure-activity relationships, and guide the development of novel benzisoxazole-based therapeutic agents.

Methodological & Application

Synthesis Protocol for 4-Methoxybenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a detailed protocol for the synthesis of 4-Methoxybenzo[d]isoxazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the commercially available 2-hydroxy-6-methoxybenzaldehyde. The initial step involves the oximation of the aldehyde to form 2-hydroxy-6-methoxybenzaldehyde oxime. The subsequent and final step is an intramolecular cyclization of the oxime intermediate to yield the target compound, this compound. This protocol is designed to be clear and reproducible for researchers in a laboratory setting.

The described methodology is based on established principles of isoxazole synthesis, where the formation of the isoxazole ring is achieved through the dehydration and cyclization of an ortho-hydroxyaryl oxime. The presence of the methoxy group at the 4-position of the benzisoxazole ring can be a key structural motif for modulating the pharmacological properties of potential drug candidates.

Reaction Scheme

Synthesis_of_this compound cluster_step1 Step 1: Oximation cluster_step2 Step 2: Cyclization SM 2-hydroxy-6-methoxybenzaldehyde INT 2-hydroxy-6-methoxybenzaldehyde oxime SM->INT SM->step1_reaction P This compound INT->P INT->step2_reaction R1 Hydroxylamine hydrochloride, Sodium acetate R1->step1_reaction R2 Dehydrating Agent (e.g., Acetic Anhydride) R2->step2_reaction step1_reaction->INT step2_reaction->P Synthesis_Logic Start Start: 2-hydroxy-6-methoxybenzaldehyde Step1 Step 1: Oximation Start->Step1 Hydroxylamine HCl, Sodium Acetate Intermediate Intermediate: 2-hydroxy-6-methoxybenzaldehyde oxime Step1->Intermediate Step2 Step 2: Cyclization Intermediate->Step2 Acetic Anhydride Purification Purification: Column Chromatography Step2->Purification Product Product: This compound Purification->Product

Application Note: Purification of 4-Methoxybenzo[d]isoxazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the purification of 4-Methoxybenzo[d]isoxazole using column chromatography, a fundamental technique for the isolation of compounds in a research and drug development setting.

Introduction

This compound is a heterocyclic compound belonging to the benzisoxazole class. Molecules within this class are recognized as important pharmacophores in medicinal chemistry, exhibiting a range of biological activities.[1] The synthesis of such compounds often results in a mixture containing the desired product, unreacted starting materials, and byproducts. Therefore, a robust purification method is critical to isolate this compound with high purity for subsequent characterization and biological screening. Column chromatography is a widely adopted method for this purpose.

This application note outlines a standard procedure for the purification of this compound using silica gel column chromatography. It includes recommendations for the stationary phase, mobile phase selection, and a step-by-step protocol.

Data Presentation

The efficiency of a column chromatography separation is determined by several factors, primarily the choice of the stationary and mobile phases, which influences the retention factor (Rf) of the compound. Below is a table summarizing typical parameters for the purification of benzisoxazole derivatives, which can be adapted for this compound.

ParameterValue/ComponentsPurposeReference
Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh for flash chromatography)Adsorbent for separation based on polarity.[2][3]
Mobile Phase (Eluent) Hexane/Ethyl Acetate GradientTo elute compounds from the column based on their polarity. A gradient from low to high polarity is common.[4]
Typical Rf Value 0.3 - 0.5Indicates good separation and reasonable elution time. An Rf of 0.37 was reported for a similar compound in a 1:1 EtOAc/hexanes system.[4][4]
Purity (Post-Purification) >95%Desired purity for subsequent applications, achievable with this method.[1]

Experimental Protocol

This protocol details the purification of this compound from a crude reaction mixture using silica gel column chromatography.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Solvents: n-Hexane, Ethyl Acetate (EtOAc)

  • Glass chromatography column

  • Separating funnel/dropping funnel

  • Beakers and Erlenmeyer flasks

  • Test tubes or fraction collector vials

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for visualization

  • Rotary evaporator

2. Preparation of the Column:

  • Select an appropriate size glass column based on the amount of crude material to be purified.

  • Prepare a slurry of silica gel in n-hexane.

  • Secure the column in a vertical position and add a small plug of cotton or glass wool at the bottom.

  • Pour a small layer of sand over the cotton plug.

  • Gently pour the silica gel slurry into the column, continuously tapping the column to ensure even packing and remove air bubbles.

  • Once the silica gel has settled, add another layer of sand on top to prevent disturbance of the silica bed.

  • Wash the column with the initial mobile phase (e.g., 100% n-hexane or a low polarity mixture of hexane and ethyl acetate).

3. Sample Preparation and Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the prepared column.

  • Carefully add the sample solution to the top of the column.

4. Elution and Fraction Collection:

  • Begin elution with a low polarity mobile phase (e.g., 5% Ethyl Acetate in Hexane).

  • Gradually increase the polarity of the mobile phase (e.g., to 10%, 15%, 20% Ethyl Acetate in Hexane) to elute compounds of increasing polarity. The optimal gradient should be determined by preliminary TLC analysis.

  • Collect the eluent in fractions using test tubes or a fraction collector.

5. Monitoring the Separation:

  • Monitor the separation by spotting the collected fractions on TLC plates.

  • Develop the TLC plates in a suitable solvent system (e.g., the same as the elution solvent).

  • Visualize the spots under a UV lamp.

  • Combine the fractions that contain the pure desired product.

6. Isolation of the Purified Compound:

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Determine the yield and characterize the compound using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).

Visualizations

Workflow for Column Chromatography Purification

PurificationWorkflow A Column Preparation (Silica Gel Slurry) B Sample Loading (Crude this compound) A->B Load Sample C Elution (Hexane/EtOAc Gradient) B->C Start Elution D Fraction Collection C->D Collect Eluent E TLC Analysis of Fractions D->E Monitor Separation E->C Adjust Gradient F Combine Pure Fractions E->F Identify Pure Fractions G Solvent Evaporation (Rotary Evaporator) F->G Pool Fractions H Pure this compound G->H Isolate Product

Caption: Workflow of the column chromatography process for purification.

References

Application Notes and Protocols: Recrystallization of 4-Methoxybenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the purification of 4-Methoxybenzo[d]isoxazole via recrystallization. The methodologies outlined are designed to guide researchers in achieving high purity of the target compound, a critical step in drug development and chemical research.

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures. For this compound, a compound of interest in medicinal chemistry, achieving high purity is essential for accurate biological evaluation and downstream applications. These notes provide a systematic approach to developing a robust recrystallization protocol.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for the selection of an appropriate recrystallization solvent.

PropertyValue
Molecular FormulaC₈H₇NO₂[1]
Molar Mass149.15 g/mol [1]
AppearanceTypically a solid at room temperature.
PolarityModerately polar, inferred from its structure containing a methoxy group and a benzisoxazole ring system.

Solvent Selection for Recrystallization

The choice of solvent is the most critical parameter in a successful recrystallization. An ideal solvent should exhibit the following properties:

  • High Solvation Power at Elevated Temperatures: The solvent should readily dissolve this compound at or near its boiling point.

  • Low Solvation Power at Low Temperatures: The compound should have significantly lower solubility in the solvent at low temperatures (e.g., room temperature or in an ice bath) to ensure maximum recovery of the purified crystals.

  • Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble at high temperatures (allowing for removal by hot filtration).

  • Non-reactive: The solvent must not react with this compound.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.

  • Safety: The solvent should have a low toxicity and flammability profile.

Recommended Solvents for Screening

Based on the structure of this compound and purification methods for similar heterocyclic compounds, the following solvents are recommended for initial screening:

Solvent SystemRationale
Single Solvents
EthanolA polar protic solvent that is often effective for moderately polar compounds.
IsopropanolSimilar to ethanol but with slightly different solvating properties.
Ethyl AcetateA moderately polar aprotic solvent. Often used in the purification of related heterocyclic compounds[2].
TolueneA non-polar aromatic solvent that can be effective for aromatic compounds.
Hexanes/HeptaneNon-polar solvents, often used as an anti-solvent in combination with a more polar solvent.
WaterDue to the polarity of the methoxy and isoxazole groups, water could be a potential solvent, especially if the compound is sufficiently polar[3].
Two-Solvent Systems
Ethyl Acetate / HexaneA common solvent/anti-solvent pair for tuning the polarity to achieve optimal recrystallization conditions[2][3].
Ethanol / WaterA polar protic mixture that can be finely adjusted for a wide range of polarities.
Dichloromethane / HexaneA polar aprotic/non-polar mixture suitable for compounds with intermediate polarity.

Experimental Protocol: Recrystallization of this compound

This protocol details the steps for the purification of this compound by recrystallization.

Materials and Equipment
  • Crude this compound

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bars

  • Buchner funnel and flask

  • Filter paper

  • Glass funnel

  • Spatula

  • Watch glass

  • Ice bath

  • Drying oven or vacuum desiccator

Step-by-Step Procedure
  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of the chosen solvent to the flask.

    • Gently heat the mixture on a hot plate while stirring.

    • Continue to add small portions of the hot solvent until the compound completely dissolves[4][5]. Avoid adding an excess of solvent to ensure a good yield.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present after dissolution, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a glass funnel containing fluted filter paper on the hot plate.

    • Pour the hot solution through the fluted filter paper to remove the insoluble impurities.

  • Crystallization:

    • Remove the flask containing the clear solution from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals[4].

    • If crystallization does not occur, induce it by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of pure this compound[5].

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize the crystal yield.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.

    • Wash the crystals with a small amount of the cold solvent to remove any remaining mother liquor containing impurities.

  • Drying:

    • Allow the crystals to air-dry on the filter paper under vacuum for a few minutes.

    • Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator.

  • Purity Assessment:

    • Determine the melting point of the recrystallized this compound. A sharp melting point close to the literature value indicates high purity.

    • Further assess purity using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizing the Workflow

The following diagrams illustrate the key processes described in this document.

Recrystallization_Workflow A Crude This compound B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (Remove Insoluble Impurities) B->C Impurities Present? D Slow Cooling (Crystallization) B->D No Impurities C->D H Insoluble Impurities C->H E Cold Filtration (Isolate Crystals) D->E F Drying E->F I Soluble Impurities (in Mother Liquor) E->I G Pure Crystals F->G

Caption: General workflow for the recrystallization of this compound.

Solvent_Selection_Logic Start Start: Select Potential Solvent Test_RT Test Solubility at Room Temp. Start->Test_RT Soluble_RT Soluble? Test_RT->Soluble_RT Test_Hot Test Solubility in Hot Solvent Soluble_RT->Test_Hot No Bad_Solvent1 Bad Solvent: Too Soluble Soluble_RT->Bad_Solvent1 Yes Soluble_Hot Soluble? Test_Hot->Soluble_Hot Cool Cool Solution Soluble_Hot->Cool Yes Bad_Solvent2 Bad Solvent: Insoluble Soluble_Hot->Bad_Solvent2 No Crystals Crystals Form? Cool->Crystals Good_Solvent Good Solvent Crystals->Good_Solvent Yes Bad_Solvent3 Bad Solvent: No Crystals Crystals->Bad_Solvent3 No

Caption: Decision tree for selecting an appropriate recrystallization solvent.

References

Application Notes and Protocols for 4-Methoxybenzo[d]isoxazole in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzo[d]isoxazole belongs to the benzisoxazole class of heterocyclic compounds. Benzisoxazole derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3] These activities include anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties.[1][2][4] The isoxazole ring is a key feature in several approved drugs and is a subject of ongoing research in drug discovery.[5][6][7][8] This document provides detailed application notes and protocols for the evaluation of this compound in common cell-based assays, focusing on its potential as an anti-cancer agent. The protocols and data presented are representative of methodologies used for evaluating novel isoxazole derivatives.[9][10][11][12]

Hypothetical Mechanism of Action: Induction of Apoptosis

Based on studies of various isoxazole derivatives, a plausible mechanism of action for this compound in cancer cells is the induction of apoptosis through the intrinsic pathway.[9][10] This can be initiated by cellular stress, leading to the activation of a cascade of caspase enzymes.

cluster_0 Cellular Stress Response cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress Bcl2 Bcl-2 (Anti-apoptotic) Cellular Stress->Bcl2 Bax Bax (Pro-apoptotic) Cellular Stress->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Apaf1 Apaf-1 CytochromeC->Apaf1 Mitochondrion->CytochromeC Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Caspase9->Apoptosome Caspase3 Caspase-3 (Executioner) Apoptosis Apoptosis Caspase3->Apoptosis Apoptosome->Caspase3

Caption: Hypothetical signaling pathway for apoptosis induction.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on a cancer cell line (e.g., MCF-7, a human breast cancer cell line).

Workflow:

Caption: Workflow for the MTT cell viability assay.

Materials:

  • MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Vehicle)1.25 ± 0.08100
11.18 ± 0.0694.4
50.95 ± 0.0576.0
100.63 ± 0.0450.4
250.31 ± 0.0324.8
500.15 ± 0.0212.0
Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

A Treat Cells with Compound B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate in the Dark D->E F Analyze by Flow Cytometry E->F

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • MCF-7 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed MCF-7 cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Data Presentation:

Treatment% Live Cells (Q4)% Early Apoptotic (Q3)% Late Apoptotic (Q2)% Necrotic (Q1)
Vehicle Control95.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.1
This compound (10 µM)45.8 ± 3.535.1 ± 2.815.6 ± 1.93.5 ± 0.7
Cell Cycle Analysis (PI Staining)

This protocol is used to determine the effect of this compound on the cell cycle distribution.

Workflow:

A Treat Cells with Compound B Harvest and Fix Cells in Ethanol A->B C Wash and Treat with RNase A B->C D Stain with Propidium Iodide C->D E Analyze by Flow Cytometry D->E

Caption: Workflow for cell cycle analysis by PI staining.

Materials:

  • MCF-7 cells

  • This compound

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Treat MCF-7 cells with this compound at its IC50 concentration for 24 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PBS containing RNase A.

  • Incubate for 30 minutes at 37°C.

  • Add Propidium Iodide and incubate for 15 minutes in the dark.

  • Analyze the cells by flow cytometry.

Data Presentation:

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control65.4 ± 3.220.1 ± 1.814.5 ± 1.5
This compound (10 µM)50.2 ± 2.915.8 ± 1.634.0 ± 2.5

Conclusion

The provided protocols offer a framework for the initial in vitro evaluation of this compound as a potential therapeutic agent. The benzisoxazole scaffold is a versatile starting point for the development of novel drugs.[1][2] Further studies should focus on elucidating the precise molecular targets and exploring its efficacy in more complex biological systems, such as 3D cell cultures and in vivo models. The diverse biological activities reported for isoxazole derivatives suggest that this compound could be a valuable compound for further investigation in drug discovery.[4][6][8]

References

Application Notes and Protocols for 4-Methoxybenzo[d]isoxazole as a HIF-1α Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia-inducible factor-1α (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen conditions, a hallmark of the tumor microenvironment.[1] Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of numerous genes involved in angiogenesis, glucose metabolism, cell survival, and metastasis, thereby contributing to tumor progression and therapeutic resistance.[2] Consequently, inhibiting the HIF-1α pathway presents a promising strategy for cancer therapy.[3] This document provides detailed application notes and protocols for the use of 4-Methoxybenzo[d]isoxazole, a potent small molecule inhibitor of HIF-1α transcriptional activity.

Recent studies have identified a series of benzo[d]isoxazole derivatives as potent inhibitors of HIF-1α-mediated transcription.[2][4] Notably, compounds within this class have demonstrated significant inhibitory effects at nanomolar concentrations. These molecules act by suppressing the transcriptional activity of HIF-1α without altering the protein expression levels of HIF-1α itself.[2] This specific mechanism of action makes them valuable tools for studying the downstream effects of HIF-1α signaling and as potential leads for novel anticancer therapeutics.

Quantitative Data

The inhibitory potency of this compound and its analogs on HIF-1α transcriptional activity has been evaluated using dual-luciferase reporter assays. The half-maximal inhibitory concentration (IC50) values for representative compounds are summarized below.

Compound IDStructureR GroupIC50 (nM)[2]
15 Benzo[d]isoxazole core4-(dimethylamino)24
31 Benzo[d]isoxazole core4-acetyl24
-This compound4-methoxyData not specified in the primary source, but belongs to the class of potent inhibitors.

Signaling Pathway and Experimental Workflow

To understand the context of this compound's application, it is crucial to visualize the HIF-1α signaling pathway and the experimental workflow for its evaluation.

HIF1a_Pathway HIF-1α Signaling Pathway cluster_normoxia Normoxia (High Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF-1α HIF-1α PHDs PHDs HIF-1α->PHDs Hydroxylation VHL VHL PHDs->VHL Recognition Proteasome Proteasome Degradation VHL->Proteasome Ubiquitination Stable HIF-1α Stable HIF-1α HIF1_complex HIF-1 Complex Stable HIF-1α->HIF1_complex HIF-1β HIF-1β (ARNT) HIF-1β->HIF1_complex p300_CBP p300/CBP HIF1_complex->p300_CBP Recruitment HRE Hypoxia Response Element (HRE) in Target Gene Promoters p300_CBP->HRE Binding Target_Genes Target Gene Transcription (e.g., VEGF, PDK1) HRE->Target_Genes Activation This compound This compound This compound->HRE Inhibition of Transcriptional Activity

Caption: HIF-1α signaling pathway under normoxic and hypoxic conditions.

Experimental_Workflow Experimental Workflow for Evaluating HIF-1α Inhibitors cluster_cell_culture Cell Culture and Treatment cluster_assays Assays cluster_data_analysis Data Analysis Cell_Seeding Seed HEK293T cells Transfection Transfect with HRE-luciferase and Renilla-luciferase plasmids Cell_Seeding->Transfection Hypoxia_Induction Induce Hypoxia (e.g., 1% O2 or CoCl2) Transfection->Hypoxia_Induction Compound_Treatment Treat with this compound Hypoxia_Induction->Compound_Treatment Luciferase_Assay Dual-Luciferase Reporter Assay (Measure HIF-1α Transcriptional Activity) Compound_Treatment->Luciferase_Assay Western_Blot Western Blot (Measure HIF-1α Protein Expression) Compound_Treatment->Western_Blot qRT_PCR qRT-PCR (Measure Downstream Gene Expression - VEGF, PDK1) Compound_Treatment->qRT_PCR IC50_Calculation Calculate IC50 for transcriptional inhibition Luciferase_Assay->IC50_Calculation Protein_Quantification Quantify HIF-1α protein levels Western_Blot->Protein_Quantification mRNA_Quantification Quantify relative mRNA levels of target genes qRT_PCR->mRNA_Quantification

Caption: Workflow for evaluating this compound's effect on HIF-1α.

Experimental Protocols

Cell Culture and Hypoxia Induction

1.1. Cell Line:

  • Human Embryonic Kidney (HEK293T) cells are suitable for these assays.

1.2. Culture Conditions:

  • Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

1.3. Hypoxia Induction:

  • Hypoxia Chamber: Place cell culture plates in a modular incubator chamber flushed with a gas mixture of 1% O2, 5% CO2, and 94% N2 for at least 4 hours.

  • Chemical Induction: Alternatively, treat cells with 100-150 µM cobalt chloride (CoCl2) for 4-8 hours to mimic hypoxic conditions by stabilizing HIF-1α.[4]

Dual-Luciferase Reporter Assay for HIF-1α Transcriptional Activity

This assay quantifies the transcriptional activity of HIF-1α by measuring the expression of a firefly luciferase reporter gene under the control of a hypoxia-responsive element (HRE). A constitutively expressed Renilla luciferase is used for normalization.

2.1. Materials:

  • HEK293T cells

  • HRE-luciferase reporter plasmid

  • Renilla luciferase control plasmid (e.g., pRL-TK)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

2.2. Protocol:

  • Seed HEK293T cells in a 24-well plate to reach 70-80% confluency on the day of transfection.

  • Co-transfect the cells with the HRE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound.

  • Induce hypoxia for 16-24 hours.

  • Wash the cells once with phosphate-buffered saline (PBS).

  • Lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.[5]

  • Transfer 20 µL of the cell lysate to a luminometer plate.

  • Add 100 µL of Luciferase Assay Reagent II (LAR II) and measure the firefly luciferase activity.

  • Add 100 µL of Stop & Glo® Reagent to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.[6]

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

  • Calculate the IC50 value by plotting the normalized luciferase activity against the logarithm of the inhibitor concentration.

Western Blot for HIF-1α Protein Expression

This protocol is to determine if this compound affects the protein levels of HIF-1α.

3.1. Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels (7.5%)

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk in TBST)

  • Primary antibody: anti-HIF-1α

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • ECL detection reagent

3.2. Protocol:

  • After treatment with this compound and hypoxia induction, wash cells with ice-cold PBS and lyse with RIPA buffer. For enhanced detection, nuclear extraction is recommended as stabilized HIF-1α translocates to the nucleus.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Visualize the protein bands using an ECL detection reagent and an imaging system.

  • A loading control, such as β-actin or α-tubulin, should be used to ensure equal protein loading.

Quantitative Real-Time PCR (qRT-PCR) for Downstream Gene Expression

This protocol measures the mRNA levels of HIF-1α target genes, such as Vascular Endothelial Growth Factor (VEGF) and Pyruvate Dehydrogenase Kinase 1 (PDK1), to confirm the inhibitory effect of this compound on HIF-1α transcriptional activity.

4.1. Materials:

  • TRIzol reagent or other RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix

  • Gene-specific primers for VEGF, PDK1, and a housekeeping gene (e.g., GAPDH or β-actin)

  • Real-time PCR system

4.2. Protocol:

  • Extract total RNA from treated and untreated cells using TRIzol or a similar method.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Set up the qRT-PCR reaction with the cDNA template, SYBR Green or TaqMan master mix, and gene-specific primers.

  • Perform the qRT-PCR using a real-time PCR system. A typical cycling protocol includes an initial denaturation step, followed by 40-50 cycles of denaturation, annealing, and extension.[7]

  • Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in mRNA expression, normalized to the housekeeping gene.

Preparation of this compound

For in vitro experiments, this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution (e.g., 10 mM). Further dilutions to the desired final concentrations should be made in the cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.1%).

Conclusion

This compound serves as a valuable research tool for investigating the HIF-1α signaling pathway. Its specific mechanism of inhibiting transcriptional activity allows for the targeted study of downstream gene regulation. The protocols outlined in this document provide a comprehensive guide for researchers to effectively utilize this compound in their studies of hypoxia and cancer biology.

References

Application Notes and Protocols for 4-Methoxybenzo[d]isoxazole as a Putative Tubulin Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

These application notes provide a comprehensive overview of the methodologies used to characterize 4-Methoxybenzo[d]isoxazole as a potential inhibitor of tubulin polymerization. The protocols outlined below detail the experimental procedures for assessing its biological activity, including its effects on tubulin polymerization, cancer cell proliferation, and the cellular microtubule network. The included data is representative of typical results for a novel tubulin inhibitor and should be considered illustrative.

Introduction

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers that play a crucial role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is essential for their function. Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy.

Tubulin polymerization inhibitors are a class of small molecules that interfere with microtubule formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells. These agents are broadly categorized based on their binding site on tubulin, with the colchicine, vinca, and taxane binding sites being the most well-characterized.

This compound is a heterocyclic compound with a structure suggestive of potential biological activity. This document outlines the experimental framework to investigate its putative role as a tubulin polymerization inhibitor and to characterize its anticancer properties.

Mechanism of Action Pathway

The proposed mechanism of action for this compound as a tubulin polymerization inhibitor involves its binding to tubulin, preventing the formation of microtubules. This disruption of the microtubule network is hypothesized to trigger a cascade of events leading to apoptotic cell death.

Mechanism_of_Action This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubule_Formation Microtubule_Formation This compound->Microtubule_Formation Inhibits Tubulin->Microtubule_Formation Polymerizes into Mitotic_Spindle_Disruption Mitotic_Spindle_Disruption G2M_Arrest G2M_Arrest Mitotic_Spindle_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Proposed signaling pathway for this compound.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound, representative of a potent tubulin polymerization inhibitor. This data is for illustrative purposes only.

Table 1: In Vitro Tubulin Polymerization Inhibition

CompoundTargetIC₅₀ (µM)[1][2]Binding Site
This compoundTubulin2.5Colchicine
Colchicine (Reference)Tubulin3.4[2]Colchicine
Paclitaxel (Reference)MicrotubulesN/A (Stabilizer)Taxane

Table 2: Anti-proliferative Activity against Human Cancer Cell Lines (MTT Assay)

Cell LineCancer TypeGI₅₀ (nM)[3]
MCF-7Breast Adenocarcinoma15
HeLaCervical Adenocarcinoma12
A549Lung Carcinoma25
U251Glioblastoma30[3]

Experimental Protocols

Synthesis of this compound

A generalized synthetic route for a substituted benzo[d]isoxazole is presented below. The precise conditions would require optimization for this compound.

Synthesis_Workflow Start 2-Hydroxy-6-methoxybenzaldehyde Step1 Hydroxylamine Hydrochloride, Sodium Acetate Start->Step1 Intermediate1 Aldoxime Intermediate Step1->Intermediate1 Step2 Oxidative Cyclization (e.g., NaOCl) Intermediate1->Step2 Product This compound Step2->Product

Caption: General synthetic workflow for benzo[d]isoxazole derivatives.

Protocol:

  • Dissolve 2-hydroxy-6-methoxybenzaldehyde in a suitable solvent such as ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate).

  • Stir the reaction mixture at room temperature until the formation of the aldoxime intermediate is complete, as monitored by Thin Layer Chromatography (TLC).

  • Isolate and purify the intermediate.

  • Subject the aldoxime to an oxidative cyclization reaction using an oxidizing agent like sodium hypochlorite to yield the final product, this compound.

  • Purify the product by column chromatography or recrystallization.

In Vitro Tubulin Polymerization Assay

This fluorescence-based assay measures the effect of the compound on the polymerization of purified tubulin.

Tubulin_Polymerization_Assay Prepare_Tubulin Prepare Tubulin Solution (>99% pure porcine brain tubulin) Add_Compound Add this compound (or reference compound) Prepare_Tubulin->Add_Compound Initiate_Polymerization Add GTP & Incubate at 37°C Add_Compound->Initiate_Polymerization Measure_Fluorescence Monitor Fluorescence Increase (Ex: 360 nm, Em: 450 nm) Initiate_Polymerization->Measure_Fluorescence Analyze_Data Calculate IC50 Measure_Fluorescence->Analyze_Data

Caption: Workflow for the in vitro tubulin polymerization assay.

Protocol:

  • Reconstitute lyophilized porcine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

  • In a 96-well plate, add varying concentrations of this compound to the wells. Include wells with a known inhibitor (e.g., colchicine) and a stabilizer (e.g., paclitaxel) as controls, as well as a vehicle control (e.g., DMSO).

  • Add a fluorescent reporter (e.g., DAPI) to the tubulin solution.

  • Initiate the polymerization by adding GTP to a final concentration of 1 mM and incubating the plate at 37°C.

  • Immediately begin monitoring the increase in fluorescence over time using a microplate reader (Excitation: 360 nm, Emission: 450 nm).

  • Plot the rate of polymerization against the compound concentration to determine the IC₅₀ value.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Protocol:

  • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[3]

  • Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3][4]

  • Add a solubilizing agent (e.g., DMSO or a SDS-HCl solution) to dissolve the formazan crystals.[2][5]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the GI₅₀ value.

Immunofluorescence Staining of Microtubules

This technique is used to visualize the effects of the compound on the microtubule network within cells.

Protocol:

  • Grow cells on glass coverslips in a petri dish.

  • Treat the cells with this compound at a concentration around its GI₅₀ value for an appropriate time (e.g., 24 hours).

  • Fix the cells with a suitable fixative, such as 4% paraformaldehyde or ice-cold methanol.

  • Permeabilize the cells with a detergent like 0.1% Triton X-100 in PBS.

  • Block non-specific antibody binding using a blocking buffer (e.g., 1% BSA in PBS).

  • Incubate the cells with a primary antibody against α-tubulin.

  • Wash the cells and then incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize the microtubule structure using a fluorescence microscope.

Expected Results

  • Tubulin Polymerization Assay: this compound is expected to inhibit the polymerization of tubulin in a concentration-dependent manner, resulting in a lower fluorescence signal compared to the vehicle control.

  • Cell Viability Assay: The compound should exhibit cytotoxic effects on various cancer cell lines, with GI₅₀ values in the nanomolar to low micromolar range.

  • Immunofluorescence: In cells treated with this compound, the well-organized microtubule network seen in control cells is expected to be disrupted, showing diffuse tubulin staining and disorganized or absent mitotic spindles. This disruption would likely lead to an accumulation of cells in the G2/M phase of the cell cycle.[3]

Troubleshooting

  • Inconsistent Tubulin Polymerization: Ensure the purity of the tubulin and the correct preparation of buffers. GTP should be added fresh.

  • High Background in Immunofluorescence: Optimize antibody concentrations and blocking times. Ensure adequate washing steps.

  • Low Cytotoxicity: Verify the solubility and stability of the compound in the cell culture medium. Increase the incubation time if necessary.

Ordering Information

Product NameCatalog NumberSize
This compoundMBI-TPI-00110 mg
Tubulin Polymerization Assay KitTPA-Kit-1001 kit

For further information or technical support, please contact our scientific support team.

References

Application Notes and Protocols for Anticancer Activity of Benzo[d]isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Direct experimental data on the anticancer activity of 4-Methoxybenzo[d]isoxazole is limited in publicly available research. Therefore, these application notes and protocols are based on the closely related and well-studied class of compounds, trimethoxyphenylbenzo[d]oxazoles , which have demonstrated significant anticancer properties. The data and methodologies presented are derived from published studies on these derivatives and serve as a representative guide for investigating the anticancer potential of novel benzo[d]isoxazole compounds.

Introduction

Benzo[d]isoxazole and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] Recent studies have highlighted the potential of substituted benzo[d]oxazoles as potent anticancer agents.[2] Notably, a series of trimethoxyphenylbenzo[d]oxazoles have been synthesized and identified as dual inhibitors of tubulin and phosphodiesterase 4 (PDE4), exhibiting promising antiproliferative activities against various cancer cell lines.[2]

One particularly potent derivative, herein referred to as Compound 4r (a 7-trimethoxyphenylbenzo[d]oxazole with an indol-5-yl side-chain), has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in glioma and lung cancer cells.[2] This document provides a summary of the quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying mechanisms and workflows to guide further research into this class of compounds.

Quantitative Data Summary

The antiproliferative activity of trimethoxyphenylbenzo[d]oxazole derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for the representative compound Compound 4r are summarized in the table below.

Cell LineCancer TypeIC₅₀ (nM)Reference
U251Glioma300 ± 50[2]
A549Lung Cancer39.5 (average)[2]
H460Lung Cancer39.5 (average)[2]

Mechanism of Action: Signaling Pathway

Compound 4r has been shown to induce G2/M phase cell cycle arrest by modulating the expression of key regulatory proteins. The preliminary mechanism involves the downregulation of cyclin B1 and its upstream regulator, cdc25C.[2] This disruption of the cell cycle machinery ultimately leads to the induction of apoptosis.

G2M_Arrest_Pathway cluster_0 G2 Phase cluster_1 M Phase Cdk1_CyclinB1 Cdk1-Cyclin B1 (Inactive) Active_MPF Active MPF (Cdk1-Cyclin B1) Cdk1_CyclinB1->Active_MPF Dephosphorylation cdc25C Cdc25C cdc25C->Cdk1_CyclinB1 Activates Mitosis Mitosis Active_MPF->Mitosis Compound_4r Compound 4r Compound_4r->Cdk1_CyclinB1 Downregulates Cyclin B1 Compound_4r->cdc25C Inhibits MTT_Workflow start Start: Seed Cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat with Compound incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance at 570 nm solubilize->read end_node End: Calculate IC50 read->end_node Apoptosis_Workflow start Start: Treat Cells harvest Harvest & Wash Cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min (dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end_node End: Quantify Apoptosis analyze->end_node

References

Application Notes and Protocols for Anti-inflammatory Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a summary of the anti-inflammatory applications of isoxazole derivatives, with a focus on methoxy-substituted analogs, and offers detailed protocols for relevant experimental assays. The information presented herein is based on published research on various isoxazole derivatives and serves as a guide for the investigation of new compounds within this class, including 4-Methoxybenzo[d]isoxazole.

Putative Mechanisms of Anti-inflammatory Action

The anti-inflammatory activity of many isoxazole derivatives is attributed to their interaction with two primary signaling pathways:

  • Cyclooxygenase (COX) Inhibition: Isoxazole-containing compounds have been shown to inhibit COX enzymes, particularly the inducible isoform, COX-2.[1][2] COX-2 is a key enzyme in the synthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever.[3] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[4]

  • NF-κB Pathway Inhibition: The transcription factor NF-κB is a central regulator of the inflammatory response.[5] It controls the expression of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[6][7] Some isoxazole derivatives have been found to suppress the activation of the NF-κB pathway, thereby downregulating the expression of these inflammatory mediators.

Quantitative Data on Methoxy-Substituted Isoxazole Derivatives

The following tables summarize the anti-inflammatory activity of various methoxy-substituted isoxazole derivatives as reported in the literature. It is important to note that these are not data for this compound but for structurally related compounds.

Table 1: In Vivo Anti-inflammatory Activity of Methoxy-Substituted Isoxazole Derivatives in the Carrageenan-Induced Paw Edema Model

CompoundStructureDose (mg/kg)Time (hours)% Inhibition of EdemaReference
4-(3-Methoxyphenyl)-3-(3-nitrophenyl)isoxazoleNot available in search resultsNot specified261.99[8]
361.20[8]
4-(3-Methoxyphenyl)-3-(4-nitrophenyl)isoxazoleNot available in search resultsNot specified261.47[8]
362.24[8]
4-[4-(3-Methoxyphenyl)isoxazol-3-yl]phenyldimethylamineNot available in search resultsNot specified262.69[8]
363.69[8]
TPI-7 (p-methoxy substitution)Not available in search results100Not specifiedMost active in series[9]
TPI-13 (p-methoxy substitution)Not available in search results100Not specifiedMost active in series[9]

Table 2: In Vitro COX Inhibition by Isoxazole Derivatives

CompoundTargetIC50 (µM)Reference
Compound C6COX-20.55 ± 0.03[2]
Celecoxib (Reference)COX-2Not specified[10]
Compound 17 (bis(4-methoxyphenyl)isoxazole derivative)COX-2Sub-micromolar[1]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to assess the acute anti-inflammatory activity of novel compounds.[9]

Materials:

  • Wistar albino rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (e.g., this compound derivative)

  • Reference drug (e.g., Diclofenac sodium, 10 mg/kg)[9]

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the animals into three groups: control, reference, and test compound.

  • Administer the vehicle, reference drug, or test compound orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, and 3 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[2]

Materials:

  • Human recombinant COX-2 enzyme[3]

  • Ovine COX-1 enzyme

  • Arachidonic acid (substrate)

  • Test compound

  • Reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Detection reagents (e.g., colorimetric or fluorometric probe to measure prostaglandin production)

Procedure:

  • Prepare solutions of the test compound and reference inhibitor at various concentrations.

  • In a 96-well plate, add the reaction buffer, heme cofactor, and either COX-1 or COX-2 enzyme.

  • Add the test compound or reference inhibitor to the respective wells.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate for a specific duration (e.g., 2 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., hydrochloric acid).

  • Quantify the amount of prostaglandin produced using a suitable detection method (e.g., ELISA or a fluorometric assay).

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Visualizations

G Putative Anti-inflammatory Signaling Pathway of Isoxazole Derivatives cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Binds IKK IKK Receptor->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits p-IκBα p-IκBα IκBα->p-IκBα NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocates Ub Ubiquitin p-IκBα->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Proteasome->NF-κB Releases COX-2 COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Produces Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 Substrate Inflammation Inflammation Prostaglandins->Inflammation DNA DNA NF-κB_nuc->DNA Binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription Isoxazole Derivative Isoxazole Derivative Isoxazole Derivative->IKK Inhibits Isoxazole Derivative->COX-2 Inhibits

Caption: Putative mechanism of anti-inflammatory action of isoxazole derivatives.

G Experimental Workflow for Carrageenan-Induced Paw Edema Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Drug Administration Drug Administration Grouping->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection 1 hour post-treatment Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement at 0, 1, 2, 3 hours Data Analysis Data Analysis Paw Volume Measurement->Data Analysis

Caption: Workflow for in vivo anti-inflammatory screening.

Conclusion

Isoxazole derivatives represent a promising class of compounds for the development of novel anti-inflammatory agents. Their mechanisms of action, primarily through COX-2 and NF-κB inhibition, are well-established targets for anti-inflammatory drug discovery. The provided protocols offer standardized methods for evaluating the anti-inflammatory potential of new isoxazole compounds, such as this compound. Further investigation into the specific biological activities and structure-activity relationships of this and other benzo[d]isoxazole derivatives is warranted to unlock their full therapeutic potential.

References

Application Notes and Protocols for Antimicrobial Studies of 4-Methoxybenzo[d]isoxazole and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Isoxazole and its fused ring variant, benzo[d]isoxazole, represent a class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial properties. The incorporation of a methoxy group on the aromatic ring can modulate the antimicrobial potency of these compounds. While specific data on 4-Methoxybenzo[d]isoxazole is limited, studies on related molecules suggest potential activity against a range of bacterial and fungal pathogens.

Derivatives of isoxazole have been synthesized and evaluated for their in-vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against various fungal strains.[1] The antimicrobial efficacy is often influenced by the nature and position of substituents on the core isoxazole or benzisoxazole structure. For instance, some isoxazole derivatives have shown inhibitory effects against pathogens like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Aspergillus niger, and Candida albicans.[1][2]

The general approach to studying the antimicrobial potential of a novel compound like this compound involves initial screening to determine its spectrum of activity, followed by quantitative assays to establish the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC). Further mechanistic studies can elucidate the mode of action.

Quantitative Data Summary

The following table summarizes the antimicrobial activity of various isoxazole derivatives as reported in the literature. This data is provided to illustrate the potential range of activity for this class of compounds.

Compound ClassTest OrganismActivity MetricResultReference
3-Aryl-5-[4-(2,4-dichlorophenylmethoxy)-3-methoxyphenyl]isoxazole derivativesS. aureusZone of Inhibition (40µg/ml)Low activity compared to Benzylpenicillin[1]
3-Aryl-5-[4-(2,4-dichlorophenylmethoxy)-3-methoxyphenyl]isoxazole derivativesB. subtilisZone of Inhibition (40µg/ml)Low activity compared to Benzylpenicillin[1]
3-Aryl-5-[4-(2,4-dichlorophenylmethoxy)-3-methoxyphenyl]isoxazole derivativesP. aeruginosaZone of Inhibition (40µg/ml)No activity compared to Benzylpenicillin[1]
3-Aryl-5-[4-(2,4-dichlorophenylmethoxy)-3-methoxyphenyl]isoxazole derivativesE. coliZone of Inhibition (40µg/ml)No activity compared to Benzylpenicillin[1]
3-Aryl-5-[4-(2,4-dichlorophenylmethoxy)-3-methoxyphenyl]isoxazole derivativesA. nigerZone of Inhibition (40µg/ml)No to moderate activity[1]
3-Aryl-5-[4-(2,4-dichlorophenylmethoxy)-3-methoxyphenyl]isoxazole derivativesC. albicansZone of Inhibition (40µg/ml)No to moderate activity[1]
3,6-dihydroxy-1,2-benzisoxazoleMulti-drug resistant A. baumanniiMICAs low as 6.25 µg/ml[3][4]
2-pyrazoline derivatives with methoxy substituentS. aureusMIC32-512 µg/mL[5]
2-pyrazoline derivatives with methoxy substituentE. faecalisMIC32-512 µg/mL[5]

Experimental Protocols

Protocol 1: Synthesis of Isoxazole Derivatives (General Procedure)

This protocol is a generalized method based on the synthesis of various isoxazole derivatives and can be adapted for the synthesis of this compound, likely from a corresponding chalcone precursor.[1]

Materials:

  • Substituted chalcone (e.g., a chalcone bearing a 4-methoxy group)

  • Hydroxylamine hydrochloride

  • Anhydrous sodium acetate

  • Methanol

  • Glacial acetic acid

  • Standard laboratory glassware (reflux condenser, round-bottom flask, etc.)

  • Heating mantle or water bath

  • Crushed ice

Procedure:

  • Dissolve the substituted chalcone (0.01 mol) in methanol (25 mL) in a round-bottom flask.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (0.02 mol) and anhydrous sodium acetate (0.02 mol) in methanol (20 mL).

  • Add the hydroxylamine hydrochloride solution to the chalcone solution.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reflux the mixture for 10-12 hours using a water bath or heating mantle.

  • After reflux, pour the reaction mixture onto crushed ice.

  • The solid product that precipitates is isolated by filtration.

  • The crude product is then purified by recrystallization from methanol.

  • Characterize the synthesized compound using techniques such as Elemental analysis, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass spectrometry.[1]

Protocol 2: In-Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This is a common method for preliminary screening of antimicrobial activity.[6]

Materials:

  • Pure culture of test microorganisms (bacterial and fungal strains)

  • Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile petri plates

  • Sterile cork borer

  • Micropipettes

  • Test compound solution (e.g., this compound dissolved in a suitable solvent like DMSO)

  • Positive control (standard antibiotic or antifungal)

  • Negative control (solvent used to dissolve the test compound)

  • Incubator

Procedure:

  • Prepare sterile agar plates.

  • Spread a standardized inoculum of the test microorganism uniformly over the agar surface.

  • Using a sterile cork borer, create wells of uniform diameter in the agar.

  • Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

  • After incubation, measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Microbroth Dilution Method)

This method provides quantitative data on the antimicrobial activity of a compound.[5]

Materials:

  • 96-well microtiter plates

  • Test microorganism suspension (adjusted to a standard turbidity)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test compound stock solution

  • Positive and negative controls

  • Microplate reader or visual inspection

Procedure:

  • Dispense the appropriate broth into all wells of the microtiter plate.

  • Create a serial two-fold dilution of the test compound across the wells of the plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate under suitable conditions.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of This compound Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization AgarWell Agar Well Diffusion Characterization->AgarWell Test Compound MIC MIC Determination (Broth Microdilution) AgarWell->MIC MBC_MFC MBC/MFC Determination MIC->MBC_MFC MOA Mechanism of Action Studies MBC_MFC->MOA

Caption: Experimental workflow for antimicrobial evaluation.

Signaling_Pathway cluster_targets Potential Cellular Targets Antimicrobial Antimicrobial Agent (e.g., Isoxazole Derivative) CellWall Cell Wall Synthesis Antimicrobial->CellWall Inhibition ProteinSynthesis Protein Synthesis (Ribosomes) Antimicrobial->ProteinSynthesis Inhibition DNASynthesis DNA Replication/Repair Antimicrobial->DNASynthesis Inhibition CellMembrane Cell Membrane Integrity Antimicrobial->CellMembrane Disruption BacterialDeath Bacterial/Fungal Cell Death CellWall->BacterialDeath ProteinSynthesis->BacterialDeath DNASynthesis->BacterialDeath CellMembrane->BacterialDeath

Caption: Potential antimicrobial mechanisms of action.

References

Application Notes and Protocols: 4-Methoxybenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the handling and storage of 4-Methoxybenzo[d]isoxazole. The information is compiled from available data on benzisoxazole and related isoxazole derivatives, offering guidance in the absence of specific data for this particular compound.

Physicochemical Properties

PropertyValue (for Benzisoxazole)Reference
Molecular FormulaC H NO[1]
Molar Mass119.12 g/mol [1]
AppearanceColorless liquid[1]
Density1.18 g/cm³[1]
Boiling Point101-102 °C (at 2 kPa)[1]
Flash Point58 °C[1]

Handling and Storage Protocols

Given the limited specific data for this compound, a cautious approach to handling and storage is recommended, drawing upon standard practices for heterocyclic aromatic compounds and related isoxazole derivatives.

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is crucial to ensure personnel safety.

EquipmentSpecificationPurpose
Eye ProtectionChemical safety goggles or face shieldProtects against splashes and airborne particles.
Hand ProtectionChemical-resistant gloves (e.g., nitrile, neoprene)Prevents skin contact.
Body ProtectionLaboratory coatProtects clothing and skin from contamination.
Respiratory ProtectionUse in a well-ventilated area or with a fume hoodMinimizes inhalation exposure.
Storage Conditions

Proper storage is essential to maintain the integrity and stability of the compound.

ParameterRecommendationRationale
TemperatureCool, dry placeMinimizes degradation from heat and moisture.
LightStore in a light-resistant containerProtects from potential light-induced degradation.
Inert AtmosphereFor long-term storage, consider storage under an inert gas (e.g., argon, nitrogen)Prevents potential oxidation.
ContainerTightly sealed, compatible containerPrevents contamination and leakage.
Incompatible Materials

Avoid contact with strong bases, as the N-O bond of the isoxazole ring can be cleaved under such conditions.[1] Also, avoid strong oxidizing agents.

Experimental Protocols

General Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Work in a designated, well-ventilated area, preferably a chemical fume hood.

  • Dispensing: Carefully weigh or measure the required amount of this compound. Avoid generating dust if it is a solid.

  • In Solution: When preparing solutions, add the compound slowly to the solvent to avoid splashing.

  • Post-Handling: After use, tightly seal the container and return it to the designated storage location.

  • Cleaning: Clean all equipment and the work area thoroughly after handling.

Spill and Disposal Protocol
  • Spill Containment: In case of a spill, evacuate the immediate area. Wear appropriate PPE before attempting to clean up.

  • Small Spills: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Large Spills: For larger spills, contain the spill and follow institutional safety procedures.

  • Disposal: Dispose of the waste material in a sealed, labeled container according to local, state, and federal regulations for chemical waste.

Stability Profile

The benzisoxazole ring is aromatic, which confers a degree of stability.[1] However, the N-O bond is a point of potential reactivity. Studies on benzisoxazole derivatives indicate that this bond can be cleaved by strong bases.[1] The stability of the 4-methoxy substituent should also be considered, though specific data is unavailable.

Visual Workflow for Safe Handling and Storage

SafeHandlingWorkflow Workflow for Safe Handling and Storage of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage cluster_emergency Emergency A Assess Hazards B Don PPE A->B C Work in Ventilated Area B->C D Dispense Compound C->D E Perform Experiment D->E L Spill Occurs D->L F Clean Work Area E->F G Dispose of Waste F->G H Remove PPE G->H I Store in Cool, Dry, Dark Place H->I J Seal Container Tightly I->J K Check for Incompatibilities J->K M Evacuate Area L->M N Follow Spill Protocol M->N

Caption: Safe handling and storage workflow.

References

4-Methoxybenzo[d]isoxazole solution preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of 4-Methoxybenzo[d]isoxazole solutions for various experimental purposes. The information is compiled from publicly available data on related isoxazole and benzo[d]isoxazole derivatives and should serve as a guide for initiating new research.

Chemical Properties and Data

While specific experimental data for this compound is limited, the following table summarizes its basic chemical properties and provides extrapolated data based on similar compounds.

PropertyValueSource/Method
Molecular Formula C₈H₇NO₂Calculated
Molecular Weight 149.15 g/mol Calculated[1]
CAS Number 1360943-30-1[1]
Appearance Likely a white to off-white solidInferred
Purity ≥95% (typical for research-grade)Assumed
Melting Point Not available-
Boiling Point Not available-
Solubility in Water Poorly solubleInferred
Solubility in DMSO Likely soluble (e.g., ≥10 mg/mL)Inferred[2][3]
Solubility in Ethanol Likely solubleInferred[2]

Solution Preparation Protocols

The following protocols are recommended for preparing solutions of this compound for in vitro and in vivo experiments. It is crucial to use high-purity solvents to maintain the integrity of the compound.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol is suitable for creating a stock solution that can be stored and used for subsequent dilutions in aqueous media.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare a 10 mM stock solution, weigh 1.4915 mg of the compound for every 1 mL of DMSO.

  • Dissolving the Compound: Add the weighed powder to a sterile amber vial. Add the appropriate volume of anhydrous DMSO.

  • Mixing: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but avoid excessive heat.

  • Storage: Store the stock solution at -20°C or -80°C. To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes. Protect from light.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the DMSO stock solution into an aqueous cell culture medium for treating cells.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile phosphate-buffered saline (PBS) or cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile polypropylene tubes

Procedure:

  • Thawing the Stock: Thaw the 10 mM stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in the desired cell culture medium or PBS to achieve the final working concentrations. It is important to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Example Dilution for a 10 µM Working Solution:

    • Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium to get a 100 µM solution.

    • Add 100 µL of the 100 µM solution to 900 µL of cell culture medium to obtain the final 10 µM working solution.

  • Application to Cells: Add the final working solution to your cell cultures. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.

Experimental Workflow for Solution Preparation and Use

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot for Storage vortex->aliquot store Store at -20°C/-80°C aliquot->store thaw Thaw Stock Solution store->thaw For Experimental Use dilute Dilute in Aqueous Buffer thaw->dilute apply Apply to Experiment dilute->apply

Caption: Workflow for preparing this compound solutions.

Potential Signaling Pathway Involvement

Several benzo[d]isoxazole derivatives have been identified as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α) transcription.[4][5] HIF-1α is a key transcription factor that is activated under hypoxic conditions and plays a critical role in tumor progression and angiogenesis. The following diagram illustrates the potential mechanism of action of this compound as a HIF-1α inhibitor.

G hypoxia Hypoxia hif1a_stabilization HIF-1α Stabilization hypoxia->hif1a_stabilization dimerization HIF-1α/HIF-1β Dimerization hif1a_stabilization->dimerization hif1b HIF-1β (ARNT) hif1b->dimerization nuclear_translocation Nuclear Translocation dimerization->nuclear_translocation hre_binding Binding to HRE nuclear_translocation->hre_binding gene_transcription Target Gene Transcription (e.g., VEGF, PDK1) hre_binding->gene_transcription compound This compound compound->inhibition inhibition->hre_binding

Caption: Potential inhibition of the HIF-1α signaling pathway.

Stability and Storage Recommendations

While specific stability data for this compound is not available, the following general guidelines for small organic molecules in DMSO are recommended:

  • Stock Solutions: Store at -20°C or -80°C in tightly sealed, light-protected vials. Under these conditions, stock solutions are typically stable for several months. However, it is advisable to prepare fresh stock solutions every 1-3 months.

  • Working Solutions: Aqueous working solutions should be prepared fresh for each experiment and used promptly. Avoid storing diluted aqueous solutions for extended periods, as the compound may be less stable and prone to precipitation.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for the stock solution to prevent degradation. Aliquoting the stock solution is highly recommended.

Disclaimer

The provided protocols and data are based on general knowledge of isoxazole derivatives and related compounds. Researchers should perform their own validation experiments to determine the optimal conditions for their specific applications. This includes verifying solubility, stability, and biological activity in their experimental systems.

References

Application Notes and Protocols for the Development of 4-Methoxybenzo[d]isoxazole Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, evaluation, and mechanistic understanding of 4-Methoxybenzo[d]isoxazole and its analogs. The protocols and data presented are intended to facilitate the development of novel therapeutic agents based on this scaffold.

Introduction

The benzo[d]isoxazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a methoxy group at the 4-position of the benzo[d]isoxazole ring system can significantly influence its physicochemical properties and biological activity, making it an attractive starting point for analog development. This document outlines key experimental protocols and summarizes relevant biological data to guide research in this area.

Synthesis of this compound Analogs

The synthesis of this compound can be achieved through the reductive cyclization of a suitably substituted nitroarene. The following protocol is a representative example based on established methods for analogous compounds.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Nitro-6-methoxybenzaldehyde

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ether

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, ethyl acetate, hexanes)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve stannous chloride dihydrate (4.0 eq) in concentrated hydrochloric acid.

  • Cool the solution to 15°C using an ice bath.

  • To the stirred solution, add 2-nitro-6-methoxybenzaldehyde (1.0 eq) portion-wise, maintaining the temperature below 20°C.

  • Continue stirring the reaction mixture at room temperature for 2 hours.

  • After the reaction is complete (monitored by TLC), dilute the mixture with water.

  • Transfer the mixture to a separatory funnel and extract the product with ether (3 x volumes).

  • Wash the combined organic extracts successively with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., chloroform or a gradient of ethyl acetate in hexanes) to yield pure this compound.

Workflow for the Synthesis of this compound:

G A 2-Nitro-6-methoxybenzaldehyde B Dissolve in conc. HCl A->B C Add SnCl2·2H2O B->C D Reaction at 15°C, then RT for 2h C->D E Work-up: - Dilute with water - Extract with ether - Wash with NaHCO3, water, brine D->E F Dry and Concentrate E->F G Purification by Column Chromatography F->G H This compound G->H

A schematic workflow for the synthesis of this compound.

Biological Activity and Quantitative Data

Analogs of this compound have shown promise as inhibitors of various biological targets. For instance, derivatives of 6-methoxybenzo[d]isoxazole have been identified as potent inhibitors of Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression.[2]

Table 1: Anti-proliferative Activity of 6-Methoxybenzo[d]isoxazole Sulfonamide Derivatives against MV4-11 Cells[2]
CompoundRIC₅₀ (μM)
11h 4-cyanophenyl0.78
11j 3-chlorophenyl> 20
11p 4-chlorophenyl> 20
11r 4-methoxyphenyl0.87

IC₅₀ values represent the concentration of the compound required to inhibit the proliferation of MV4-11 acute myeloid leukemia cells by 50%.

Signaling Pathways

The development of potent and selective inhibitors requires a thorough understanding of their mechanism of action. Analogs of this compound have been implicated in the modulation of key signaling pathways involved in cancer and inflammation.

BRD4 Signaling Pathway

BRD4 is a member of the BET (bromodomain and extra-terminal domain) family of proteins that act as epigenetic readers, recognizing acetylated lysine residues on histones. This interaction is crucial for the recruitment of the transcriptional machinery to the promoters of key oncogenes like c-Myc and CDK6. Inhibition of BRD4 disrupts this process, leading to the downregulation of these oncogenes, cell cycle arrest, and apoptosis in cancer cells.

G cluster_0 Nucleus BRD4 BRD4 Ac_Histone Acetylated Histone BRD4->Ac_Histone Binds to PTEFb P-TEFb BRD4->PTEFb Recruits RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II Activates DNA DNA (Promoter) RNA_Pol_II->DNA Binds to cMyc_CDK6 c-Myc, CDK6 Transcription DNA->cMyc_CDK6 Cell_Cycle Cell Cycle Progression cMyc_CDK6->Cell_Cycle Apoptosis Apoptosis cMyc_CDK6->Apoptosis Inhibitor This compound Analog Inhibitor->BRD4 Inhibits

Inhibition of the BRD4 signaling pathway by this compound analogs.
HIF-1α Signaling Pathway

Hypoxia-inducible factor 1-alpha (HIF-1α) is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival, such as VEGF and PDK1. Inhibition of HIF-1α transcriptional activity can therefore suppress tumor growth and angiogenesis.

G cluster_0 Cytoplasm cluster_1 Nucleus Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1a_cyto HIF-1α HIF1a_stabilization->HIF1a_cyto HIF1a_nuc HIF-1α HIF1a_cyto->HIF1a_nuc Translocation HIF1b HIF-1β HIF1a_nuc->HIF1b Dimerizes with HIF1_complex HIF-1 Complex HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) in DNA HIF1_complex->HRE Binds to Target_Genes VEGF, PDK1 Transcription HRE->Target_Genes Angiogenesis Angiogenesis & Metabolism Target_Genes->Angiogenesis Inhibitor This compound Analog Inhibitor->HIF1_complex Inhibits Activity

Inhibition of the HIF-1α signaling pathway by this compound analogs.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The synthetic protocols and biological data presented herein provide a foundation for the rational design and evaluation of new analogs with improved potency and selectivity against key targets in cancer and inflammatory diseases. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial for advancing these compounds towards clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxybenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of 4-Methoxybenzo[d]isoxazole.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors. The most common synthesis route involves the [3+2] cycloaddition of a nitrile oxide with an aryne. The efficiency of this reaction is highly dependent on the synchronous generation of both reactive intermediates.

Potential Causes and Solutions:

  • Asynchronous Intermediate Formation: The rates of formation for the benzyne and the nitrile oxide need to be closely matched. If one is generated significantly faster than the other, it may degrade or react via side pathways before the cycloaddition can occur.

    • Optimization: A study on a similar benzisoxazole synthesis found that optimizing the addition time of the reagents was crucial. For instance, an addition time of 2.5 hours for the precursors led to a 90% yield of the desired product.[1] Experiment with different addition rates and times for your specific precursors.

  • Suboptimal Reaction Temperature: Temperature plays a critical role. While higher temperatures can increase reaction rates, they can also lead to decomposition of reactants and intermediates, or promote side reactions, resulting in resinification and lower yields.

    • Optimization: In a related synthesis, increasing the temperature from 70°C to 80°C or 85°C resulted in a decrease in yield from 74% to 63% and 42% respectively, due to resinification.[2][3] It is recommended to perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with milder conditions and incrementally increase the temperature.

  • Solvent Effects: The polarity of the solvent can influence the solubility of reactants and the stability of intermediates.

    • Optimization: The use of a less polar solvent like THF has been shown in some cases to inhibit the formation of the desired benzisoxazole.[1] Acetonitrile is a commonly used solvent that has proven effective.[2][3] Consider screening different solvents to find the optimal medium for your reaction.

  • Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction, poison catalysts, or lead to unwanted side products.

    • Solution: Ensure all starting materials and reagents are of high purity. Recrystallize or distill starting materials if necessary.

Question 2: I am observing significant amounts of side products. What are the likely side reactions and how can I minimize them?

Answer:

The formation of side products is a common challenge. In the context of benzisoxazole synthesis via [3+2] cycloaddition, the primary side reactions often involve the self-reaction or decomposition of the highly reactive nitrile oxide and benzyne intermediates.

Likely Side Reactions:

  • Nitrile Oxide Dimerization: Nitrile oxides can dimerize to form furoxans, especially at higher concentrations.

  • Benzyne Polymerization: Benzyne is extremely reactive and can polymerize if it does not encounter a suitable reaction partner.

  • Deacylation: In syntheses involving acylated precursors, deacylation can occur as a side reaction, leading to undesired byproducts.[2][3]

Minimization Strategies:

  • Slow Addition/High Dilution: Generating the reactive intermediates slowly and in high dilution can minimize their concentration at any given time, thus disfavoring dimerization and polymerization.

  • Control of Stoichiometry: Precise control over the stoichiometry of the precursors is essential to ensure that neither intermediate is present in significant excess.

  • Temperature Control: As mentioned previously, lower temperatures can help to suppress side reactions.

Question 3: The purification of the final product is difficult. What are some recommended purification techniques?

Answer:

Purification of benzisoxazole derivatives can be challenging due to the presence of structurally similar impurities.

Recommended Techniques:

  • Flash Chromatography: This is a standard and effective method for separating the desired product from impurities. A common eluent system is a gradient of ethyl acetate in hexanes.[4]

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure product.

  • Preparative TLC: For small-scale reactions, preparative thin-layer chromatography can be a useful purification tool.

Experimental Protocols

A general procedure for the synthesis of benzisoxazoles via [3+2] cycloaddition of in situ generated nitrile oxides and arynes is described below. This should be adapted for the specific synthesis of this compound.

General Synthesis of Benzisoxazoles by [3+2] Cycloaddition [1]

  • Aryne Precursor Preparation: An appropriate o-(trimethylsilyl)aryl triflate is used as the aryne precursor.

  • Nitrile Oxide Precursor Preparation: A suitable chlorooxime serves as the nitrile oxide precursor.

  • Cycloaddition Reaction:

    • To a solution of the chlorooxime (1.2 equivalents) in a suitable solvent (e.g., acetonitrile) at room temperature, add a solution of the aryne precursor (1.0 equivalent) and a fluoride source (e.g., CsF, 2.5 equivalents) in the same solvent dropwise over a period of 2.5 hours.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes the effect of reaction conditions on the yield of a related benzisoxazole synthesis, which can provide insights for optimizing the synthesis of this compound.

EntryReactant Addition Time (h)SolventFluoride SourceYield (%)Reference
10.5AcetonitrileCsF65[1]
21.5AcetonitrileCsF82[1]
32.5AcetonitrileCsF90[1]
42.5THFCsF0[1]
52.5AcetonitrileTBAT0[1]

Visualizations

experimental_workflow cluster_prep Preparation of Precursors cluster_reaction Cycloaddition Reaction cluster_workup Work-up and Purification start Starting Materials prep_aryne Synthesize Aryne Precursor (e.g., o-(trimethylsilyl)aryl triflate) start->prep_aryne prep_nitrile Synthesize Nitrile Oxide Precursor (e.g., Chlorooxime) start->prep_nitrile mix Combine Precursors with Fluoride Source in Solvent prep_aryne->mix prep_nitrile->mix react In situ Generation of Aryne and Nitrile Oxide mix->react cycloaddition [3+2] Cycloaddition react->cycloaddition quench Quench Reaction cycloaddition->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Asynchronous Intermediate Formation start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Incorrect Solvent start->cause3 cause4 Impure Starting Materials start->cause4 sol1 Optimize Reagent Addition Time cause1->sol1 sol2 Screen Reaction Temperatures cause2->sol2 sol3 Screen Solvents cause3->sol3 sol4 Purify Starting Materials cause4->sol4

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 4-Methoxybenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxybenzo[d]isoxazole.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Low product yield is a common issue in organic synthesis. The following table outlines potential causes and solutions to improve the yield of this compound.

Potential Cause Recommended Action Expected Outcome
Incomplete Oxime Formation: The initial reaction of 2-hydroxy-6-methoxybenzaldehyde with hydroxylamine may not have gone to completion.Ensure the reaction is carried out at a slightly elevated temperature (e.g., 40-50°C) and for a sufficient duration (e.g., 1-2 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).Increased conversion of the starting aldehyde to the oxime intermediate, leading to a higher overall yield of the final product.
Suboptimal Cyclization Conditions: The conditions for the ring-closure of the oxime to the isoxazole may not be optimal.For cyclization using dehydrating agents like acetic anhydride, ensure anhydrous conditions and control the temperature to prevent side reactions. If using a base-catalyzed approach, optimize the base concentration and reaction time.Improved efficiency of the cyclization step, minimizing the formation of byproducts and maximizing the yield of this compound.
Product Loss During Workup/Purification: The desired product may be lost during extraction or purification steps.Use a suitable solvent for extraction (e.g., ethyl acetate, dichloromethane) and perform multiple extractions to ensure complete recovery. For purification by column chromatography, select an appropriate solvent system to achieve good separation from impurities.Minimized loss of the product during isolation and purification, leading to a higher isolated yield.
Issue 2: Presence of Significant Impurities in the Final Product

The formation of side products can complicate purification and reduce the overall yield. The primary side reactions in this synthesis are the Kemp elimination and the Beckmann rearrangement.

Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reactions 2-hydroxy-6-methoxybenzaldehyde_oxime 2-hydroxy-6-methoxybenzaldehyde oxime This compound This compound (Desired Product) 2-hydroxy-6-methoxybenzaldehyde_oxime->this compound Cyclization (e.g., Ac₂O, heat) Kemp_Elimination_Product 2-hydroxy-6-methoxybenzonitrile (Kemp Elimination) 2-hydroxy-6-methoxybenzaldehyde_oxime->Kemp_Elimination_Product Base or Heat Beckmann_Rearrangement_Product Benzoxazole Derivative (Beckmann Rearrangement) 2-hydroxy-6-methoxybenzaldehyde_oxime->Beckmann_Rearrangement_Product Acid or Heat

Side Product Formation Conditions Troubleshooting Strategy
2-hydroxy-6-methoxybenzonitrile (from Kemp Elimination) The relatively weak N-O bond of the isoxazole ring can be cleaved by a strong base or heat, leading to the formation of the corresponding 2-hydroxybenzonitrile.[1]Avoid using strong bases during the cyclization and workup steps. If a base is necessary, use a mild, non-nucleophilic base and maintain a low reaction temperature.
Benzoxazole Derivative (from Beckmann Rearrangement) The Beckmann rearrangement of the oxime intermediate can occur under acidic conditions or at elevated temperatures, leading to the formation of an isomeric benzoxazole.[2]Maintain neutral or slightly basic conditions during the cyclization step. Avoid strong acids and excessive heat.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

A1: A common and readily available starting material is 2-hydroxy-6-methoxybenzaldehyde.

Q2: What is the general synthetic route?

A2: The synthesis typically involves two main steps:

  • Oxime Formation: Reaction of 2-hydroxy-6-methoxybenzaldehyde with a hydroxylamine salt (e.g., hydroxylamine hydrochloride) in the presence of a mild base to form 2-hydroxy-6-methoxybenzaldehyde oxime.

  • Cyclization: Intramolecular cyclization of the oxime to form the this compound ring. This can be achieved through dehydration using reagents like acetic anhydride or by other methods that promote the N-O bond formation.

Experimental_Workflow Start Start: 2-hydroxy-6-methoxybenzaldehyde Oxime_Formation Step 1: Oxime Formation (Hydroxylamine, Base) Start->Oxime_Formation Intermediate Intermediate: 2-hydroxy-6-methoxybenzaldehyde oxime Oxime_Formation->Intermediate Cyclization Step 2: Cyclization (e.g., Acetic Anhydride, Heat) Intermediate->Cyclization Product Product: This compound Cyclization->Product Purification Purification (Column Chromatography) Product->Purification Final_Product Final Product Purification->Final_Product

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, intermediate, and product. The spots can be visualized under UV light.

Q4: What are the key parameters to control to minimize side reactions?

A4: Careful control of reaction temperature and pH is crucial. For the cyclization step, avoiding high temperatures and strongly acidic or basic conditions can significantly reduce the formation of the Kemp elimination and Beckmann rearrangement byproducts.

Q5: What is a suitable method for purifying the final product?

A5: Column chromatography on silica gel is a common and effective method for purifying this compound from unreacted starting materials and side products. The choice of eluent will depend on the polarity of the impurities, but a gradient of ethyl acetate in hexane is often a good starting point.

Experimental Protocols

Key Experiment: Synthesis of 2-hydroxy-6-methoxybenzaldehyde oxime
  • Dissolve 2-hydroxy-6-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (1.1-1.5 eq) and a mild base like sodium acetate or sodium bicarbonate (1.1-1.5 eq).

  • Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50°C) for 1-2 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Upon completion, the reaction mixture can be cooled, and the product may precipitate. Alternatively, the solvent can be removed under reduced pressure, and the residue can be taken up in water and extracted with an organic solvent.

  • The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated to yield the crude oxime, which can be used in the next step with or without further purification.

Key Experiment: Cyclization to this compound
  • Dissolve the crude 2-hydroxy-6-methoxybenzaldehyde oxime (1.0 eq) in a suitable solvent. For dehydration with acetic anhydride, acetic anhydride itself can sometimes be used as the solvent.

  • Slowly add the cyclizing agent (e.g., acetic anhydride).

  • Heat the reaction mixture gently (e.g., to 80-100°C) and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture and carefully quench any excess reagent (e.g., by adding water or a saturated sodium bicarbonate solution for acetic anhydride).

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with water and brine, then dry over an anhydrous salt.

  • Evaporate the solvent and purify the crude product by column chromatography on silica gel.

References

Technical Support Center: 4-Methoxybenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Methoxybenzo[d]isoxazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the purity of this compound through troubleshooting common issues and offering detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound and what are the likely impurities?

A1: A common synthetic pathway starts from 2-hydroxy-6-methoxybenzoic acid. The process likely involves three key steps: esterification, formation of a hydroxamic acid, and subsequent cyclization.

Based on this route, potential impurities include:

  • Unreacted Starting Materials: 2-hydroxy-6-methoxybenzoic acid and its corresponding methyl ester.

  • Intermediate Species: The hydroxamic acid intermediate may not have fully cyclized.

  • Side-Products: Isomeric benzoxazoles or other byproducts from the cyclization reaction.

Q2: What are the recommended initial steps to assess the purity of my this compound sample?

A2: A combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is recommended for an initial purity assessment. TLC can provide a quick qualitative check for the presence of major impurities, while HPLC will offer quantitative data on the purity profile. Subsequently, Nuclear Magnetic Resonance (NMR) spectroscopy should be used to confirm the structure of the main component and identify any impurities.

Q3: What are the best general methods for purifying crude this compound?

A3: The two most effective purification techniques for this compound are column chromatography and recrystallization. Column chromatography is excellent for separating the desired product from starting materials and most side-products. Recrystallization is a final polishing step to achieve high purity, particularly for removing minor impurities that have similar polarity to the product.

Q4: How can I confirm the identity and structure of the purified this compound?

A4: The definitive identification of this compound should be performed using a combination of spectroscopic techniques. 1H NMR and 13C NMR will confirm the chemical structure and connectivity of the atoms. Mass spectrometry (MS) will confirm the molecular weight of the compound.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Purity After Synthesis (<80%) Incomplete reaction in one or more steps.- Monitor each reaction step by TLC to ensure complete conversion before proceeding. - Optimize reaction times and temperatures.
Inefficient workup procedure.- Ensure proper phase separation during extractions. - Use appropriate drying agents to remove all water from organic extracts.
Presence of Starting Material (2-hydroxy-6-methoxybenzoic acid or its ester) in Final Product Incomplete esterification or hydroxamic acid formation.- Increase the equivalents of the respective reagents (e.g., methanol for esterification, hydroxylamine for hydroxamic acid formation). - Extend the reaction time.
Inefficient purification.- Use a more polar solvent system in column chromatography to better separate the more polar starting materials. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate eluent.
Presence of the Hydroxamic Acid Intermediate in Final Product Incomplete cyclization.- Ensure the cyclization conditions (e.g., temperature, catalyst) are optimal. - Increase the reaction time for the cyclization step.
The intermediate may be co-eluting with the product during chromatography.- Adjust the solvent gradient in your column chromatography to improve separation. A shallower gradient may be necessary.
Product is an oil or fails to crystallize Presence of impurities that inhibit crystallization.- Perform column chromatography to remove impurities before attempting recrystallization. - Try a variety of solvent systems for recrystallization (see Experimental Protocols).
Residual solvent.- Ensure the product is thoroughly dried under high vacuum.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or ethyl acetate. Add silica gel (60-120 mesh) to the solution to form a free-flowing powder. Remove the solvent under reduced pressure.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 95:5) as the eluent.

  • Loading: Carefully load the dried slurry onto the top of the packed column.

  • Elution: Begin elution with a low polarity solvent system (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity (e.g., to 80:20 hexane/ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: In a small test tube, dissolve a small amount of the purified product in a minimal amount of a hot solvent. Good candidate solvents include ethanol, methanol, ethyl acetate, or a mixture of hexane and ethyl acetate.

  • Dissolution: In a larger flask, dissolve the bulk of the material in the minimum amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath or scratch the inside of the flask with a glass rod.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Data Presentation

Table 1: Analytical Data for this compound
Analytical Technique Expected Results
1H NMR (400 MHz, CDCl3) δ (ppm): ~7.5-7.0 (m, 3H, Ar-H), ~3.9 (s, 3H, OCH3)
13C NMR (100 MHz, CDCl3) δ (ppm): ~165, ~150, ~130, ~125, ~115, ~110, ~105 (Aromatic & Isoxazole Carbons), ~56 (OCH3)
HPLC A single major peak with a purity of >98% under optimized conditions.
Mass Spectrometry (ESI+) [M+H]+ corresponding to the molecular weight of this compound.

Visualizations

Purification_Workflow Purification Workflow for this compound Crude Crude Product TLC_HPLC Initial Purity Assessment (TLC/HPLC) Crude->TLC_HPLC Is_Purity_OK Purity > 95%? TLC_HPLC->Is_Purity_OK Column_Chromatography Column Chromatography Is_Purity_OK->Column_Chromatography No Recrystallization Recrystallization Is_Purity_OK->Recrystallization Yes Column_Chromatography->Recrystallization Final_Analysis Final Purity & Identity Confirmation (HPLC, NMR, MS) Recrystallization->Final_Analysis Pure_Product Pure this compound Final_Analysis->Pure_Product

Caption: Purification workflow for this compound.

Troubleshooting_Impurities Troubleshooting Common Impurities Impurity_Detected Impurity Detected by HPLC/NMR Starting_Material Starting Material Present? Impurity_Detected->Starting_Material Intermediate Intermediate Present? Unknown_Impurity Unknown Impurity? Starting_Material->Intermediate Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Reagents) Starting_Material->Optimize_Reaction Yes Intermediate->Unknown_Impurity Optimize_Cyclization Optimize Cyclization Step Intermediate->Optimize_Cyclization Yes Adjust_Chromatography Adjust Chromatography Gradient Unknown_Impurity->Adjust_Chromatography Yes Characterize_Impurity Characterize Impurity (MS, NMR) Unknown_Impurity->Characterize_Impurity If persists Recrystallize Attempt Recrystallization with Different Solvents Adjust_Chromatography->Recrystallize

Caption: Decision tree for troubleshooting impurities.

Technical Support Center: Crystallization of 4-Methoxybenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful crystallization of 4-Methoxybenzo[d]isoxazole.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the crystallization of this compound?

A1: While a definitive solvent system has not been published specifically for this compound, based on the crystallization of structurally similar benzisoxazole derivatives, common protic and aprotic solvents are recommended starting points. These include ethanol, methanol, isopropanol, ethyl acetate, acetone, and acetonitrile, or mixtures thereof. The ideal solvent or solvent system will need to be determined empirically.

Q2: What is the expected morphology of this compound crystals?

A2: The crystal habit of this compound is not extensively documented. Generally, small molecule organic compounds can crystallize in various forms, including needles, plates, or prisms, depending on the crystallization conditions such as the solvent, cooling rate, and presence of impurities.

Q3: How can I improve the purity of my this compound sample?

A3: If crystallization does not yield a product of desired purity, consider pre-purification by column chromatography. Following chromatography, crystallization can be employed as a final purification step to remove minor impurities.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. - The compound is too soluble in the chosen solvent. - The solution is not sufficiently supersaturated. - Nucleation is inhibited.- If the solution is too dilute: Concentrate the solution by carefully evaporating some of the solvent. - To induce nucleation: Try scratching the inside of the flask with a glass rod at the air-solvent interface. Add a seed crystal of this compound if available. - If the compound is highly soluble: Consider using a solvent in which the compound is less soluble, or employ an anti-solvent crystallization method.
The compound "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound. - The solution is too concentrated. - The cooling rate is too rapid.- Lower the temperature: Ensure the solution is cooled well below the compound's melting point. - Dilute the solution: Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then cool slowly. - Slow down the cooling process: Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath. Consider using a Dewar flask for very slow cooling.
Crystallization happens too quickly, yielding fine powder. - The solution is too concentrated. - The cooling rate is too fast.- Increase the solvent volume: Use a larger volume of solvent to dissolve the compound initially. This will require more solvent to be evaporated to reach saturation, allowing for slower crystal growth. - Decrease the cooling rate: Allow the flask to cool to room temperature undisturbed before any further cooling.
The crystal yield is low. - Too much solvent was used, and a significant amount of the compound remains in the mother liquor. - The compound is highly soluble in the chosen solvent even at low temperatures.- Recover from mother liquor: Concentrate the mother liquor and cool it to a lower temperature to obtain a second crop of crystals. - Optimize the solvent system: Experiment with different solvents or solvent/anti-solvent combinations to minimize the solubility of the compound at low temperatures.
The crystals are discolored or contain visible impurities. - The starting material was not sufficiently pure. - The solvent was not pure. - Degradation of the compound occurred during heating.- Pre-purify the material: Use column chromatography to purify the crude this compound before crystallization. - Use high-purity solvents: Ensure all solvents are of an appropriate grade. - Minimize heating time: Do not heat the solution for an extended period after the solid has dissolved.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

This protocol outlines a general method for the recrystallization of this compound from a single solvent.

  • Solvent Selection: Based on preliminary solubility tests (see Table 1), choose a solvent that dissolves the compound when hot but in which it is sparingly soluble at room temperature or below.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently (e.g., on a hot plate with stirring) until the solvent begins to boil.

  • Achieving Saturation: Continue to add small portions of the hot solvent until the compound just dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Solvent/Anti-Solvent Crystallization

This method is useful if this compound is highly soluble in most common solvents.

  • Solvent/Anti-Solvent Selection: Choose a "solvent" in which this compound is very soluble and an "anti-solvent" in which it is poorly soluble. The two solvents must be miscible.

  • Dissolution: Dissolve the crude compound in a minimum amount of the "solvent" at room temperature.

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise to the stirred solution until it becomes slightly turbid.

  • Clarification: Add a few drops of the "solvent" back into the solution until the turbidity just disappears.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. If no crystals form, the solution can be refrigerated.

  • Isolation and Drying: Isolate, wash (with the anti-solvent), and dry the crystals as described in Protocol 1.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Solvents

SolventPolarity IndexEstimated Solubility at 25°CEstimated Solubility at Boiling Point
Hexane0.1InsolubleSparingly Soluble
Toluene2.4Sparingly SolubleSoluble
Dichloromethane3.1SolubleVery Soluble
Ethyl Acetate4.4Moderately SolubleVery Soluble
Acetone5.1Moderately SolubleVery Soluble
Isopropanol3.9Sparingly SolubleSoluble
Ethanol4.3Sparingly SolubleSoluble
Methanol5.1Sparingly SolubleSoluble
Water10.2InsolubleInsoluble

Note: This data is estimated based on the general solubility of similar aromatic heterocyclic compounds and should be confirmed by experimental solubility testing.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Single Solvent Recrystallization cluster_protocol2 Protocol 2: Solvent/Anti-Solvent Crystallization p1_start Start with Crude This compound p1_dissolve Dissolve in Minimal Hot Solvent p1_start->p1_dissolve p1_filter Hot Filtration (Optional) p1_dissolve->p1_filter p1_cool Slow Cooling & Crystallization p1_filter->p1_cool p1_isolate Isolate Crystals (Vacuum Filtration) p1_cool->p1_isolate p1_wash Wash with Cold Solvent p1_isolate->p1_wash p1_dry Dry Crystals p1_wash->p1_dry p1_end Pure Crystals p1_dry->p1_end p2_start Start with Crude This compound p2_dissolve Dissolve in Good Solvent p2_start->p2_dissolve p2_add_anti Add Anti-Solvent to Turbidity p2_dissolve->p2_add_anti p2_clarify Clarify with Good Solvent p2_add_anti->p2_clarify p2_crystallize Allow to Stand & Crystallize p2_clarify->p2_crystallize p2_isolate Isolate Crystals (Vacuum Filtration) p2_crystallize->p2_isolate p2_wash Wash with Anti-Solvent p2_isolate->p2_wash p2_dry Dry Crystals p2_wash->p2_dry p2_end Pure Crystals p2_dry->p2_end

Caption: Experimental Workflows for Crystallization.

troubleshooting_tree start Crystallization Attempt issue What is the issue? start->issue no_crystals No Crystals Form issue->no_crystals No Formation oiling_out Compound Oils Out issue->oiling_out Liquid Droplets low_yield Low Yield issue->low_yield Poor Recovery impure Impure Crystals issue->impure Discolored/Contaminated sol_no_crystals1 Concentrate Solution no_crystals->sol_no_crystals1 sol_no_crystals2 Scratch Flask / Add Seed Crystal no_crystals->sol_no_crystals2 sol_no_crystals3 Change Solvent / Use Anti-Solvent no_crystals->sol_no_crystals3 sol_oiling_out1 Lower Cooling Temperature oiling_out->sol_oiling_out1 sol_oiling_out2 Dilute and Re-cool Slowly oiling_out->sol_oiling_out2 sol_low_yield1 Concentrate Mother Liquor low_yield->sol_low_yield1 sol_low_yield2 Optimize Solvent System low_yield->sol_low_yield2 sol_impure1 Pre-purify by Chromatography impure->sol_impure1 sol_impure2 Use High-Purity Solvents impure->sol_impure2

Caption: Troubleshooting Decision Tree for Crystallization.

Technical Support Center: Degradation of Benzo[d]isoxazole Derivatives in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals who may encounter issues with the stability and degradation of benzo[d]isoxazole derivatives in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: My benzo[d]isoxazole derivative appears to be degrading in solution. What are the common causes?

Degradation of isoxazole derivatives in solution can be triggered by several factors, including:

  • pH: The stability of the isoxazole ring can be highly dependent on the pH of the solution. Both acidic and alkaline conditions can catalyze hydrolysis. For some isoxazole derivatives, degradation is observed under both acidic and basic conditions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation. It is crucial to understand the thermal stability of your specific compound.

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to oxidative degradation of the molecule.

  • Solvent: The choice of solvent can influence the stability of the compound. For instance, some compounds may be less stable in protic solvents.

Q2: How can I monitor the degradation of my 4-Methoxybenzo[d]isoxazole derivative?

You can monitor the degradation of your compound using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a common method to separate the parent compound from its degradation products and quantify the extent of degradation over time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is powerful for identifying the chemical structures of the degradation products.

  • UV-Visible Spectroscopy: Changes in the UV-Vis spectrum can indicate degradation, although it is less specific than chromatography.

Q3: What are the potential degradation products of benzo[d]isoxazole derivatives?

The degradation of the isoxazole ring can lead to a variety of products. For instance, hydrolysis of some isoxazole derivatives has been shown to yield products resulting from the cleavage of the isoxazole ring. The specific degradation products will depend on the structure of the starting material and the degradation conditions.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Rapid loss of parent compound in solution. Hydrolysis due to pH instability.- Conduct a pH stability study across a range of pH values to identify the optimal pH for stability.- Buffer the solution to maintain a stable pH.
Precipitate formation over time. Formation of insoluble degradation products.- Analyze the precipitate to identify its structure.- Adjust storage conditions (e.g., temperature, light exposure) to minimize degradation.
Inconsistent results in biological assays. Degradation of the active compound in the assay medium.- Assess the stability of the compound in the specific assay buffer and under the assay conditions (e.g., temperature, incubation time).- Prepare fresh solutions of the compound immediately before use.
Appearance of new peaks in HPLC chromatogram. Formation of degradation products.- Perform forced degradation studies (acid, base, oxidation, heat, light) to systematically identify potential degradation products.- Use LC-MS/MS to elucidate the structures of the new peaks.

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60 °C) for a defined period.

    • Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 N NaOH) and heat at a controlled temperature (e.g., 60 °C) for a defined period. Neutralize the solution before analysis.

    • Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80 °C).

    • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light.

  • Sample Analysis: At various time points, withdraw samples, quench the degradation reaction if necessary, and analyze by a stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

Data Presentation

While specific quantitative data for this compound is unavailable, the following table illustrates how degradation data for related isoxazole derivatives could be presented.

Table 1: Degradation Kinetics of N-(5-methyl-4-isoxazolyl)-4-amino-1,2-naphthoquinone in Aqueous Solution at 35 °C

pHRate Constant (k, h⁻¹)
0.65 - 3.50pH-dependent
3.50 - 7.50pH-independent (1.34 x 10⁻³ h⁻¹)
Data extracted from a study on a related isoxazole derivative and is for illustrative purposes only.

Visualizations

Degradation_Troubleshooting_Workflow start Start: Observed Degradation issue Characterize Issue - HPLC for purity - LC-MS for unknowns start->issue Initial Observation identify Identify Stress Factor - pH - Temperature - Light - Oxidant issue->identify Analyze Data protocol Develop Stability- Indicating Method identify->protocol Informed by Stressors end End: Stable Formulation/ Storage Conditions protocol->end Validate Method

Caption: A logical workflow for troubleshooting the degradation of a compound in solution.

Forced_Degradation_Workflow cluster_stress Forced Degradation Conditions Acid Hydrolysis Acid Hydrolysis analysis Analyze by Stability-Indicating HPLC/LC-MS Acid Hydrolysis->analysis Base Hydrolysis Base Hydrolysis Base Hydrolysis->analysis Oxidation Oxidation Oxidation->analysis Thermal Thermal Thermal->analysis Photolytic Photolytic Photolytic->analysis start Prepare Stock Solution of Compound start->Acid Hydrolysis start->Base Hydrolysis start->Oxidation start->Thermal start->Photolytic report Characterize Degradants & Determine Degradation Pathway analysis->report

Caption: An experimental workflow for conducting forced degradation studies.

Navigating the Synthesis of 4-Methoxybenzo[d]isoxazole: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of 4-Methoxybenzo[d]isoxazole, a key scaffold in medicinal chemistry, can present unique challenges, particularly when scaling up from laboratory to pilot plant or production scale. This technical support center provides troubleshooting guides and frequently asked questions to address common issues encountered during its synthesis.

Troubleshooting Guide for Scaling Up this compound Synthesis

Scaling up the synthesis of this compound often reveals issues that are not apparent on a smaller scale. The most common synthetic route involves the cyclization of 2-hydroxy-6-methoxybenzonitrile. The following table outlines potential problems, their probable causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s) Key Parameters to Monitor
Low Yield Incomplete reaction; Suboptimal reaction temperature; Inefficient base; Degradation of starting material or product.Increase reaction time or temperature incrementally. Screen different bases (e.g., K₂CO₃, NaH, DBU) and solvents. Ensure anhydrous conditions if using moisture-sensitive reagents.Reaction progress (TLC, HPLC), temperature, moisture content.
Impurity Formation Side reactions due to high temperatures; Presence of moisture; Incorrect stoichiometry of reagents; Formation of regioisomers.Optimize reaction temperature to minimize side product formation. Use dry solvents and reagents. Carefully control the stoichiometry of the base and other reactants.Reaction profile by HPLC to identify and quantify impurities.
Difficult Purification Co-elution of impurities with the product in chromatography; Oily product that is difficult to crystallize.Explore different solvent systems for chromatography. Attempt crystallization from various solvents or solvent mixtures. Consider distillation under reduced pressure if the product is thermally stable.Purity analysis by HPLC and NMR after each purification step.
Poor Cyclization Insufficient activation of the hydroxyl group; Steric hindrance from the methoxy group.Use a stronger base or a higher reaction temperature to facilitate the cyclization. Consider alternative synthetic routes if cyclization remains problematic.Disappearance of the starting nitrile peak in IR or HPLC.
Exothermic Reaction The cyclization reaction can be exothermic, leading to runaway reactions at a larger scale.Implement controlled addition of reagents. Ensure adequate cooling and agitation. Perform a reaction calorimetry study to understand the thermal profile.Internal reaction temperature, rate of reagent addition.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

The most frequently employed and scalable method is the intramolecular cyclization of 2-hydroxy-6-methoxybenzonitrile. This approach is favored due to the commercial availability of the starting material and the relatively straightforward reaction conditions.

Q2: What are the critical reaction parameters to control during the cyclization step?

Temperature, the choice of base and solvent, and the exclusion of moisture are critical. The reaction is often performed at elevated temperatures, and the selection of an appropriate base (e.g., potassium carbonate or sodium hydride) is crucial for efficient deprotonation of the phenolic hydroxyl group to initiate the cyclization. Anhydrous conditions are necessary to prevent hydrolysis of the nitrile group and other side reactions.

Q3: I am observing a significant amount of a side-product that is difficult to separate. What could it be and how can I minimize its formation?

A common side-product can be the uncyclized amide, formed by the hydrolysis of the nitrile group of the starting material if moisture is present. To minimize this, ensure all solvents and reagents are thoroughly dried before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Another possibility is the formation of a regioisomer if the starting material is not pure. Careful analysis of the starting material is recommended.

Q4: My final product is an oil and I am struggling with purification by crystallization. What are my options?

If direct crystallization is challenging, column chromatography is the primary alternative. A careful selection of the eluent system is key. For oily products, techniques such as trituration with a non-polar solvent (e.g., hexane) can sometimes induce solidification. Distillation under high vacuum can also be an option if the product is thermally stable.

Q5: Are there any specific safety precautions I should take when scaling up this synthesis?

Yes. The cyclization reaction can be exothermic. On a larger scale, this can lead to a rapid increase in temperature and pressure. It is essential to have robust temperature control and emergency cooling systems in place. A thorough risk assessment and, if possible, a reaction calorimetry study should be conducted before attempting a large-scale reaction. The use of strong bases like sodium hydride requires careful handling due to its flammability and reactivity with water.

Visualizing the Synthetic Workflow and Troubleshooting Logic

To aid in understanding the synthetic process and troubleshooting, the following diagrams illustrate the general experimental workflow and a logical approach to addressing common issues.

experimental_workflow start Start: 2-hydroxy-6- methoxybenzonitrile reagents Add Base (e.g., K₂CO₃) & Dry Solvent start->reagents reaction Heat Reaction (e.g., Reflux) reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Chromatography/ Crystallization) workup->purification product Final Product: This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_start Problem Identification cluster_analysis Analysis cluster_solutions Potential Solutions cluster_end Outcome start Unsatisfactory Result (Low Yield / Impure Product) check_reaction Analyze Reaction Mixture (TLC, HPLC, NMR) start->check_reaction check_params Review Reaction Parameters (Temp, Time, Reagents) start->check_params optimize_purification Modify Purification Method check_reaction->optimize_purification check_sm Verify Starting Material Purity check_reaction->check_sm optimize_temp Optimize Temperature check_params->optimize_temp optimize_base Screen Bases/ Solvents check_params->optimize_base success Successful Synthesis optimize_temp->success optimize_base->success optimize_purification->success check_sm->success

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via the cyclization of 2-hydroxy-6-methoxybenzonitrile.

Materials:

  • 2-hydroxy-6-methoxybenzonitrile

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-hydroxy-6-methoxybenzonitrile (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Note: This protocol is a general guideline and may require optimization for specific scales and equipment. Always perform a small-scale trial before proceeding to a larger scale.

Technical Support Center: Optimizing Reaction Conditions for 4-Methoxybenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-Methoxybenzo[d]isoxazole. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully synthesizing and optimizing the reaction conditions for this compound.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly via the common reductive cyclization route.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reduction of the nitro group. 2. Inactive or insufficient reducing agent. 3. Unfavorable reaction temperature. 4. Degradation of the starting material or product.1. Increase the equivalents of the reducing agent (e.g., SnCl₂·2H₂O). Monitor the reaction by TLC to ensure the disappearance of the starting material. 2. Use a fresh batch of the reducing agent. Ensure it has been stored under appropriate conditions. 3. For reductive cyclization with SnCl₂, maintaining a low temperature (0-15 °C) during the addition of the aldehyde is crucial to prevent side reactions.[1] 4. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if sensitive reagents are used.
Formation of Side Products 1. Over-reduction of the nitro group to an amine. 2. Dimerization of the nitrile oxide intermediate (in cycloaddition routes). 3. Incomplete cyclization leading to the hydroxylamine intermediate.1. Carefully control the amount of reducing agent and the reaction temperature. 2. If using a cycloaddition approach, slow addition of the chlorooxime to the reaction mixture can favor the desired intramolecular reaction over dimerization.[2] 3. Ensure sufficient reaction time and appropriate pH for the cyclization step.
Difficulty in Product Purification 1. Presence of tin salts from the reducing agent. 2. Co-elution of the product with starting material or side products during chromatography. 3. Oily nature of the product.1. After the reaction, perform a thorough workup including washing with a sodium bicarbonate solution to remove acidic impurities and tin salts.[1] 2. Optimize the solvent system for column chromatography. A gradient elution might be necessary. 3. If the product is an oil, flash chromatography is a suitable purification method.[1]
Reaction Stalls 1. Insufficient acid concentration for the reductive cyclization. 2. Poor solubility of the starting material.1. Ensure the use of concentrated hydrochloric acid for the SnCl₂ reduction to maintain the necessary acidic environment.[1] 2. Choose a solvent system in which the starting material is reasonably soluble at the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: A widely used and effective method is the reductive cyclization of 2-methoxy-6-nitrobenzaldehyde. This method typically employs a reducing agent like stannous chloride (SnCl₂) in the presence of a strong acid such as hydrochloric acid.[1] This approach is often preferred due to the availability of the starting materials and generally good yields.

Q2: How does the methoxy group at the 4-position influence the reaction?

A2: The methoxy group is an electron-donating group. In the context of benzisoxazole synthesis, electron-donating groups on the benzene ring can sometimes reduce the reactivity of the substrate in certain cyclization reactions.[3] However, in syntheses involving cycloaddition with arynes, electron-donating groups on the chlorooxime component have been shown to give excellent yields.[2] For reductive cyclization, the electronic effect is less pronounced on the cyclization step itself but can influence the stability of intermediates.

Q3: What are the key parameters to control for optimizing the yield of this compound?

A3: The key parameters for optimization include:

  • Temperature: Low temperatures are often crucial during the addition of reagents to control the reaction's exothermicity and prevent side reactions.[1]

  • Stoichiometry of the Reducing Agent: The molar ratio of the reducing agent to the nitro-compound is critical. An excess is needed for complete conversion, but a large excess can lead to over-reduction.

  • Reaction Time: Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time for the complete consumption of the starting material.

  • Workup Procedure: A proper aqueous workup is necessary to remove inorganic salts and other impurities before chromatographic purification.[1]

Q4: What are the expected side products in the reductive cyclization synthesis?

A4: The primary side product to be aware of is the corresponding aniline (2-amino-6-methoxybenzaldehyde) resulting from the complete reduction of the nitro group without subsequent cyclization. Other potential impurities can arise from incomplete reaction, leaving the hydroxylamine intermediate.

Q5: How can I purify the final product effectively?

A5: Flash column chromatography is a common and effective method for purifying this compound, especially if it is obtained as an oil.[1] A suitable eluent system, such as a mixture of chloroform or ethyl acetate and hexanes, should be determined by TLC analysis.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Cyclization

This protocol is adapted from the synthesis of the analogous 4-methyl-2,1-benzisoxazole.[1]

Starting Material: 2-Methoxy-6-nitrobenzaldehyde

Reagents and Solvents:

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Water (H₂O)

  • Ether or Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Chloroform or a mixture of ethyl acetate and hexanes for chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve stannous chloride dihydrate (4.0 eq.) in concentrated hydrochloric acid.

  • Cool the solution to 0-15 °C in an ice bath.

  • With rapid stirring, add 2-methoxy-6-nitrobenzaldehyde (1.0 eq.) portion-wise, maintaining the temperature below 15 °C.

  • Stir the reaction mixture at this temperature for 2-4 hours, monitoring the progress by TLC until the starting material is consumed.

  • Once the reaction is complete, dilute the mixture with water.

  • Transfer the mixture to a separatory funnel and extract with ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash successively with dilute sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., chloroform or a gradient of ethyl acetate in hexanes) to yield this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for Benzisoxazole Synthesis

MethodStarting MaterialReagentsSolventTemperatureYieldReference
Reductive Cyclization6-Methyl-2-nitrobenzaldehydeSnCl₂·2H₂O, conc. HCl-15 °C83%[1]
Electrochemical ReductionMethoxy-substituted nitro arene-Not specifiedNot specified70%[4]
[3+2] Cycloaddition3,4-Dimethoxybenzyne precursor, ChlorooximeCsFAcetonitrileRoom Temp.65%[2]

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A 1. Dissolve SnCl2·2H2O in conc. HCl B 2. Cool solution to 0-15 °C A->B C 3. Add 2-methoxy-6-nitrobenzaldehyde B->C D 4. Stir for 2-4 hours C->D E 5. Dilute with water D->E Reaction complete F 6. Extract with ether/ethyl acetate E->F G 7. Wash with NaHCO3, water, brine F->G H 8. Dry and concentrate G->H I 9. Flash column chromatography H->I Crude product J Pure this compound I->J

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_low_yield Low Yield cluster_side_products Side Products trouble Troubleshooting Issue cause1 Inactive Reductant trouble->cause1 cause2 Incorrect Temperature trouble->cause2 cause3 Over-reduction trouble->cause3 solution1 Use fresh reductant cause1->solution1 Solution solution2 Maintain 0-15 °C cause2->solution2 Solution solution3 Control reductant stoichiometry cause3->solution3 Solution

Caption: Troubleshooting logic for common synthesis issues.

References

Technical Support Center: Synthesis of 4-Methoxybenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the synthesis of 4-Methoxybenzo[d]isoxazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The synthesis of 1,2-benzisoxazoles, such as this compound, typically begins with appropriately substituted aromatic compounds. Common starting materials include derivatives of salicylaldehyde or 2-hydroxyacetophenone that contain a methoxy group at the desired position. For instance, a suitable precursor would be a 2-hydroxy-ketoxime with a methoxy group at the 4-position of the benzene ring.[1]

Q2: Which catalytic systems are most effective for the cyclization step in this compound synthesis?

A2: The choice of catalyst depends on the specific synthetic route. For the common method involving the cyclization of o-hydroxy ketoximes, base-catalyzed cyclization is frequently employed.[1] Transition metal catalysts, particularly copper (Cu) and palladium (Pd) salts, have also been shown to be effective in promoting the C-O bond formation required for the isoxazole ring closure.[2] For certain pathways, Brønsted acids or Lewis acids may also be utilized.[3][4]

Q3: I am observing low yields in my reaction. What are the potential causes and how can I improve the yield?

A3: Low yields can stem from several factors. Incomplete conversion of the starting material is a common issue; ensure your reaction is running for a sufficient amount of time and at the optimal temperature. The presence of impurities in starting materials or solvents can also inhibit the reaction. Side reactions, such as the Kemp elimination (cleavage of the N-O bond by a strong base), can consume the desired product.[5] Optimizing the catalyst loading and ensuring an inert atmosphere if using air-sensitive catalysts can also significantly improve yields.

Q4: My reaction is producing a significant amount of side products. How can I minimize their formation?

A4: Side product formation is often related to the reaction conditions. For base-catalyzed reactions, using a milder base or a stoichiometric amount can prevent degradation of the product.[5] In transition-metal-catalyzed syntheses, the choice of ligand and solvent can greatly influence selectivity. Careful control of the reaction temperature is also crucial, as higher temperatures can lead to decomposition or undesired side reactions.[2] Purification of the starting oxime to ensure you have the correct (Z)-isomer can also be critical, as some cyclization reactions are stereospecific.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reaction fails to proceed or shows low conversion - Inactive catalyst- Incorrect reaction temperature- Impure starting materials or solvents- Use a fresh batch of catalyst or activate it prior to use.- Optimize the reaction temperature by running small-scale trials at different temperatures.- Purify starting materials and ensure solvents are anhydrous and of high purity.
Formation of a dark, tarry substance (resinification) - Reaction temperature is too high- Prolonged reaction time- Use of a strong, non-selective catalyst- Lower the reaction temperature.- Monitor the reaction progress by TLC or LC-MS and stop it once the starting material is consumed.- Screen for a more selective catalyst or use a lower catalyst loading.
Product degradation upon workup or purification - Instability of the benzisoxazole ring to acidic or basic conditions- Exposure to air or light- Use neutral conditions for workup and purification whenever possible.- Employ milder purification techniques like flash column chromatography with a deactivated silica gel.- Store the final product under an inert atmosphere and protected from light.
Inconsistent reaction outcomes - Variability in the quality of reagents or catalysts- Difficulty in controlling reaction parameters- Source high-purity, consistent reagents and catalysts.- Utilize automated reaction systems for better control over temperature, stirring, and reagent addition.- Ensure the reaction setup is free of leaks and maintains an inert atmosphere if required.

Catalyst Performance Data

The following table summarizes representative data on the performance of different catalytic systems in the synthesis of benzisoxazole derivatives. While not specific to this compound, it provides a useful comparison of catalyst efficacy.

Catalyst SystemSubstrateSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
CuI / DMEDA(Z)-2-bromoaryloximeDioxane1001285-95[2]
Pd(TFA)₂N-phenoxyacetamide and aldehydeToluene1102470-85[2]
Base (NaOH)o-hydroxy ketoximeDioxaneReflux1260-75[1]
PPh₃2-hydroxybenzonitrile and bromideTHFReflux1275-90[6]
Brønsted Acidic Ionic Liquid Gelo-aminophenol and aldehydeSolvent-free1305>90[4]

Experimental Protocols

Synthesis of 3-Substituted-4-methoxy-1,2-benzisoxazole via Intramolecular Cyclization

This protocol is adapted from a general method for the synthesis of substituted benzisoxazoles and is applicable to the synthesis of 4-methoxy derivatives.

Step 1: Oximation of 2-hydroxy-4-methoxyacetophenone

  • To a solution of 2-hydroxy-4-methoxyacetophenone (1 equivalent) in a 3:1 mixture of dioxane and water, add hydroxylamine hydrochloride (1.5 equivalents) and sodium hydroxide (1.5 equivalents).

  • Stir the mixture at room temperature for 1 hour, then increase the temperature to 40°C and continue stirring for 15 hours.

  • Monitor the reaction by TLC until the starting ketone is consumed.

  • Upon completion, cool the reaction mixture to room temperature and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude oxime.

Step 2: Cyclization to form 4-Methoxy-3-methyl-1,2-benzisoxazole

  • Dissolve the crude oxime from Step 1 in anhydrous tetrahydrofuran (THF).

  • Add 1,1'-carbonyldiimidazole (CDI) (1.2 equivalents) to the solution.

  • Reflux the mixture for 3 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and carefully add dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the 4-Methoxy-3-methyl-1,2-benzisoxazole.[7]

Visualizations

experimental_workflow cluster_prep Starting Material Preparation cluster_cyclization Cyclization cluster_purification Workup & Purification start 2-hydroxy-4-methoxy- acetophenone reagents1 Hydroxylamine HCl, NaOH, Dioxane/H2O oxime Crude Oxime reagents1->oxime Oximation reagents2 CDI, THF, Reflux product 4-Methoxy-3-methyl- 1,2-benzisoxazole reagents2->product Cyclization workup Acidic Workup product->workup purify Filtration & Drying workup->purify final_product Pure Product purify->final_product

Caption: Experimental workflow for the synthesis of 4-Methoxy-3-methyl-1,2-benzisoxazole.

References

Technical Support Center: 4-Methoxybenzo[d]isoxazole Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guide is based on established principles for the synthesis and reactivity of isoxazoles and benzisoxazoles. Due to a lack of specific literature for 4-Methoxybenzo[d]isoxazole, these answers are generalized to assist researchers by applying analogous chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to synthesize a this compound derivative has a very low yield. What role could the solvent be playing?

A1: Low yield is frequently tied to solvent choice, which can impact reactant solubility, reaction rate, and equilibria.

  • Solubility: Ensure your starting materials are fully dissolved. Inadequate solubility is a common cause of low yield. For reactions involving both polar and non-polar reagents, a solvent mixture may be necessary. For instance, in some isoxazole syntheses, increasing the proportion of an organic co-solvent like methanol in water is crucial for dissolving hydrophobic starting materials and improving yields.[1]

  • Reaction Mechanism: The polarity of the solvent can dramatically affect the reaction rate by stabilizing or destabilizing transition states.

    • Polar Solvents (e.g., water, methanol, acetonitrile): These are often preferred for reactions involving polar or charged intermediates, such as the [3+2] cycloaddition used to form the benzisoxazole ring.[1][2] In one study on benzisoxazole synthesis, acetonitrile (a polar aprotic solvent) was effective, whereas the less polar tetrahydrofuran (THF) failed to produce the desired product.[2]

    • Non-Polar Solvents (e.g., toluene, hexane): These may be suitable for reactions without charged intermediates but can slow down or prevent reactions that do.

Q2: I am observing significant formation of side products, particularly a dimer of my nitrile oxide precursor. How can I mitigate this?

A2: Nitrile oxide dimerization is a common competing reaction in [3+2] cycloaddition syntheses of isoxazoles. While this is highly dependent on concentration, the solvent choice can play an indirect role. A study on benzisoxazole synthesis found that the rate of nitrile oxide formation needed to be carefully matched with the rate of its consumption by the aryne dipolarophile.[2] This was achieved by the slow addition of the nitrile oxide precursor via a syringe pump.[2]

Troubleshooting Tip: Use a solvent in which your primary reactants are highly soluble, allowing you to maintain a lower concentration of the reactive nitrile oxide intermediate while still ensuring an efficient reaction with the dipolarophile.

Q3: My this compound product seems to be decomposing during workup or purification. Could the solvent or reagents be causing ring-opening?

A3: Yes, the benzisoxazole ring is susceptible to cleavage under certain conditions.

  • Basic Conditions: The N-O bond is relatively weak and can be cleaved by strong bases, a process known as the Kemp elimination, which results in a 2-hydroxybenzonitrile species.[3] If your workup involves a strong base (e.g., NaOH, KOH), your product may be degrading. Consider using a milder base (e.g., NaHCO₃) or avoiding a basic wash altogether if possible.

  • Acidic Conditions: While generally more stable to acid, exposure to strong acids during workup could potentially lead to degradation. Always check the stability of your product to the workup conditions on a small scale before processing the entire batch.[4]

  • Electrophilic Reagents: Certain electrophilic reagents, particularly fluorinating agents like Selectfluor®, are known to cause the ring-opening of isoxazoles to yield functionalized carbonyl compounds.[5][6][7] Ensure that any downstream reactions or purification additives are not strongly electrophilic.

Q4: I am attempting an N-alkylation on the benzisoxazole ring and getting a mixture of isomers or no reaction. What solvent should I use?

A4: While specific data on this compound is unavailable, studies on the N-alkylation of the related indazole scaffold show that the solvent and base system is critical for regioselectivity.

  • For N-1 Selectivity: A combination of a strong, non-nucleophilic hydride base like NaH in a less polar aprotic solvent such as THF often favors alkylation at the N-1 position.[8]

  • For N-2 Selectivity or Mixtures: Using a weaker base like Cs₂CO₃ in a polar aprotic solvent such as DMF can lead to mixtures of N-1 and N-2 isomers, likely due to the formation of solvent-separated ion pairs.[8]

For your this compound, you should screen different base/solvent combinations (e.g., NaH/THF, K₂CO₃/DMF, Cs₂CO₃/Acetonitrile) to find the optimal conditions for your desired product.

Data Summary Tables

Table 1: Effect of Solvent on Yield in a Representative [3+2] Cycloaddition Synthesis of an Isoxazole

(Data adapted from a study on trifluoromethyl-substituted isoxazole synthesis and illustrates general solvent principles.)[1]

EntrySolvent SystemBaseYield (%)
195% Water / 5% MethanolDIPEATrace
250% Water / 50% MethanolDIPEA25%
325% Water / 75% MethanolDIPEA35%
45% Water / 95% MethanolDIPEA40%
5Dichloromethane (DCM)DIPEA40%
6IsopropanolTEA40%

Table 2: General Influence of Solvent Type on Common Reaction Mechanisms

Solvent TypePropertiesEffect on Sₙ1 / E1 Type ReactionsEffect on Sₙ2 / E2 Type Reactions
Polar Protic (e.g., Water, Methanol, Ethanol)Polar, H-bond donorsFavored . Stabilizes carbocation intermediates and transition states.[9][10][11]Disfavored . Solvates (cages) the nucleophile, reducing its reactivity.[9][11][12]
Polar Aprotic (e.g., Acetonitrile, DMF, DMSO)Polar, no H-bond donorsPossible . Can solvate cations but less effectively than protic solvents.Favored . Solvates the counter-ion, leaving the nucleophile "naked" and highly reactive.[11][12]
Non-Polar (e.g., Hexane, Toluene, THF)Low polarity, no H-bondingDisfavored . Cannot effectively stabilize charged intermediates.Possible , but often limited by poor solubility of ionic reagents.

Visual Guides & Workflows

troubleshooting_flowchart start Problem: Low Reaction Yield solubility Poor Reagent Solubility? start->solubility Check... side_reaction Side Reaction Observed? solubility->side_reaction No sol_solubility Solution: - Increase polarity (e.g., add co-solvent) - Use solvent mixture (e.g., H₂O/MeOH) - Heat to improve solubility solubility->sol_solubility Yes slow_rate Reaction Stalled or Very Slow? side_reaction->slow_rate No sol_side_reaction Solution: - Change solvent to disfavor side pathway - Lower concentration - Optimize reagent addition rate side_reaction->sol_side_reaction Yes sol_slow_rate Solution: - Switch to polar aprotic solvent (e.g., DMF, MeCN) to accelerate Sₙ2-type steps - Switch to polar protic solvent (e.g., MeOH) to accelerate Sₙ1-type steps slow_rate->sol_slow_rate Yes

Caption: Troubleshooting flowchart for low yield issues.

solvent_screening_workflow start 1. Define Reaction (e.g., N-Alkylation of 4-MeO-Benzisoxazole) lit_search 2. Literature Search (Analogous benzisoxazole or indazole reactions) start->lit_search select_solvents 3. Select Initial Solvents for Screening (e.g., THF, DMF, Acetonitrile, Ethanol) lit_search->select_solvents small_scale 4. Run Small-Scale Parallel Reactions select_solvents->small_scale analysis 5. Monitor Reactions (TLC, LC-MS) for conversion, byproducts, and isomer ratio small_scale->analysis decision Optimal Conditions Found? analysis->decision scale_up 6. Scale-Up Reaction with Best Solvent decision->scale_up Yes re_optimize Re-evaluate Solvent Choice or Other Parameters (Base, Temp) decision->re_optimize No re_optimize->select_solvents

Caption: General workflow for solvent screening experiments.

Detailed Experimental Protocol

Protocol: Synthesis of a 3-Phenylbenzo[d]isoxazole via [3+2] Cycloaddition

(This protocol is adapted from a literature procedure for the synthesis of benzisoxazoles and serves as a representative example of forming the core ring structure.[2] Modifications would be necessary for substrates leading to the 4-methoxy derivative.)

Objective: To synthesize a benzisoxazole ring via the cycloaddition of an in-situ generated nitrile oxide and a benzyne precursor, highlighting the importance of solvent and addition rate.

Reagents:

  • o-(Trimethylsilyl)phenyl triflate (Benzyne precursor, 1.0 equiv)

  • N-Hydroxybenzimidoyl chloride (Nitrile oxide precursor, 0.5 equiv)

  • Cesium Fluoride (CsF, 2.0 equiv)

  • Acetonitrile (MeCN), anhydrous (Solvent)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add o-(trimethylsilyl)phenyl triflate and Cesium Fluoride (CsF).

  • Add anhydrous acetonitrile via syringe to dissolve the solids.

  • In a separate syringe, prepare a solution of N-hydroxybenzimidoyl chloride in anhydrous acetonitrile.

  • Place this syringe onto a syringe pump.

  • Begin stirring the flask containing the benzyne precursor and CsF.

  • Slowly add the N-hydroxybenzimidoyl chloride solution to the reaction flask over a period of 2.5 hours using the syringe pump.

    • CRITICAL STEP: Slow addition is crucial to ensure the rate of nitrile oxide formation does not significantly exceed its rate of reaction with benzyne, thus minimizing dimerization.[2] The use of a polar aprotic solvent like acetonitrile is key to dissolving the fluoride salt and facilitating the reaction.[2]

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours.

  • Monitor the reaction to completion by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-phenylbenzo[d]isoxazole.

References

Technical Support Center: Benzo[d]isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzo[d]isoxazoles. The following sections address common issues related to byproduct formation and offer potential solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am observing the formation of a significant amount of salicylonitrile byproduct in my reaction. What is the likely cause and how can I prevent it?

Answer:

The formation of a salicylonitrile byproduct is often attributed to the Kemp elimination , a base-mediated cleavage of the N-O bond in the benzo[d]isoxazole ring.[1][2] This is particularly problematic for benzo[d]isoxazoles with a hydrogen, carboxylic acid, or acyl group at the C-3 position.[1]

Troubleshooting Steps:

  • Choice of Base: Strong bases can promote the Kemp elimination. Consider using a weaker base or a non-nucleophilic base. The optimal base will depend on your specific synthetic route.

  • Reaction Temperature: Elevated temperatures can favor elimination. Try running the reaction at a lower temperature for a longer duration.

  • Protecting Groups: If the C-3 substituent is susceptible to deprotonation, consider using a more robust protecting group that can withstand the basic conditions.

  • Alternative Synthetic Route: If the Kemp elimination remains a significant issue, you may need to consider an alternative synthetic strategy that avoids harsh basic conditions during the final cyclization step.

Question 2: My synthesis of 3-substituted benzo[d]isoxazoles from 2-hydroxyaryl oximes is yielding a benzo[d]oxazole byproduct. Why is this happening and what can I do to improve the selectivity?

Answer:

The formation of a benzo[d]oxazole byproduct from a 2-hydroxyaryl oxime precursor is indicative of a competitive Beckmann rearrangement .[1] This rearrangement can occur under acidic or thermal conditions when attempting to activate the oxime hydroxyl group for cyclization.

Troubleshooting Steps:

  • Reaction Conditions: The choice of cyclization conditions is critical for directing the reaction towards either the benzo[d]isoxazole (N-O bond formation) or the benzo[d]oxazole (Beckmann rearrangement). Anhydrous conditions for N-O bond formation from a common N-Cl imine intermediate can favor the desired benzo[d]isoxazole product.[3]

  • Reagent Selection: Certain reagents used to activate the oxime hydroxyl group may favor the Beckmann rearrangement. A thorough evaluation of different activating agents is recommended.

  • Control of Isomers: The geometry of the oxime precursor (E vs. Z) can influence the reaction pathway. It has been noted that in some cases, only the Z-isomer cyclizes to the benzisoxazole, while the E-isomer may lead to side products.[1] Ensuring the correct isomer is used as the starting material is crucial.

Question 3: During the synthesis of a zonisamide intermediate, I am getting a significant amount of O-hydroxy-acetophenone-oxime as a byproduct. How can this be minimized?

Answer:

The formation of O-hydroxy-acetophenone-oxime as a byproduct has been reported in the synthesis of benzo[d]isoxazol-3-yl-acetic acid, a precursor to zonisamide, particularly when using metal sodium in an alcoholic solution.[4]

Troubleshooting Steps:

  • Alternative Reducing Agents: The use of metallic sodium can lead to this side reaction. Exploring alternative, milder reducing agents for the specific transformation may be necessary.

  • Solvent System: The alcoholic solvent may be participating in the side reaction. Investigating alternative solvent systems could reduce the formation of this byproduct.

  • Process Optimization: A careful optimization of reaction parameters such as temperature, addition rate of reagents, and stoichiometry can help to minimize the formation of this byproduct.

Question 4: My reaction involving an in situ generated nitrile oxide is giving low yields of the desired benzo[d]isoxazole and a significant amount of a dimeric byproduct. What is the issue?

Answer:

Nitrile oxides are highly reactive intermediates that can undergo dimerization to form furoxans (1,2,5-oxadiazole-2-oxides) if they do not react quickly with the desired dipolarophile (in this case, an aryne).

Troubleshooting Steps:

  • Rate of Generation: The rate of nitrile oxide generation should ideally match the rate of its consumption in the cycloaddition reaction. If the nitrile oxide is generated too quickly, its concentration will build up, favoring dimerization. Consider slowing down the rate of addition of the reagent used to generate the nitrile oxide.

  • Temperature: Lowering the reaction temperature can sometimes disfavor the dimerization pathway relative to the desired cycloaddition. However, an attempt to increase the temperature to accelerate the cycloaddition at the expense of dimerization has been reported to be unsuccessful in some cases.[5]

  • Solvent: The choice of solvent can influence the relative rates of the desired reaction and the side reaction. A less polar solvent like THF did not favor the formation of the desired benzisoxazole in one study.[5]

Data Presentation

Table 1: Effect of Base on the Yield of 3-Phenylbenzo[d]isoxazole and Formation of 2-Hydroxybenzonitrile Byproduct

EntryBaseSolventTemperature (°C)Yield of Benzo[d]isoxazole (%)Yield of 2-Hydroxybenzonitrile (%)
1Sodium HydroxideDioxane1004550
2Potassium CarbonateDMF807520
3Cesium FluorideAcetonitrile608510
4DBUTHF2590<5

Note: Data are hypothetical and for illustrative purposes.

Table 2: Influence of Reaction Conditions on the Regioselectivity of Cyclization of an o-Hydroxyaryl N-H Ketimine Intermediate

EntryReagent/ConditionSolventTemperature (°C)Ratio of Benzo[d]isoxazole : Benzo[d]oxazole
1AnhydrousTHF095 : 5
2NaOClDichloromethane2510 : 90
3TsCl, PyridineAcetonitrile5060 : 40
4PPh3, DEADTHF080 : 20

Note: Data are hypothetical and for illustrative purposes, based on the principle of divergent synthesis.[3]

Experimental Protocols

Protocol 1: Minimizing Kemp Elimination by Base Selection

This protocol describes a general procedure for the cyclization of a 2-halo-O-aryl oxime to a 3-substituted benzo[d]isoxazole using a mild base to minimize the formation of the salicylonitrile byproduct.

  • Dissolve the Substrate: Dissolve one equivalent of the 2-halo-O-aryl oxime in an appropriate aprotic solvent (e.g., THF, DMF, or Acetonitrile) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the Base: Add 1.2 equivalents of a mild, non-nucleophilic base (e.g., DBU or Cesium Fluoride).

  • Reaction Monitoring: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective Synthesis of Benzo[d]isoxazole over Benzo[d]oxazole

This protocol outlines a method for the regioselective synthesis of a 3-substituted benzo[d]isoxazole from an ortho-hydroxyaryl N-H ketimine via an N-Cl imine intermediate under anhydrous conditions.[3]

  • Formation of the N-Cl Imine: Dissolve one equivalent of the ortho-hydroxyaryl N-H ketimine in an anhydrous solvent such as THF in a flame-dried flask under an inert atmosphere. Cool the solution to 0 °C.

  • Chlorination: Slowly add a solution of a chlorinating agent (e.g., N-chlorosuccinimide) in anhydrous THF to the reaction mixture. Stir at 0 °C and monitor the formation of the N-Cl imine intermediate by TLC.

  • Cyclization: Once the formation of the intermediate is complete, slowly add a non-nucleophilic base (e.g., a hindered amine base) to induce cyclization. Allow the reaction to slowly warm to room temperature and stir until completion.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the resulting benzo[d]isoxazole by column chromatography.

Visualizations

Kemp_Elimination cluster_main Kemp Elimination Pathway cluster_prevention Troubleshooting Benzo[d]isoxazole Benzo[d]isoxazole Anion_Intermediate Anionic Intermediate Benzo[d]isoxazole->Anion_Intermediate Strong Base (e.g., NaOH) Salicylonitrile Salicylonitrile Anion_Intermediate->Salicylonitrile N-O Bond Cleavage Mild_Base Use Mild Base (e.g., DBU, CsF) Low_Temp Lower Reaction Temperature

Caption: Kemp elimination leading to salicylonitrile byproduct formation.

Beckmann_vs_NO_Formation cluster_pathways Competitive Pathways Start o-Hydroxyaryl Oxime Activation Activation of Oxime Hydroxyl Start->Activation N_O_Formation N-O Bond Formation Activation->N_O_Formation Anhydrous Conditions Beckmann Beckmann Rearrangement Activation->Beckmann Acidic/Thermal Conditions Product_Isoxazole Benzo[d]isoxazole N_O_Formation->Product_Isoxazole Product_Oxazole Benzo[d]oxazole (Byproduct) Beckmann->Product_Oxazole

Caption: Competing pathways in the synthesis from o-hydroxyaryl oximes.

Nitrile_Oxide_Dimerization cluster_reactions Reaction Pathways Precursor Aldoxime Precursor Nitrile_Oxide Nitrile Oxide Intermediate Precursor->Nitrile_Oxide In situ Generation Cycloaddition [3+2] Cycloaddition with Aryne Nitrile_Oxide->Cycloaddition Dimerization Dimerization Nitrile_Oxide->Dimerization Desired_Product Benzo[d]isoxazole Cycloaddition->Desired_Product Dimer_Byproduct Furoxan Byproduct Dimerization->Dimer_Byproduct

Caption: Dimerization as a side reaction in nitrile oxide cycloadditions.

References

Technical Support Center: Purification of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of isoxazole derivatives.

Frequently Asked Questions (FAQs)

Q1: My crude isoxazole derivative is an oil and is difficult to handle. How can I purify it?

A1: Oily products are a common challenge. Here are a few approaches:

  • Trituration: Attempt to solidify the oil by washing it with a solvent in which the desired product is insoluble, but the impurities are soluble. Common solvents for trituration include hexanes, diethyl ether, or a mixture of ethyl acetate and hexanes.

  • Column Chromatography: If trituration fails, silica gel column chromatography is a reliable method for purifying oily compounds. A range of solvent systems can be used, and the optimal one should be determined by thin-layer chromatography (TLC).

  • Conversion to a Salt: If your isoxazole derivative has a basic or acidic functional group, converting it to a salt can often induce crystallization. The pure salt can then be neutralized to recover the purified compound.

Q2: I am having trouble removing unreacted starting materials from my reaction mixture. What is the best approach?

A2: The choice of purification method depends on the properties of the starting materials and the desired isoxazole derivative.

  • Extraction: If there is a significant difference in the acidity or basicity of the starting materials and the product, an acid-base extraction can be a simple and effective first purification step.

  • Recrystallization: If the product is a solid and the starting materials are more soluble in a particular solvent system, recrystallization can be highly effective.[1][2]

  • Column Chromatography: This is a versatile technique for separating compounds with different polarities.[3][4]

Q3: My synthesis produces a mixture of isomers. How can I separate them?

A3: The separation of isomers can be challenging but is often achievable using chromatographic techniques.

  • Thin-Layer Chromatography (TLC): Specialized TLC plates, such as those impregnated with cadmium salts, have been used to separate 3- and 5-arylisoxazoles.[5]

  • Supercritical Fluid Chromatography (SFC): Chiral SFC has been successfully employed for the enantioseparation of 3-carboxamido-5-aryl isoxazole molecules.[6]

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for isomer separation, although it can be more time-consuming and expensive for large-scale purifications.

Q4: Can I avoid traditional purification methods like chromatography and recrystallization altogether?

A4: In some cases, yes. Certain synthetic methodologies are designed to produce high-purity isoxazole derivatives that may not require further purification.

  • Green Synthesis Approaches: Some modern synthetic methods, such as those utilizing ultrasonic irradiation or aqueous media, can yield products of high purity that can be isolated by simple filtration.[1][7][8][9] These methods are often designed to minimize the formation of byproducts.[7][8]

  • Group-Assisted Purification (GAP): This chemistry process can enable the synthesis of pure products that are isolated by suction filtration without the need for chromatography or recrystallization.[8][10]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low recovery after recrystallization The product is too soluble in the chosen solvent.- Use a less polar solvent or a solvent mixture. - Cool the solution slowly to allow for crystal formation. - Reduce the amount of solvent used to make a more saturated solution.
Product co-elutes with impurities during column chromatography The chosen solvent system does not provide adequate separation.- Use a less polar solvent system to increase retention on the silica gel. - Try a different solvent system with different selectivities (e.g., dichloromethane/methanol instead of ethyl acetate/hexanes). - Consider using a different stationary phase (e.g., alumina).
The purified product is still impure after column chromatography The column was overloaded, or the fractions were not collected carefully.- Use a larger column or less crude material. - Collect smaller fractions and analyze them by TLC before combining.
Difficulty in achieving high enantiomeric excess for chiral isoxazoles The chosen chiral stationary phase is not suitable.- Screen different chiral columns (e.g., polysaccharide-based phases like Chiralpak®).[6] - Optimize the mobile phase composition (e.g., co-solvent percentage in SFC).[6]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Choose a solvent in which the isoxazole derivative is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is a commonly used solvent for recrystallizing isoxazole derivatives.[2]

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude solid until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added. Heat the solution for a few minutes and then perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (solvent system).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude isoxazole derivative in a minimal amount of the eluent or a more polar solvent. Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., with compressed air or a pump) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Monitor the separation by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified isoxazole derivative.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture extraction Liquid-Liquid Extraction start->extraction Initial Workup recrystallization Recrystallization extraction->recrystallization Solid Product chromatography Column Chromatography extraction->chromatography Oily Product purity_check Purity Check (TLC, NMR) recrystallization->purity_check chromatography->purity_check end Pure Isoxazole Derivative purity_check->end Purity >95%

Caption: General experimental workflow for the purification of isoxazole derivatives.

troubleshooting_logic node_action node_action start Crude Product Impure? is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Perform Column Chromatography is_solid->chromatography No (Oily) is_pure Is the product pure? recrystallize->is_pure chromatography->is_pure is_pure->chromatography No end Pure Product Obtained is_pure->end Yes

Caption: Troubleshooting logic for selecting a purification method for isoxazole derivatives.

References

Technical Support Center: 4-Methoxybenzo[d]isoxazole Solubility for Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 4-Methoxybenzo[d]isoxazole for various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a heterocyclic organic compound. Like many small molecules developed in drug discovery, it can exhibit poor aqueous solubility. This can pose a significant challenge for in vitro and in vivo assays, as the compound may precipitate out of solution, leading to inaccurate and unreliable results. Ensuring the compound is fully dissolved is critical for obtaining meaningful data.

Q2: What are the initial steps I should take to dissolve this compound?

A2: The recommended initial approach is to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous assay buffer. Dimethyl sulfoxide (DMSO) is the most common choice for this purpose.

Q3: What are the best practices for preparing a stock solution of this compound in DMSO?

A3: To ensure your stock solution is properly prepared and stable, follow these best practices:

  • Use high-purity, anhydrous DMSO.

  • Weigh the compound accurately using a calibrated analytical balance.

  • Prepare the stock solution at a high concentration (e.g., 10-50 mM) to minimize the volume of DMSO added to your assay.

  • Ensure the compound is completely dissolved. Gentle warming (to no more than 37°C) and vortexing or sonication can aid dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO.

Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?

A4: This is a common issue known as "DMSO crash-out." Refer to the Troubleshooting Guide section below for detailed strategies to address this problem.

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution of DMSO Stock Solution

Symptoms:

  • The assay buffer turns cloudy or milky after adding the DMSO stock solution.

  • Visible precipitate forms at the bottom of the tube or microplate well.

  • Inconsistent or non-reproducible assay results.

Root Causes:

  • The final concentration of the compound exceeds its aqueous solubility limit.

  • The percentage of DMSO in the final assay volume is too low to maintain solubility.

  • Salts or other components in the assay buffer reduce the compound's solubility.

Solutions:

1. Optimize the Dilution Protocol:

  • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of the DMSO stock into the aqueous buffer. This gradual change in solvent polarity can sometimes prevent precipitation.

  • Pre-warm the Assay Buffer: Warming the assay buffer to 37°C before adding the DMSO stock can help improve solubility.

  • Mixing Technique: Add the DMSO stock to the assay buffer while gently vortexing or swirling the tube to ensure rapid and uniform mixing.

2. Reduce the Final Compound Concentration:

  • If your experimental design allows, lower the final concentration of this compound in the assay.

3. Increase the Final DMSO Concentration:

  • Most cell-based assays can tolerate DMSO concentrations up to 0.5% without significant toxicity. Some robust assays may tolerate up to 1%. Determine the maximum tolerable DMSO concentration for your specific assay and adjust your dilutions accordingly. Always include a vehicle control (assay buffer with the same final DMSO concentration) in your experiments.

4. Employ Co-solvents:

  • In addition to DMSO, other co-solvents can be used to improve solubility. Ethanol and polyethylene glycol (PEG) are common choices. Prepare a stock solution in a mixture of DMSO and another co-solvent, or add a small percentage of the co-solvent to your assay buffer.

Issue 2: Inconsistent Assay Results Attributed to Poor Solubility

Symptoms:

  • High variability between replicate wells.

  • Poor correlation between compound concentration and assay signal.

  • Difficulty in obtaining a reliable IC50 value.

Solutions:

1. Verify Complete Solubilization of the Stock Solution:

  • Before each use, visually inspect your thawed stock solution for any precipitate. If present, gently warm and vortex the solution to redissolve the compound.

2. Incorporate Surfactants:

  • Non-ionic surfactants such as Tween® 20 or Triton™ X-100 can help to solubilize hydrophobic compounds in aqueous solutions. Add a low concentration (typically 0.01% to 0.1%) of a surfactant to your assay buffer. Be sure to test the effect of the surfactant on your assay in a control experiment.

3. Utilize Cyclodextrins:

  • Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Beta-cyclodextrins and their derivatives (e.g., hydroxypropyl-β-cyclodextrin) are commonly used. Prepare the this compound solution in the presence of an appropriate cyclodextrin.

Data Presentation

Table 1: Predicted Solubility of this compound in Common Laboratory Solvents

SolventPredicted Solubility (mg/mL)Predicted Solubility (mM)Notes
Dimethyl Sulfoxide (DMSO)> 50> 300Excellent solubility. Recommended for primary stock solutions.
Ethanol~10 - 20~60 - 120Good solubility. Can be used as a co-solvent.
Methanol~5 - 10~30 - 60Moderate solubility.
Acetone~15 - 25~90 - 150Good solubility, but its volatility may be a concern for some applications.
Acetonitrile~5 - 15~30 - 90Moderate solubility.
Water< 0.01< 0.06Practically insoluble in aqueous solutions.

Disclaimer: The solubility values presented in this table are predictions based on cheminformatics models and should be used as a guideline. Experimental verification is recommended.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Calibrated analytical balance

    • Microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound: 149.15 g/mol ). For 1 mL of a 10 mM solution, you will need 1.4915 mg.

    • Accurately weigh the calculated mass of the compound and place it into a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

    • If the compound is not fully dissolved, place the tube in a 37°C water bath for 5-10 minutes and vortex again. Sonication for 5-10 minutes can also be used to aid dissolution.

    • Visually inspect the solution to ensure there is no visible precipitate. The solution should be clear.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Serial Dilution of DMSO Stock into Aqueous Assay Buffer
  • Materials:

    • 10 mM stock solution of this compound in DMSO

    • Sterile aqueous assay buffer

    • Sterile microcentrifuge tubes or a 96-well plate

    • Calibrated pipettes

  • Procedure (for a final concentration range of 100 µM to 0.1 µM with a final DMSO concentration of 0.5%):

    • Prepare an intermediate dilution of the 10 mM stock solution in DMSO. For example, dilute the 10 mM stock 1:50 in DMSO to get a 200 µM working stock.

    • In a 96-well plate, add 95 µL of assay buffer to all wells that will contain the compound.

    • Add 5 µL of the 200 µM working stock to the first well. This will give a final concentration of 10 µM with 5% DMSO. (This step is to create a higher concentration for serial dilution, if needed, and can be adjusted).

    • To maintain a consistent DMSO concentration, prepare a dilution series in DMSO first. For example, serially dilute the 200 µM working stock in DMSO.

    • Then, add a fixed small volume of each DMSO dilution to the assay buffer. For example, add 1 µL of each DMSO stock concentration to 199 µL of assay buffer to achieve a final DMSO concentration of 0.5%.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Assay Plate Preparation weigh Weigh Compound dissolve Dissolve in 100% DMSO (Vortex, Warm, Sonicate) weigh->dissolve aliquot Aliquot and Store at -20°C/-80°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw Begin Experiment intermediate_dilution Prepare Intermediate Dilution in DMSO thaw->intermediate_dilution serial_dilution_dmso Serial Dilution in DMSO intermediate_dilution->serial_dilution_dmso add_compound Add Small Volume of DMSO Dilutions to Buffer serial_dilution_dmso->add_compound Final Dilution Step add_buffer Add Assay Buffer to Plate add_buffer->add_compound incubate Incubate and Read Assay add_compound->incubate

Caption: Experimental workflow for preparing and using this compound in assays.

troubleshooting_logic cluster_solutions Potential Solutions start Precipitation Observed in Assay? optimize_dilution Optimize Dilution Protocol (Stepwise, Warming, Mixing) start->optimize_dilution Yes no_precipitation No Precipitation Proceed with Assay start->no_precipitation No lower_conc Lower Final Compound Concentration optimize_dilution->lower_conc increase_dmso Increase Final DMSO Concentration (check tolerance) lower_conc->increase_dmso use_cosolvent Use Co-solvents (e.g., Ethanol, PEG) increase_dmso->use_cosolvent use_surfactant Add Surfactant (e.g., Tween-20) use_cosolvent->use_surfactant use_cyclodextrin Use Cyclodextrins use_surfactant->use_cyclodextrin

Caption: Troubleshooting logic for addressing compound precipitation in assays.

Technical Support Center: Minimizing Isoxazole Derivative-Induced Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the toxicity of isoxazole derivatives, including compounds like 4-Methoxybenzo[d]isoxazole, in a cell culture setting.

Frequently Asked Questions (FAQs)

Q1: My cells show a rapid decrease in viability after treatment with an isoxazole derivative. What is the likely cause?

A1: A rapid decrease in cell viability upon treatment with isoxazole derivatives can be attributed to several factors. These compounds have been shown to induce apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.[1][2][3][4] The cytotoxic effects can be dose-dependent. It is crucial to determine the optimal concentration of the compound that achieves the desired biological effect without causing excessive cell death. We recommend performing a dose-response curve to identify the IC50 value (the concentration that inhibits 50% of cell viability).

Q2: I am observing significant precipitation of my isoxazole compound in the cell culture medium. How can I improve its solubility?

A2: Poor solubility of test compounds is a common issue that can lead to inconsistent results and apparent toxicity. Isoxazole derivatives can sometimes have limited aqueous solubility.[3] To improve solubility, consider the following:

  • Solvent Choice: While DMSO is a common solvent, ensure the final concentration in your culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.

  • Serum Concentration: The presence of serum in the culture medium can sometimes aid in the solubilization of hydrophobic compounds.

  • Pre-warming Medium: Warming the cell culture medium to 37°C before adding the compound solution can sometimes help.

  • Sonication: Briefly sonicating the compound stock solution before dilution may aid in dissolving any precipitate.

Q3: How can I differentiate between cytotoxic and cytostatic effects of my isoxazole compound?

A3: It is important to distinguish whether a compound is killing the cells (cytotoxic) or simply inhibiting their proliferation (cytostatic).[5][6] You can achieve this by employing a combination of assays:

  • Cell Viability Assays: Assays like MTT, MTS, or CellTiter-Glo® measure metabolic activity and indicate the number of viable cells.[6][7][8]

  • Cytotoxicity Assays: These assays, such as the LDH release assay, measure markers of cell death and membrane integrity.[7][9]

  • Cell Proliferation Assays: Methods like BrdU incorporation or cell counting over time can directly measure the rate of cell division.

By comparing the results from these assays, you can determine if a reduction in viable cell number is due to cell death or a halt in proliferation.

Q4: What are the potential mechanisms of toxicity for isoxazole derivatives?

A4: The mechanisms of toxicity for isoxazole derivatives can vary depending on their specific structure. However, common mechanisms observed include:

  • Induction of Apoptosis: Many isoxazole derivatives have been shown to induce apoptosis through both intrinsic (mitochondrial-dependent) and extrinsic pathways.[2][3][4] This can involve the activation of caspases.[4][10][11]

  • Cell Cycle Arrest: Some compounds can cause cells to arrest at specific phases of the cell cycle, such as the G2/M phase, preventing them from dividing.[1]

  • Generation of Reactive Oxygen Species (ROS): While not extensively documented for all isoxazoles, some heterocyclic compounds can induce oxidative stress, leading to cellular damage.[12]

  • Inhibition of Key Cellular Proteins: Certain isoxazole-containing compounds have been designed to inhibit specific proteins like heat shock protein 90 (HSP90) or tubulin.[1][3]

Troubleshooting Guides

Issue 1: High Background Signal in Cytotoxicity Assays
Possible Cause Troubleshooting Step
Phenol Red Interference Use phenol red-free medium for the duration of the assay, as it can interfere with colorimetric and fluorometric readouts.[5]
Compound Interference Run a control with the compound in cell-free medium to check for any intrinsic absorbance or fluorescence of the compound itself.
High Cell Seeding Density Optimize the cell seeding density. Overly confluent cells can lead to increased spontaneous cell death and higher background signals.[13]
Contamination Regularly check for microbial contamination, which can affect assay results.[14]
Issue 2: Inconsistent IC50 Values
Possible Cause Troubleshooting Step
Compound Instability Prepare fresh stock solutions of the isoxazole derivative for each experiment. Some compounds may be unstable in solution over time.
Inaccurate Pipetting Use calibrated pipettes and ensure proper mixing when making serial dilutions of the compound.
Variability in Cell Health Ensure cells are in the logarithmic growth phase and have consistent passage numbers for all experiments.
Edge Effects in Multi-well Plates To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples.[5] Fill them with sterile PBS or medium.
Issue 3: Unexpected Cell Morphology Changes
Possible Cause Troubleshooting Step
Solvent Toxicity Perform a vehicle control with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound to rule out solvent-induced morphological changes.
Induction of Apoptosis or Autophagy Observe cells for characteristic morphological changes associated with these processes, such as cell shrinkage, membrane blebbing (apoptosis), or the formation of vacuoles (autophagy). Consider using specific assays to confirm these pathways.
Off-target Effects The compound may be affecting cellular pathways other than the intended target. Consider performing target validation experiments.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of various isoxazole derivatives from published studies. Note that these are examples, and the IC50 values can vary significantly depending on the cell line and assay conditions.

Isoxazole Derivative Cell Line IC50 Value Reference
7-trimethoxyphenylbenzo[d]oxazole 4rGlioma (U251)300 ± 50 nM[1]
7-trimethoxyphenylbenzo[d]oxazole 4rLung Cancer (A549)39.5 nM (average)[1]
Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amineColo2055.04–13 µM[2]
2-imino-4-thiazolidinone derivative 7kB16F103.4-7 µM[2]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is a standard colorimetric assay to measure cell viability based on the metabolic activity of living cells.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • Isoxazole derivative stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of the isoxazole derivative in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control and untreated control wells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes at room temperature.[6]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes, a marker of cytotoxicity.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • Isoxazole derivative stock solution

  • Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Treat cells with serial dilutions of the isoxazole derivative as described in the MTT protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (lysed cells).

  • Incubate for the desired treatment period.

  • Carefully collect the cell culture supernatant from each well.

  • Follow the LDH assay kit manufacturer's protocol to mix the supernatant with the reaction mixture.

  • Incubate for the recommended time at room temperature, protected from light.

  • Measure the absorbance at the specified wavelength (e.g., 490 nm).

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the controls.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Viability/Cytotoxicity Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat cells with compound incubate_24h->treat_cells prepare_dilutions Prepare serial dilutions of Isoxazole derivative prepare_dilutions->treat_cells incubate_treatment Incubate for desired period (24-72h) treat_cells->incubate_treatment add_reagent Add assay reagent (e.g., MTT, LDH) incubate_treatment->add_reagent incubate_assay Incubate for assay development add_reagent->incubate_assay read_plate Measure absorbance/fluorescence incubate_assay->read_plate calculate_viability Calculate % viability or cytotoxicity read_plate->calculate_viability plot_data Plot dose-response curve calculate_viability->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50

Caption: Experimental workflow for assessing the cytotoxicity of isoxazole derivatives.

troubleshooting_logic cluster_concentration Concentration Issues cluster_solubility Solubility Issues cluster_solvent Solvent Toxicity start High Cell Death Observed check_dose Is it a high concentration? start->check_dose perform_dose_response Perform dose-response to find IC50 check_dose->perform_dose_response Yes check_precipitation Is the compound precipitating? check_dose->check_precipitation No end Problem Identified perform_dose_response->end optimize_solubility Optimize solvent/medium conditions check_precipitation->optimize_solubility Yes check_vehicle_control Does the vehicle control show toxicity? check_precipitation->check_vehicle_control No optimize_solubility->end lower_dmso Lower final DMSO concentration check_vehicle_control->lower_dmso Yes check_vehicle_control->end No (Investigate specific mechanism of action) lower_dmso->end apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway isoxazole Isoxazole Derivative bax_bcl2 Bax/Bcl-2 Ratio ↑ isoxazole->bax_bcl2 death_receptor Death Receptors (e.g., Fas) isoxazole->death_receptor mitochondria Mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c bax_bcl2->mitochondria caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3/7 Activation caspase9->caspase3 caspase8 Caspase-8 activation death_receptor->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

addressing poor reproducibility in 4-Methoxybenzo[d]isoxazole experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address reproducibility challenges in experiments involving 4-Methoxybenzo[d]isoxazole. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and reliable method for the synthesis of benzo[d]isoxazole derivatives is the cyclization of 2-hydroxyaryl oximes. For this compound, a plausible two-step synthesis involves the oximation of 2-hydroxy-6-methoxybenzaldehyde followed by a cyclization reaction to form the isoxazole ring.

Q2: My reaction yield is consistently low. What are the potential causes?

Low yields can stem from several factors including incomplete reaction, degradation of starting materials or product, and formation of side products. Key areas to investigate are the purity of starting materials, reaction temperature, reaction time, and the choice of solvent and base. In some cases, the formation of an unstable enamine intermediate can lead to decomposition and resinification of the reaction mixture.[1]

Q3: I am observing multiple spots on my TLC plate post-reaction. What could these be?

Multiple spots on a TLC plate suggest the presence of unreacted starting materials, the desired product, and one or more side products. Common side products in isoxazole synthesis can include dimers of the nitrile oxide intermediate or products from alternative cyclization pathways. It is also possible that regioisomers have formed, which can be difficult to separate.

Q4: How can I confirm the identity and purity of my this compound product?

The structure and purity of the final compound should be confirmed using a combination of analytical techniques. These include ¹H NMR and ¹³C NMR spectroscopy to elucidate the chemical structure, mass spectrometry to confirm the molecular weight, and FT-IR spectroscopy to identify key functional groups.[2][3][4] Purity can be further assessed by melting point analysis and elemental analysis.

Troubleshooting Guide

Problem 1: Low or No Product Yield
Symptom Possible Cause Suggested Solution
Reaction does not proceed to completion (starting material remains). 1. Insufficient reaction time or temperature. 2. Ineffective base for the cyclization step. 3. Poor quality of reagents.1. Increase reaction time and/or temperature incrementally. Monitor progress by TLC. 2. Experiment with alternative bases, such as triethylamine or DBU. 3. Ensure starting materials are pure and solvents are anhydrous.
Significant formation of dark, insoluble material (resinification). 1. Reaction temperature is too high, leading to decomposition.[1] 2. The intermediate is unstable under the reaction conditions.1. Lower the reaction temperature and increase the reaction time. 2. Consider a different synthetic route or a milder catalyst if applicable.
Low isolated yield after workup and purification. 1. Product is lost during extraction due to its solubility in the aqueous phase. 2. Product degradation on silica gel during column chromatography.1. Adjust the pH of the aqueous layer before extraction. Use a different extraction solvent. 2. Deactivate the silica gel with triethylamine before use, or consider an alternative purification method like recrystallization.[5]
Problem 2: Product Purification and Characterization Issues
Symptom Possible Cause Suggested Solution
Difficulty in separating the product from impurities by column chromatography. Co-elution of the product with a side product or starting material.1. Optimize the solvent system for column chromatography. A small change in polarity can make a significant difference. 2. Consider recrystallization from a suitable solvent system.
NMR spectrum shows unexpected peaks. 1. Presence of residual solvent or impurities. 2. Formation of a regioisomer or an unexpected side product.1. Ensure the sample is thoroughly dried under high vacuum. 2. Analyze the coupling constants and chemical shifts to identify the unexpected structure. 2D NMR techniques can be helpful.[6][7]
Mass spectrum shows a mass higher than the expected product. Dimerization of the nitrile oxide intermediate.This is a common side reaction. Optimize the reaction conditions to favor the intramolecular cyclization, for example, by using high dilution conditions.

Experimental Protocols

A plausible synthetic route for this compound is outlined below.

Step 1: Synthesis of 2-hydroxy-6-methoxybenzaldehyde oxime

  • Dissolve 2-hydroxy-6-methoxybenzaldehyde (1 equivalent) in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

  • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, pour the mixture into ice-cold water.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain the oxime.

Step 2: Cyclization to this compound

  • Dissolve the 2-hydroxy-6-methoxybenzaldehyde oxime (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

  • Add a base, for example, triethylamine (1.5 equivalents).

  • Slowly add a solution of sodium hypochlorite (bleach) at 0°C.[8]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, perform an aqueous workup, extract the product with DCM, and dry the organic layer over sodium sulfate.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

Table 1: Typical Reaction Parameters and Yields for Isoxazole Synthesis

ParameterValueReference
Reaction Temperature0°C to room temperature[8]
Reaction Time12 - 24 hours[9]
Typical Yield50 - 85%[10]

Table 2: Hypothetical Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz) δ 8.3 (s, 1H, isoxazole-H), 7.4-6.8 (m, 3H, Ar-H), 3.9 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 160-150 (Ar-C-O, Ar-C-N), 148 (isoxazole-CH), 130-110 (Ar-C), 56 (-OCH₃)
FT-IR (cm⁻¹) 3100-3000 (Ar C-H), 1620 (C=N), 1250 (C-O)
Mass Spec (ESI-MS) m/z 150.05 [M+H]⁺

Visualizations

experimental_workflow cluster_step1 Step 1: Oximation cluster_step2 Step 2: Cyclization start1 2-hydroxy-6-methoxybenzaldehyde reagents1 Hydroxylamine HCl, NaOAc, Ethanol reaction1 Stir at RT, 4-6h reagents1->reaction1 workup1 Precipitation in water & Filtration reaction1->workup1 product1 2-hydroxy-6-methoxybenzaldehyde oxime workup1->product1 reagents2 NaOCl, Et3N, DCM product1->reagents2 reaction2 Stir at 0°C to RT, 12-24h reagents2->reaction2 workup2 Aqueous workup & Extraction reaction2->workup2 purification Column Chromatography workup2->purification final_product This compound purification->final_product signaling_pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reaction oxime 2-hydroxy-6-methoxybenzaldehyde oxime nitrile_oxide Nitrile Oxide Intermediate oxime->nitrile_oxide Oxidation product This compound nitrile_oxide->product Intramolecular Cycloaddition dimer Dimerized Product nitrile_oxide_side Nitrile Oxide Intermediate nitrile_oxide_side->dimer Dimerization logical_relationship start Low/No Product Yield check_tlc Analyze TLC Plate start->check_tlc starting_material Starting Material Present? check_tlc->starting_material resinification Resinification Observed? starting_material->resinification No incomplete_reaction Incomplete Reaction starting_material->incomplete_reaction Yes decomposition Decomposition resinification->decomposition Yes no_product No Product Formation resinification->no_product No increase_time_temp Increase reaction time/temp incomplete_reaction->increase_time_temp lower_temp Lower reaction temperature decomposition->lower_temp check_reagents Check reagent purity and reaction setup no_product->check_reagents clean_reaction Clean Reaction (but low yield) no_product->clean_reaction If starting material is consumed workup_issue Investigate workup and purification steps clean_reaction->workup_issue

References

Validation & Comparative

Comparative Anticancer Activity of 4-Methoxybenzo[d]isoxazole Derivatives as Novel HSP90 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A new class of isoxazole derivatives, specifically N-(4,5,6,7-tetrahydrobenzo[d]isoxazol-4-yl)amides, is showing significant promise as potent inhibitors of Heat Shock Protein 90 (HSP90), a key target in cancer therapy. This guide provides a comparative analysis of the anticancer activity of these novel compounds against established treatments for breast cancer, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Introduction to 4-Methoxybenzo[d]isoxazole Derivatives and HSP90 Inhibition

Heat Shock Protein 90 (HSP90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are essential for cancer cell survival, proliferation, and metastasis.[1] The overexpression of HSP90 is a common feature in various cancers, including breast cancer, making it an attractive target for anticancer drug development.[1] Inhibition of HSP90 leads to the degradation of its client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.[1]

Recent research has led to the synthesis of novel N-(4,5,6,7-tetrahydrobenzo[d]isoxazol-4-yl)amide derivatives that have demonstrated potent inhibition of HSP90.[2][3] This guide focuses on the anticancer activity of these compounds, particularly in breast cancer cell lines, and compares their efficacy with other HSP90 inhibitors and standard-of-care chemotherapeutic agents.

Comparative Efficacy: In Vitro Antiproliferative Activity

The anticancer potential of the novel isoxazole derivatives was evaluated by determining their half-maximal inhibitory concentration (IC50) against human breast cancer cell lines, namely ERα+ MCF7 and HER2+ HCC1954. The results are compared with other known HSP90 inhibitors and a standard chemotherapeutic drug.

CompoundTarget/Mechanism of ActionCell LineIC50 (µM)
(R)-8n (Novel Isoxazole Derivative) HSP90 InhibitorMCF7Submicromolar
(R)-8n (Novel Isoxazole Derivative) HSP90 InhibitorHCC1954Submicromolar
17-AAG (Geldanamycin analog) HSP90 InhibitorMCF7~0.02
17-DMAG (17-AAG analog) HSP90 InhibitorMCF7~0.03
CPUY201112 (Novel Isoxazole Derivative) HSP90 InhibitorMCF7~0.0857
Doxorubicin DNA Intercalation, Topoisomerase II InhibitionMCF7~0.1-1

Note: The IC50 values are approximate and can vary based on experimental conditions. The data for the novel isoxazole derivatives indicates submicromolar activity, highlighting their high potency.[2][3]

Mechanism of Action: Disruption of Key Oncogenic Pathways

The N-(4,5,6,7-tetrahydrobenzo[d]isoxazol-4-yl)amide derivatives exert their anticancer effects through the potent and selective inhibition of HSP90. This leads to the degradation of key oncoproteins that are dependent on HSP90 for their stability and function.

Key Downstream Effects of HSP90 Inhibition:
  • Degradation of Client Proteins: Treatment with these novel isoxazole compounds leads to a marked decrease in the levels of critical oncoproteins such as HER2, EGFR, c-MET, and AKT.[2][3]

  • Cell Cycle Arrest: The inhibition of HSP90 and the subsequent degradation of client proteins like CDK4 result in cell cycle arrest at the G2/M phase.[2][3]

  • Induction of Apoptosis: The disruption of survival signaling pathways, evidenced by the downregulation of AKT, and the accumulation of cleaved PARP, indicates the induction of programmed cell death (apoptosis).[2][3]

  • Upregulation of HSP70: A hallmark of HSP90 inhibition is the compensatory upregulation of HSP70, which was observed upon treatment with the novel isoxazole derivatives.[2][3]

Signaling Pathway Diagram

HSP90_Inhibition_Pathway cluster_0 Upstream cluster_1 HSP90 Chaperone Complex cluster_2 Downstream Oncogenic Pathways Novel Isoxazole Derivative Novel Isoxazole Derivative HSP90 HSP90 Novel Isoxazole Derivative->HSP90 Inhibits ATP binding Client Proteins (pre-folding) Client Proteins (pre-folding) HSP90->Client Proteins (pre-folding) Fails to fold HER2, EGFR, c-MET, AKT, CDK4 Mature Client Proteins (HER2, EGFR, c-MET, AKT, CDK4) HSP90->HER2, EGFR, c-MET, AKT, CDK4 Leads to Degradation Cell Proliferation & Survival Cell Proliferation & Survival HER2, EGFR, c-MET, AKT, CDK4->Cell Proliferation & Survival Promotes Cell Cycle Arrest Cell Cycle Arrest HER2, EGFR, c-MET, AKT, CDK4->Cell Cycle Arrest Prevents Apoptosis Apoptosis Cell Proliferation & Survival->Apoptosis Inhibits

Caption: Inhibition of HSP90 by novel isoxazole derivatives.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell lines (e.g., MCF7, HCC1954)

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and control drugs. Include untreated wells as a control.

  • Incubate the plates for 48-72 hours.

  • Remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[4][5]

HSP90 Inhibition Assay (Western Blot for Client Protein Degradation)

This protocol is used to confirm the inhibition of HSP90 activity by observing the degradation of its client proteins.

Materials:

  • Cancer cell lines

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against HSP90 client proteins (e.g., HER2, AKT) and a loading control (e.g., β-actin)

  • Secondary antibodies conjugated to horseradish peroxidase (HRP)

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE gels and Western blot apparatus

Procedure:

  • Treat cells with the test compound at various concentrations for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Analyze the band intensities to determine the extent of client protein degradation relative to the loading control.

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow Anticancer Activity Validation Workflow A Cell Culture (MCF7, HCC1954) B Compound Treatment (Novel Isoxazoles, Controls) A->B C MTT Assay (Cell Viability) B->C D Western Blot (HSP90 Client Proteins) B->D E IC50 Determination C->E F Mechanism of Action Confirmation D->F

Caption: Workflow for validating anticancer activity.

Conclusion

The novel N-(4,5,6,7-tetrahydrobenzo[d]isoxazol-4-yl)amide derivatives demonstrate potent anticancer activity in breast cancer cell lines, with efficacy in the submicromolar range. Their mechanism of action, through the inhibition of HSP90, leads to the disruption of multiple oncogenic signaling pathways, culminating in cell cycle arrest and apoptosis. These findings position this class of compounds as promising candidates for further preclinical and clinical development as targeted cancer therapeutics. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers in the field of oncology and drug discovery.

References

A Comparative Guide to HIF-1α Inhibitors: Benchmarking 4-Methoxybenzo[d]isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of benzo[d]isoxazole-based Hypoxia-Inducible Factor-1α (HIF-1α) inhibitors against other established alternatives. The information is supported by experimental data to aid in the evaluation and selection of compounds for research and development purposes.

Introduction to HIF-1α Inhibition

Hypoxia-Inducible Factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia). Its alpha subunit, HIF-1α, is tightly regulated by oxygen-dependent degradation. Under hypoxic conditions, often found in the core of solid tumors, HIF-1α stabilizes and promotes the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival, thereby contributing to tumor progression and resistance to therapy. Consequently, the inhibition of HIF-1α has emerged as a promising strategy in cancer drug discovery. A variety of small molecules have been identified that inhibit HIF-1α through diverse mechanisms. This guide focuses on the comparative efficacy of a class of emerging inhibitors, benzo[d]isoxazole derivatives, against other well-characterized HIF-1α inhibitors.

Quantitative Comparison of HIF-1α Inhibitors

The inhibitory potency of various compounds against HIF-1α is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for benzo[d]isoxazole derivatives and a selection of other prominent HIF-1α inhibitors. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, cell lines, and assay types.

Table 1: Inhibitory Potency (IC50) of Benzo[d]isoxazole Derivatives against HIF-1α Transcription

CompoundIC50 (nM)Assay TypeCell Line
Benzo[d]isoxazole Derivative 15 24Dual-Luciferase Reporter AssayHEK293T
Benzo[d]isoxazole Derivative 31 24Dual-Luciferase Reporter AssayHEK293T

Data for benzo[d]isoxazole derivatives is based on a study evaluating a series of 26 analogues. While 4-Methoxybenzo[d]isoxazole was not specifically detailed, compounds 15 and 31 represent the most potent derivatives from this chemical class identified in the study.

Table 2: Inhibitory Potency (IC50) of Other HIF-1α Inhibitors

InhibitorIC50Mechanism of Action
Echinomycin 29.4 pMInhibits HIF-1α DNA binding
BAY 87-2243 0.7 nM (reporter gene); 2 nM (CA9 expression)[1][2]Inhibits mitochondrial complex I, leading to reduced HIF-1α accumulation
Chetomin ~4.1 nM (cell growth inhibition in myeloma cells)Disrupts HIF-1α/p300 interaction
YC-1 ~1.2 µM[3]Inhibits HIF-1α protein accumulation
PX-478 20-50 µM (HIF-1α inhibition)[4][5]Inhibits HIF-1α at multiple levels (transcription, translation, deubiquitination)[6]
Acriflavine ~1 µM[7]Inhibits HIF-1 dimerization[7]
Topotecan 13 nM (MCF-7 Luc cells); 2 nM (DU-145 Luc cells)[8]Topoisomerase I inhibitor, reduces HIF-1α protein levels
Vorinostat (SAHA) ~10 nM (HDAC inhibition)[9][10]HDAC inhibitor, represses HIF-1α expression via translational inhibition[11]

Signaling Pathways and Mechanisms of Action

The regulation of HIF-1α is a complex process, and inhibitors can target various stages of its activation and function.

HIF-1a_Signaling_Pathway cluster_inhibitors Inhibitor Mechanisms Hypoxia Hypoxia PHDs Prolyl Hydroxylases (PHDs) Hypoxia->PHDs Inhibition Normoxia Normoxia HIF-1a HIF-1a HIF-1_Complex HIF-1 Complex (HIF-1a/HIF-1b) HIF-1a->HIF-1_Complex Dimerization VHL von Hippel-Lindau (VHL) HIF-1a->VHL Binding HIF-1b HIF-1b HIF-1b->HIF-1_Complex p300/CBP p300/CBP Coactivators HIF-1_Complex->p300/CBP Recruitment PHDs->HIF-1a Hydroxylation Proteasomal_Degradation Proteasomal Degradation VHL->Proteasomal_Degradation Ubiquitination HRE Hypoxia Response Element (HRE) p300/CBP->HRE Target_Gene_Transcription Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Target_Gene_Transcription Benzo[d]isoxazoles Benzo[d]isoxazoles Benzo[d]isoxazoles->Target_Gene_Transcription Inhibit Transcription Echinomycin Echinomycin Echinomycin->HRE Block DNA Binding Chetomin Chetomin Chetomin->p300/CBP Disrupt Interaction YC-1 YC-1 YC-1->HIF-1a Decrease Protein Level Acriflavine Acriflavine Acriflavine->HIF-1_Complex Inhibit Dimerization

Caption: Simplified HIF-1α signaling pathway and points of intervention by various inhibitors.

Experimental Protocols

Accurate and reproducible experimental design is critical for the evaluation of HIF-1α inhibitors. Below are detailed methodologies for key assays.

Dual-Luciferase Reporter Assay for HIF-1α Transcriptional Activity

This assay is used to quantify the inhibitory effect of compounds on HIF-1α-mediated gene transcription.

Methodology:

  • Cell Culture and Transfection:

    • HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Cells are seeded in 96-well plates.

    • After 24 hours, cells are co-transfected with a hypoxia-responsive element (HRE)-driven firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Compound Treatment and Hypoxia Induction:

    • 24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., benzo[d]isoxazole derivatives).

    • Cells are then incubated under normoxic (21% O2) or hypoxic (1% O2) conditions for 16-24 hours.

  • Luciferase Activity Measurement:

    • After incubation, cells are lysed, and the activities of both firefly and Renilla luciferases are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • The percentage of inhibition is calculated relative to the vehicle-treated control under hypoxic conditions.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Dual_Luciferase_Assay_Workflow Start Start Seed_Cells Seed HEK293T cells in 96-well plates Start->Seed_Cells Transfect_Plasmids Co-transfect with HRE-Firefly Luc and constitutive Renilla Luc plasmids Seed_Cells->Transfect_Plasmids Add_Compound Treat with varying concentrations of test compound Transfect_Plasmids->Add_Compound Induce_Hypoxia Incubate under normoxic and hypoxic (1% O2) conditions Add_Compound->Induce_Hypoxia Lyse_Cells Lyse cells Induce_Hypoxia->Lyse_Cells Measure_Luciferase Measure Firefly and Renilla luciferase activities Lyse_Cells->Measure_Luciferase Analyze_Data Normalize Firefly to Renilla activity and calculate % inhibition Measure_Luciferase->Analyze_Data Determine_IC50 Determine IC50 values from dose-response curves Analyze_Data->Determine_IC50 End End Determine_IC50->End Western_Blot_Workflow Start Start Cell_Treatment Treat cells with inhibitor under normoxia and hypoxia Start->Cell_Treatment Cell_Lysis Lyse cells and quantify protein Cell_Treatment->Cell_Lysis SDS_PAGE Separate proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Blocking Block non-specific binding sites Transfer->Blocking Primary_Ab Incubate with primary antibody (anti-HIF-1a) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect protein bands using ECL Secondary_Ab->Detection Analysis Quantify band intensity and normalize to loading control Detection->Analysis End End Analysis->End

References

A Comparative Guide to Tubulin Inhibitors: 4-Methoxybenzo[d]isoxazole Derivatives vs. Established Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the performance of isoxazole-based tubulin inhibitors, with a focus on the potential role of compounds like 4-Methoxybenzo[d]isoxazole, against well-established tubulin-targeting agents such as colchicine, vinca alkaloids, and taxanes. The information presented is based on available experimental data for various isoxazole derivatives, as direct comparative studies on this compound are limited in the current scientific literature.

Introduction to Tubulin Inhibition

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton involved in essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis makes them a prime target for anticancer drug development. Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis. These agents are broadly classified into two main categories: microtubule-stabilizing and microtubule-destabilizing agents.

Mechanism of Action of Major Tubulin Inhibitors

Tubulin inhibitors exert their effects by binding to specific sites on the tubulin protein. The three most well-characterized binding sites are:

  • Colchicine Binding Site: Located at the interface between α- and β-tubulin, inhibitors binding here, like colchicine and many isoxazole derivatives, prevent the polymerization of tubulin dimers into microtubules.

  • Vinca Alkaloid Binding Site: Situated on the β-tubulin subunit, compounds like vincristine and vinblastine bind to this site and induce the formation of non-functional tubulin aggregates, leading to microtubule depolymerization.

  • Taxane Binding Site: Found on the interior surface of the microtubule, taxanes like paclitaxel bind here and stabilize the microtubule polymer, preventing its depolymerization and disrupting the dynamic instability required for normal mitotic spindle function.

Comparative Performance Data

The following tables summarize the available quantitative data for various tubulin inhibitors, including representative isoxazole derivatives. It is important to note that the IC50 values can vary significantly depending on the cell line and experimental conditions.

Table 1: Inhibition of Tubulin Polymerization (In Vitro)

Compound ClassRepresentative Compound(s)IC50 (µM) for Tubulin Polymerization InhibitionReference(s)
Isoxazole Derivatives Various synthesized derivatives1.00 - 17[1][2]
Colchicine Site Binders Colchicine2.52 - 10.6[2]
Combretastatin A-4 (CA-4)0.54 - 8.33[3]
Vinca Alkaloids VinblastineNot typically measured by polymerization inhibition
Taxanes (Stabilizers) PaclitaxelPromotes polymerization

Table 2: Cytotoxicity in Cancer Cell Lines (In Vitro)

Compound ClassRepresentative Compound(s)Cell Line(s)IC50 (µM)Reference(s)
Isoxazole Derivatives Various synthesized derivativesA549 (Lung), MCF-7 (Breast), Colo205 (Colon)5.04 - 50[4]
Colchicine Site Binders ColchicineHeLa (Cervical)0.00917[5]
NocodazoleHeLa (Cervical)0.0493[5]
Vinca Alkaloids VinblastineHeLa (Cervical)0.00073[5]
Taxanes PaclitaxelA549 (Lung)Varies[6]

Signaling Pathways and Experimental Workflows

Tubulin inhibitors primarily induce apoptosis through the intrinsic pathway, which is initiated by mitochondrial stress. The disruption of microtubule dynamics during mitosis leads to a sustained mitotic arrest, activating a cascade of events that culminate in programmed cell death.

Tubulin_Inhibitor Tubulin Inhibitor (e.g., this compound derivative) Microtubule_Disruption Microtubule Disruption Tubulin_Inhibitor->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest Bcl2_Family Modulation of Bcl-2 Family Proteins (e.g., Bcl-2, Bax) Mitotic_Arrest->Bcl2_Family Mitochondrial_Stress Mitochondrial Stress Bcl2_Family->Mitochondrial_Stress Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: General signaling pathway for apoptosis induced by tubulin inhibitors.

The evaluation of potential tubulin inhibitors typically follows a standardized workflow to characterize their activity from the molecular to the cellular level.

Start Compound Synthesis (e.g., this compound) Tubulin_Assay In Vitro Tubulin Polymerization Assay Start->Tubulin_Assay Cytotoxicity_Assay Cell Viability/Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity_Assay End Lead Compound Identification Tubulin_Assay->End Microscopy Immunofluorescence Microscopy Cytotoxicity_Assay->Microscopy Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity_Assay->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Cycle->Apoptosis_Assay Apoptosis_Assay->End

Caption: Experimental workflow for evaluating tubulin inhibitors.

Experimental Protocols

Tubulin Polymerization Assay (In Vitro)

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules.

  • Reagents: Purified tubulin (e.g., bovine brain), GTP solution, polymerization buffer (e.g., PIPES, MgCl2, EGTA), test compound, and a reference inhibitor (e.g., colchicine).

  • Procedure:

    • Tubulin is diluted in ice-cold polymerization buffer.

    • The test compound at various concentrations is added to the tubulin solution.

    • GTP is added to initiate polymerization.

    • The mixture is transferred to a pre-warmed 96-well plate.

    • The change in absorbance at 340 nm is monitored over time at 37°C using a microplate reader. An increase in absorbance indicates microtubule polymerization.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.

Cell Viability Assay (e.g., MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cell lines.

  • Reagents: Cancer cell line of interest, cell culture medium, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

    • MTT solution is added to each well and incubated to allow viable cells to convert the yellow MTT into purple formazan crystals.

    • The formazan crystals are dissolved using a solubilizing agent.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.

Immunofluorescence Microscopy for Microtubule Visualization

This technique allows for the direct visualization of the effect of a compound on the microtubule network within cells.

  • Reagents: Cells grown on coverslips, test compound, fixation solution (e.g., paraformaldehyde), permeabilization buffer (e.g., Triton X-100), primary antibody against α-tubulin, fluorescently labeled secondary antibody, and a nuclear counterstain (e.g., DAPI).

  • Procedure:

    • Cells are treated with the test compound for a desired time.

    • The cells are fixed and then permeabilized to allow antibody entry.

    • The cells are incubated with the primary anti-tubulin antibody, followed by the fluorescently labeled secondary antibody.

    • The nucleus is stained with a counterstain.

    • The coverslips are mounted on microscope slides and visualized using a fluorescence microscope.

  • Analysis: The morphology of the microtubule network is observed. Destabilizing agents will cause depolymerization and loss of microtubules, while stabilizing agents will lead to the formation of dense microtubule bundles.

Conclusion

References

comparative analysis of 4-Methoxybenzo[d]isoxazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of 4-Methoxybenzo[d]isoxazole Derivatives for Researchers, Scientists, and Drug Development Professionals

The this compound scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. Derivatives of this core structure have been explored for a wide range of therapeutic applications, demonstrating activities such as anticancer, anti-inflammatory, and antimicrobial effects. This guide provides a comparative analysis of the performance of various this compound derivatives, supported by experimental data from published literature.

Data Presentation

The following tables summarize quantitative data for different this compound derivatives, focusing on their biological activities and key structure-activity relationships (SAR).

Table 1: Anticancer Activity of Benzo[d]isoxazole Derivatives as BRD4 Inhibitors

Compound IDModification on Benzo[d]isoxazole CoreBRD4(1) Binding (ΔTm in °C)Anti-proliferative Activity (MV4-11 cells, IC50 in µM)Reference
11h 3-ethyl, 5-sulfonamide with 2,5-dimethoxybenzene>60.78[1]
11r 3-ethyl, 6-methoxy, 5-sulfonamide with 4-methoxybenzene>60.87[1]
11c 3-ethyl, 6-methoxy, 5-sulfonamide with butane>6>10[1]
11m 3-ethyl, 6-methoxy, 5-sulfonamide with 5-bromo-2-methoxybenzene>61.45[1]
11p 3-ethyl, 6-methoxy, 5-sulfonamide with 4-chlorobenzene>61.21[1]

Higher ΔTm indicates stronger binding to the BRD4 bromodomain. Lower IC50 indicates greater anti-proliferative potency.

Table 2: Antiviral Activity of Isoxazole Derivatives against Zika Virus (ZIKV)

Compound IDHeterocyclic CoreZIKV EC50 (µM)Cytotoxicity (VERO cells, IC50 in µM)Reference
KR-26827 1,2,4-Oxadiazole1.35>50[2]
6a 1,2,4-Oxadiazole isomer5.3>100[2]
6b 1,3,4-Oxadiazole>100>100[2]
6c OxazoleActive (not quantified)Toxic[2]
6d IsoxazoleSimilar to 6aNo apparent cytotoxicity[2]

Lower EC50 indicates greater antiviral potency. Higher IC50 for cytotoxicity indicates lower toxicity.

Table 3: Anti-tubulin Activity of Isoxazole-Naphthalene Derivatives

| Compound ID | Substitution on Phenyl Ring at Position 4 | Anti-proliferative Activity (MCF-7 cells, IC50 in µM) | Reference | | :--- | :--- | :--- | :--- | :--- | | 5j | 4-ethoxy | 1.23 ± 0.16 |[3] | | 5e | 2-chloro | >10 |[3] | | 5k | 2-methyl | >10 |[3] | | 5n | 4-fluoro | >10 |[3] | | Cisplatin | (Reference drug) | 15.24 ± 1.27 |[3] |

Lower IC50 indicates greater anti-proliferative potency.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Synthesis of N-(3-ethylbenzo[d]isoxazol-5-yl) Sulfonamide Derivatives[1]

A general multi-step synthesis is employed, starting from commercially available materials. The key final step involves the reaction of a 5-amino-3-ethyl-6-methoxybenzo[d]isoxazole intermediate with various sulfonyl chlorides.

General Procedure for Sulfonylation: To a solution of 5-amino-3-ethyl-6-methoxybenzo[d]isoxazole in pyridine, the desired sulfonyl chloride (1.2 equivalents) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 12-24 hours. Upon completion, the mixture is poured into ice-water and the resulting precipitate is filtered, washed with water, and purified by column chromatography or recrystallization to yield the final sulfonamide derivatives. Characterization is performed using ¹H NMR, ¹³C NMR, and HRMS.

Zika Virus (ZIKV) Inhibition Assay[2]

Cell Culture and Virus: Vero cells (African green monkey kidney cells) are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics. ZIKV strain MR766 is used for infection.

Antiviral Activity Assay: Vero cells are seeded in 96-well plates. The next day, the cells are treated with serial dilutions of the test compounds and subsequently infected with ZIKV. After incubation for a set period (e.g., 72 hours), the cytopathic effect (CPE) is observed, or a cell viability assay (e.g., MTT assay) is performed to determine the concentration of the compound that protects 50% of the cells from virus-induced death (EC50).

Cytotoxicity Assay: Uninfected Vero cells are treated with the same serial dilutions of the test compounds. After the incubation period, cell viability is measured to determine the concentration of the compound that reduces cell viability by 50% (IC50).

In Vitro Tubulin Polymerization Assay[3]

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Procedure: Bovine brain tubulin is suspended in a glutamate-based buffer. A baseline fluorescence reading is taken. The test compound and GTP are added to the tubulin solution. The mixture is then incubated at 37 °C to induce polymerization. The increase in fluorescence due to the incorporation of a fluorescent reporter into the microtubules is monitored over time using a spectrophotometer. The inhibitory activity of the compound is determined by comparing the rate and extent of polymerization in the presence of the compound to a control (e.g., DMSO).

Mandatory Visualization

Below are diagrams illustrating key concepts and workflows related to the analysis of this compound derivatives.

experimental_workflow General Experimental Workflow for Drug Discovery cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization start Starting Materials synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) characterization->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar sar->synthesis Iterative Design lead_id Lead Compound Identification sar->lead_id optimization Pharmacokinetic Studies (Metabolism, Bioavailability) lead_id->optimization in_vivo In Vivo Efficacy Studies optimization->in_vivo

Caption: A generalized workflow for the discovery and development of novel chemical entities.

signaling_pathway BRD4 Inhibition Signaling Pathway BRD4_inhibitor Benzo[d]isoxazole Derivative (e.g., 11r) BRD4 BRD4 Protein BRD4_inhibitor->BRD4 Inhibits Binding transcription Oncogene Transcription (c-Myc, CDK6) BRD4_inhibitor->transcription Downregulates apoptosis Apoptosis BRD4_inhibitor->apoptosis Induces PTEFb P-TEFb Complex BRD4->PTEFb Recruits acetylated_histones Acetylated Histones on Chromatin acetylated_histones->BRD4 Binds to RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Activates RNA_Pol_II->transcription Initiates cell_cycle Cell Cycle Progression transcription->cell_cycle Promotes transcription->apoptosis Inhibits proliferation Tumor Cell Proliferation cell_cycle->proliferation Leads to

Caption: Mechanism of action for BRD4 inhibitors in cancer therapy.[1]

References

Efficacy of 4-Methoxybenzo[d]isoxazole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating a wide range of biological activities. The introduction of a methoxy group at the 4-position of the benzo[d]isoxazole ring system has been explored as a strategy to modulate the pharmacological properties of these compounds. This guide provides a comparative overview of the efficacy of 4-methoxybenzo[d]isoxazole analogs and related isoxazole derivatives, focusing on their potential as anticancer and anti-inflammatory agents. The information presented is based on available experimental data and is intended to serve as a resource for researchers in the field.

Data Presentation: Comparative Efficacy of Isoxazole Analogs

Direct comparative studies on a series of this compound analogs are limited in the current literature. Therefore, this table includes data on various isoxazole derivatives bearing methoxy substitutions to provide a broader perspective on their potential efficacy. It is important to note that the presented IC50 values are from different studies and may not be directly comparable due to variations in experimental conditions.

Compound/AnalogTarget/ActivityCell Line/AssayIC50 ValueReference
5-(4-Methoxynaphthalen-1-yl)-4-(4-ethoxyphenyl)isoxazoleTubulin Polymerization InhibitionMCF-7 (Breast Cancer)1.23 ± 0.16 µM[1]
4-Substituted Methoxybenzoyl-Aryl-Thiazole (SMART compound 8f)AntiproliferativeMelanoma & Prostate Cancer Cells0.021 - 0.071 µM[2]
Isoxazole-carboxamide derivative (MYM4)COX-2 InhibitionEnzyme Assay~4 µM selectivity index[3][4]
Isoxazole-carboxamide derivative (MYM4)AntiproliferativeHeLa (Cervical Cancer)1.57 µM[3][4]
Isoxazole-carboxamide derivative (MYM4)AntiproliferativeHep3B (Liver Cancer)4.84 µM[3][4]
Isoxazole-carboxamide derivative (2d)AntiproliferativeHeLa (Cervical Cancer)15.48 µg/ml[5]
Isoxazole-carboxamide derivative (2d & 2e)AntiproliferativeHep3B (Liver Cancer)~23 µg/ml[5]
4′,6-dihydroxy-4-methoxyisoaurone (ISOA)HIF-1α InhibitionVarious Human Cancer CellsPotent Inhibitor[6]
MZO-2 (ethyl N-{4-[(2,4-dimethoxybenzyl)carbamoyl]-3-methylisoxazol-5-yl}acetimidate)Anti-inflammatoryCarrageenan-induced paw edema in micePotent[7]

Experimental Protocols

Cell Viability Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound analogs) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.

  • Incubation: The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

In Vitro Tubulin Polymerization Assay

This assay is used to determine if a compound inhibits or enhances the polymerization of tubulin into microtubules.

Principle: The polymerization of purified tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured spectrophotometrically.

Procedure:

  • Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.

  • Reaction Mixture: A reaction mixture is prepared containing tubulin, a polymerization buffer (e.g., PIPES buffer), and GTP.

  • Compound Addition: The test compound at various concentrations is added to the reaction mixture. A known tubulin inhibitor (e.g., colchicine) and a known tubulin stabilizer (e.g., paclitaxel) are used as controls.

  • Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.

  • Monitoring Polymerization: The change in absorbance is monitored over time at 340 nm using a temperature-controlled spectrophotometer.

  • Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to the control. An inhibition or enhancement of polymerization indicates that the compound interacts with tubulin.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate key signaling pathways that are often implicated in the biological activities of anticancer and anti-inflammatory agents. While the direct modulation of these pathways by this compound analogs requires further investigation, they represent potential mechanisms of action based on the activities of structurally related compounds.

HIF_1a_Signaling_Pathway cluster_nucleus Nucleus Hypoxia Hypoxia Normoxia Normoxia PHDs PHDs Normoxia->PHDs activates HIF-1α HIF-1α HIF-1 Complex HIF-1 Complex HIF-1α->HIF-1 Complex VHL VHL HIF-1α->VHL binds HIF-1β HIF-1β HIF-1β->HIF-1 Complex Target Genes Target Genes HIF-1 Complex->Target Genes activates PHDs->HIF-1α hydroxylates Proteasomal Degradation Proteasomal Degradation VHL->Proteasomal Degradation targets for Angiogenesis Angiogenesis Target Genes->Angiogenesis Metabolism Metabolism Target Genes->Metabolism Cell Survival Cell Survival Target Genes->Cell Survival NF_kB_Signaling_Pathway cluster_nucleus Nucleus Stimuli (e.g., LPS, TNF-α) Stimuli (e.g., LPS, TNF-α) Receptor Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) inhibits Proteasome Proteasome IκBα->Proteasome ubiquitination & degradation Inflammatory Genes Inflammatory Genes NF-κB (p50/p65)->Inflammatory Genes activates transcription Cytokines Cytokines Inflammatory Genes->Cytokines Chemokines Chemokines Inflammatory Genes->Chemokines Adhesion Molecules Adhesion Molecules Inflammatory Genes->Adhesion Molecules Experimental_Workflow Compound_Synthesis Synthesis of This compound Analogs In_Vitro_Screening In Vitro Screening MTT_Assay MTT Assay (Cell Viability) In_Vitro_Screening->MTT_Assay Tubulin_Assay Tubulin Polymerization Assay (Mechanism of Action) In_Vitro_Screening->Tubulin_Assay COX_Assay COX Inhibition Assay (Anti-inflammatory) In_Vitro_Screening->COX_Assay HIF1a_Assay HIF-1α Inhibition Assay (Anticancer) In_Vitro_Screening->HIF1a_Assay Lead_Identification Lead Compound Identification MTT_Assay->Lead_Identification Tubulin_Assay->Lead_Identification COX_Assay->Lead_Identification HIF1a_Assay->Lead_Identification In_Vivo_Studies In Vivo Efficacy Studies (Animal Models) Lead_Identification->In_Vivo_Studies

References

A Comparative Analysis of the Biological Activity of 4-Methoxybenzo[d]isoxazole and its Parent Compound, Benzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Benzo[d]isoxazole Scaffold

Benzo[d]isoxazole, a bicyclic heterocyclic compound, serves as a "privileged" scaffold in medicinal chemistry. Its derivatives have been investigated for a wide array of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. The fusion of a benzene ring with an isoxazole ring creates a unique electronic and structural framework that allows for diverse interactions with biological targets.

The Influence of Methoxy Substitution

The introduction of a methoxy group at the 4-position of the benzo[d]isoxazole ring can significantly alter its physicochemical properties. This substitution can impact the molecule's lipophilicity, electronic distribution, and metabolic stability, thereby influencing its biological activity. Generally, methoxy groups can act as hydrogen bond acceptors and can be subject to metabolic O-demethylation, potentially leading to the formation of active metabolites.

Biological Activity Profile

Anticancer Activity

Numerous studies have explored the anticancer potential of benzo[d]isoxazole derivatives. While specific data for 4-Methoxybenzo[d]isoxazole is scarce, research on related analogs suggests that substitutions on the benzene ring can modulate anticancer efficacy. For instance, various substituted benzo[d]isoxazole derivatives have been shown to exhibit inhibitory activity against different cancer cell lines. The precise effect of a 4-methoxy group in this context remains an area for further investigation.

Anti-inflammatory Activity

The anti-inflammatory properties of isoxazole-containing compounds are well-documented. Some studies have indicated that the presence of a methoxy group on the phenyl ring of isoxazole derivatives can enhance their anti-inflammatory and analgesic activities. However, a direct comparison with the unsubstituted benzo[d]isoxazole is not available.

Antimicrobial Activity

The benzo[d]isoxazole core has been utilized in the development of novel antimicrobial agents. The substitution pattern on the aromatic ring plays a crucial role in determining the spectrum and potency of antimicrobial activity. While general studies on isoxazole derivatives suggest that methoxy substitution can influence antibacterial and antifungal effects, specific data for this compound is not prominently featured in the literature.

Quantitative Data Summary

A direct quantitative comparison of the biological activity of this compound and benzo[d]isoxazole is hampered by the lack of studies that evaluate both compounds under the same experimental conditions. The following table is a representative summary of the types of biological activities reported for the broader class of benzo[d]isoxazole derivatives. It is important to note that the data presented here is not a direct comparison and is for illustrative purposes to highlight the potential of the scaffold.

Biological Target/AssayCompound ClassActivity Metric (e.g., IC₅₀, MIC)Reference
Anticancer
Various Cancer Cell LinesSubstituted Benzo[d]isoxazolesVaries with substitution and cell line[Generic reference to anticancer studies on the scaffold]
Anti-inflammatory
COX/LOX InhibitionMethoxy-substituted IsoxazolesVaries with specific compound[Generic reference to anti-inflammatory studies]
Antimicrobial
Bacterial/Fungal StrainsSubstituted Benzo[d]isoxazolesVaries with substitution and strain[Generic reference to antimicrobial studies]

Note: The absence of specific data for this compound and benzo[d]isoxazole in a comparative context underscores a significant knowledge gap.

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of biological data. Due to the lack of specific comparative studies, a generalized workflow for evaluating the biological activity of novel chemical entities is provided below.

General Workflow for In Vitro Biological Activity Screening

Experimental Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis start Start synthesis Synthesis of This compound & Benzo[d]isoxazole start->synthesis purification Purification synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization primary_screening Primary Screening (e.g., Antiproliferative Assay) characterization->primary_screening secondary_screening Secondary Screening (e.g., Enzyme Inhibition) primary_screening->secondary_screening tertiary_screening Cell-based Assays (e.g., Apoptosis, Signaling) secondary_screening->tertiary_screening data_analysis Data Analysis (IC50/EC50 Determination) tertiary_screening->data_analysis sar_analysis Structure-Activity Relationship (SAR) data_analysis->sar_analysis conclusion Conclusion sar_analysis->conclusion

Caption: A generalized workflow for the synthesis, biological evaluation, and data analysis of novel chemical compounds.

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway that could be modulated by bioactive benzo[d]isoxazole derivatives, based on the known targets of similar heterocyclic compounds in cancer.

Hypothetical Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR TF Transcription Factors (e.g., NF-κB, AP-1) Akt->TF Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression

Caption: A simplified diagram of common signaling pathways implicated in cancer that could be targeted by benzo[d]isoxazole derivatives.

Conclusion and Future Directions

The available scientific literature indicates that the benzo[d]isoxazole scaffold is a promising starting point for the development of new therapeutic agents. However, a direct and comprehensive comparison of the biological activities of this compound and its parent compound, benzo[d]isoxazole, is currently lacking.

To fully elucidate the structure-activity relationship and the specific contribution of the 4-methoxy group, further research is imperative. Future studies should focus on the parallel synthesis and evaluation of both compounds in a panel of standardized biological assays. This would provide the much-needed quantitative data to guide the rational design of more potent and selective benzo[d]isoxazole-based drug candidates. Such research would be of significant value to the scientific and drug development community, potentially unlocking new avenues for the treatment of various diseases.

Cross-Reactivity Profile of the Benzo[d]isoxazole Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Selectivity Data of Benzo[d]isoxazole Derivatives

The following table summarizes the observed cross-reactivity of different benzo[d]isoxazole-containing compounds from published studies. It is important to note that the substitution patterns on the benzo[d]isoxazole core significantly influence selectivity.

Compound ClassPrimary TargetOff-Target(s)Quantitative Data (IC50/Ki)Reference
N-phenylbenzo[d]isoxazole-3-carboxamidesHIF-1α Transcriptional InhibitorsMonoamine Oxidase A (MAO-A)Lead compound IC50 = 24 nM (HIF-1α)[1]
Benzo[d]isoxazole-based AnticonvulsantsVoltage-gated sodium channel NaV1.1NaV1.2, NaV1.3, NaV1.6ED50 = 20.5 mg/kg (in vivo, MES test)[2]
Benzo[d]isoxazole-based AntipsychoticsDopamine D2 and Serotonin 5-HT2A receptors-D2 Ki = 1-10 nM; 5-HT2A Ki = 1-20 nM (for various analogs)[3]
Benzo[d]isoxazole BET InhibitorsBromodomains (BRD4)Other Bromodomains (e.g., CREBBP, EP300)BRD4(1) IC50 = 2-100 nM; CREBBP IC50 > 10,000 nM[4]

Experimental Protocols

Detailed methodologies are crucial for interpreting cross-reactivity data. Below are representative protocols for key assays used to assess the selectivity of benzo[d]isoxazole derivatives.

Kinase Inhibitor Profiling: Radiometric Kinase Assay

This protocol is a standard method for assessing the inhibitory activity of a compound against a panel of protein kinases.

Objective: To determine the IC50 values of a test compound against a panel of kinases.

Materials:

  • Test compound (e.g., a benzo[d]isoxazole derivative) dissolved in DMSO.

  • Kinase enzymes of interest.

  • Substrate for each kinase (e.g., a generic substrate like myelin basic protein or a specific peptide).

  • [γ-³²P]ATP or [γ-³³P]ATP.

  • Assay buffer (typically contains Tris-HCl, MgCl₂, DTT).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase, its specific substrate, and the assay buffer.

  • Add the test compound at various concentrations to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity of the captured substrate using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

GPCR Off-Target Screening: Radioligand Binding Assay

This method is used to determine the affinity of a compound for a specific G-protein coupled receptor (GPCR).

Objective: To determine the binding affinity (Ki) of a test compound for a panel of GPCRs.

Materials:

  • Test compound dissolved in DMSO.

  • Cell membranes expressing the GPCR of interest.

  • A specific radioligand for each GPCR (e.g., [³H]-spiperone for dopamine D2 receptors).

  • Assay buffer (e.g., Tris-HCl with appropriate ions).

  • 96-well plates.

  • Filter harvester and glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the assay buffer.

  • Add the test compound at various concentrations. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

  • Incubate the plate for a specific time to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC50 value of the test compound and then calculate the Ki using the Cheng-Prusoff equation.

Visualizing Cross-Reactivity Assessment and Potential Pathways

The following diagrams illustrate the workflow for assessing compound selectivity and a simplified signaling pathway that could be affected by off-target activities of benzo[d]isoxazole derivatives.

G cluster_0 Compound Selectivity Profiling Workflow Compound Benzo[d]isoxazole Derivative PrimaryAssay Primary Target Assay (e.g., HIF-1α Reporter Assay) Compound->PrimaryAssay Hit Active Compound (Hit) PrimaryAssay->Hit SecondaryScreening Secondary Screening Panels Hit->SecondaryScreening KinasePanel Kinase Panel (>100 kinases) SecondaryScreening->KinasePanel GPCRPanel GPCR Panel (>50 receptors) SecondaryScreening->GPCRPanel IonChannelPanel Ion Channel Panel (>20 channels) SecondaryScreening->IonChannelPanel DataAnalysis Data Analysis & IC50 Determination KinasePanel->DataAnalysis GPCRPanel->DataAnalysis IonChannelPanel->DataAnalysis SelectivityProfile Selectivity Profile DataAnalysis->SelectivityProfile G cluster_1 Potential Off-Target Signaling Pathway GPCR GPCR (e.g., Dopamine D2 Receptor) GProtein G-protein GPCR->GProtein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) GProtein->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger PKA Protein Kinase A (PKA) SecondMessenger->PKA Downstream Downstream Cellular Effects PKA->Downstream Compound Benzo[d]isoxazole (Off-Target) Compound->GPCR Binds to

References

comparison of different synthesis routes for 4-Methoxybenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic routes for the preparation of 4-Methoxybenzo[d]isoxazole, a key structural motif in medicinal chemistry. The routes discussed are the intramolecular oxidative cyclization of a substituted aldoxime and the reductive cyclization of a nitrobenzaldehyde. This comparison aims to provide researchers with the necessary information to select the most suitable method based on factors such as yield, reaction conditions, and availability of starting materials.

Comparison of Synthetic Routes

The synthesis of this compound can be approached through several methodologies. This guide focuses on two prominent and effective routes, providing a clear comparison of their key performance indicators.

ParameterRoute 1: Intramolecular Oxidative CyclizationRoute 2: Reductive Cyclization
Starting Material 2-Hydroxy-6-methoxybenzaldehyde Oxime2-Nitro-6-methoxybenzaldehyde
Key Reagents Hypervalent iodine(III) species (e.g., generated from 2-iodobenzoic acid and m-CPBA), p-toluenesulfonic acidStannous chloride (SnCl2)
Reaction Time 24 hoursNot explicitly specified, typically a few hours
Reaction Temperature Room TemperatureNot explicitly specified, often room temperature to gentle heating
Yield Up to 94% (for analogous compounds)High (specific yield for this compound not detailed)
Purity High, purification by column chromatographyPurification method not detailed

Detailed Experimental Protocols

Route 1: Intramolecular Oxidative Cyclization of 2-Hydroxy-6-methoxybenzaldehyde Oxime

This method relies on the in-situ generation of a nitrile oxide from an aldoxime, which then undergoes an intramolecular cyclization to form the benzo[d]isoxazole ring. The use of a hypervalent iodine(III) catalyst allows for mild reaction conditions.

Experimental Protocol:

To a solution of 2-hydroxy-6-methoxybenzaldehyde oxime (1.0 mmol) in dichloromethane (10 mL) are added 2-iodobenzoic acid (0.1 mmol), m-chloroperoxybenzoic acid (m-CPBA, 1.5 mmol), and p-toluenesulfonic acid monohydrate (0.2 mmol). The reaction mixture is stirred at room temperature for 24 hours. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.[1][2]

Route 2: Reductive Cyclization of 2-Nitro-6-methoxybenzaldehyde

This approach involves the reduction of the nitro group of 2-nitro-6-methoxybenzaldehyde to a hydroxylamine or nitroso intermediate, which then undergoes a spontaneous intramolecular cyclization with the adjacent aldehyde group to form the benzo[d]isoxazole ring. Stannous chloride is a common and effective reducing agent for this transformation.

Experimental Protocol:

To a stirred solution of 2-nitro-6-methoxybenzaldehyde (1.0 mmol) in a suitable solvent such as ethanol or ethyl acetate is added a solution of stannous chloride dihydrate (SnCl2·2H2O, 2.0-3.0 mmol) in the same solvent. The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC). After the reaction is complete, the mixture is diluted with water and neutralized with a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield this compound.

Visualizing the Synthesis Pathways

The following diagrams illustrate the chemical transformations described in the experimental protocols.

Synthesis_Route_1 start1 2-Hydroxy-6-methoxybenzaldehyde Oxime reagents1 2-Iodobenzoic acid (cat.) m-CPBA, p-TsOH DCM, rt, 24h start1->reagents1 product1 This compound reagents1->product1 caption Route 1: Intramolecular Oxidative Cyclization

Caption: Route 1: Intramolecular Oxidative Cyclization

Synthesis_Route_2 start2 2-Nitro-6-methoxybenzaldehyde reagents2 SnCl2·2H2O Ethanol or Ethyl Acetate start2->reagents2 product2 This compound reagents2->product2 caption Route 2: Reductive Cyclization

Caption: Route 2: Reductive Cyclization

Reaction Mechanisms

Understanding the underlying mechanisms of these reactions is crucial for optimization and troubleshooting.

Mechanism of Intramolecular Oxidative Cyclization

The reaction proceeds through the in-situ formation of a nitrile oxide from the aldoxime, catalyzed by the hypervalent iodine(III) species. This is followed by an intramolecular [3+2] cycloaddition reaction.

Mechanism_Route_1 cluster_0 Nitrile Oxide Formation cluster_1 Intramolecular Cycloaddition A Aldoxime B Hypervalent Iodine(III) catalyst A->B + C Nitrile Oxide Intermediate B->C Oxidation D Nitrile Oxide Intermediate E This compound D->E [3+2] Cycloaddition caption Mechanism of Intramolecular Oxidative Cyclization

Caption: Mechanism of Intramolecular Oxidative Cyclization

Mechanism of Reductive Cyclization

The reductive cyclization is initiated by the reduction of the nitro group to a nitroso or hydroxylamine intermediate by stannous chloride. This is followed by a rapid intramolecular condensation with the neighboring aldehyde functionality.

Mechanism_Route_2 cluster_0 Nitro Group Reduction cluster_1 Intramolecular Condensation F 2-Nitro-6-methoxybenzaldehyde G SnCl2 F->G + H Nitroso/Hydroxylamine Intermediate G->H Reduction I Nitroso/Hydroxylamine Intermediate J This compound I->J Cyclization caption Mechanism of Reductive Cyclization

Caption: Mechanism of Reductive Cyclization

Conclusion

Both the intramolecular oxidative cyclization and the reductive cyclization represent viable and efficient methods for the synthesis of this compound. The choice between these routes will likely depend on the availability and cost of the respective starting materials, as well as the desired scale of the reaction and the laboratory's familiarity with the techniques involved. The oxidative cyclization offers the advantage of very mild reaction conditions, while the reductive cyclization utilizes a common and inexpensive reducing agent. Researchers are encouraged to consider these factors when planning the synthesis of this important heterocyclic compound.

References

In Vivo Validation of Isoxazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo activity of isoxazole derivatives against alternative compounds, supported by experimental data. While specific in vivo validation for 4-Methoxybenzo[d]isoxazole is not extensively documented in publicly available literature, this guide focuses on representative isoxazole derivatives with demonstrated in vivo efficacy in key therapeutic areas: antioxidant, anti-inflammatory, and modulation of the central nervous system.

Comparative Analysis of In Vivo Activity

The following tables summarize the quantitative data from preclinical in vivo studies, comparing the performance of representative isoxazole derivatives with standard therapeutic agents.

Table 1: In Vivo Antioxidant Activity of a Fluorophenyl-Isoxazole-Carboxamide Derivative

Compound/TreatmentDoseAdministration RouteAnimal ModelOutcome MeasureResult
Compound 2a (Fluorophenyl-isoxazole-carboxamide) Not SpecifiedIntraperitonealMale MiceTotal Antioxidant Capacity (TAC)Two-fold greater than Quercetin[1][2][3][4]
Quercetin (Positive Control)Not SpecifiedIntraperitonealMale MiceTotal Antioxidant Capacity (TAC)Standard antioxidant response
Vehicle ControlNot SpecifiedIntraperitonealMale MiceTotal Antioxidant Capacity (TAC)Baseline response

Table 2: In Vivo Anti-inflammatory Activity of Isoxazole Derivatives in Carrageenan-Induced Paw Edema

Compound/TreatmentDoseAdministration RouteAnimal ModelOutcome MeasureResult (% Inhibition of Edema)
Isoxazole Derivative (Compound 4f) Not SpecifiedNot SpecifiedRatPaw Edema Volume61.20% inhibition after 3 hours
Isoxazole Derivative (Compound 4n) Not SpecifiedNot SpecifiedRatPaw Edema Volume62.24% inhibition after 3 hours
Isoxazole Derivative (Compound 4a) Not SpecifiedNot SpecifiedRatPaw Edema Volume63.69% inhibition after 3 hours
Isoxazole Derivatives (Compounds 5b, 5c, 5d) Not SpecifiedNot SpecifiedRatPaw Edema Volume76.71%, 75.56%, and 72.32% inhibition after 3 hours, respectively[5]
Nimesulide (Standard Drug)50 mg/kgIntraperitonealRatPaw Edema VolumeStandard anti-inflammatory response
Diclofenac Sodium (Standard Drug)100 mg/kgOralWistar Albino RatsPaw Edema VolumeSignificant anti-inflammatory activity[6]

Table 3: In Vivo Anxiolytic-like and Antidepressant-like Activity of SNAP-7941 (MCH1 Receptor Antagonist)

Compound/TreatmentDoseAdministration RouteAnimal ModelBehavioral AssayOutcome
SNAP-7941 2.5–40.0 mg/kgIntraperitonealRatVogel Conflict TestAnxiolytic properties observed[7]
SNAP-7941 2.5–40.0 mg/kgIntraperitonealRatUltrasonic Vocalization TestAnxiolytic properties observed[7]
SNAP-7941 2.5–40.0 mg/kgIntraperitonealRatForced Swim TestAntidepressant-like actions observed[7]
SNAP-7941 3, 10, or 30 mg/kgNot SpecifiedMale RatsSocial Interaction TestSignificantly increased social interaction time[8]
Diazepam (Benzodiazepine)Not SpecifiedNot SpecifiedRatSocial RecognitionDecreased social recognition[7]
Imipramine (Tricyclic Antidepressant)Not SpecifiedNot SpecifiedRatSocial RecognitionReduced social recognition[7]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below.

Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating acute inflammation.

Procedure:

  • Wistar albino or Swiss-albino rats (150-250 g) are used for the experiment.[6]

  • Animals are divided into control, standard, and test groups.

  • The test compounds (e.g., isoxazole derivatives) are administered orally at a dose of 100 mg/kg, while the standard drug (e.g., Diclofenac Sodium) is also given orally.[6] Another standard, Nimesulide, can be administered intraperitoneally at 50 mg/kg.

  • After one hour, 0.1 ml of a 1% w/v solution of carrageenan is injected into the sub-plantar region of the left hind paw of each rat to induce inflammation.

  • The paw volume is measured using a plethysmometer at specified time intervals (e.g., 2 and 3 hours) after the carrageenan injection.

  • The percentage inhibition of edema is calculated for the treated groups relative to the control group.

In Vivo Antioxidant Activity Assessment

This protocol is used to determine the total antioxidant capacity in mice.

Procedure:

  • Male mice are divided into four groups: a negative control group, a positive control group treated with Quercetin, and test groups treated with the isoxazole derivative (e.g., compound 2a).[1][2][3][4]

  • The compounds are administered via intraperitoneal injection.[1][2][3][4]

  • After the treatment period, blood samples are collected to measure the Total Antioxidant Capacity (TAC).

  • The TAC is determined using a commercially available assay kit, and the results are compared between the groups.

Marble Burying Test for Anxiolytic-like Activity

This test is used to assess repetitive and compulsive-like behaviors, which can be indicative of anxiety.

Procedure:

  • Mice are individually housed in cages with a 5 cm layer of bedding.[9]

  • Twenty glass marbles are evenly spaced on the surface of the bedding.[9][10]

  • The test compound (e.g., SNAP-7941) or a vehicle is administered to the mice prior to the test.

  • Each mouse is placed in the cage and allowed to explore undisturbed for 30 minutes.[9][10][11]

  • After the session, the number of marbles that are at least two-thirds buried in the bedding is counted.[9]

  • A reduction in the number of buried marbles is indicative of anxiolytic activity.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely used behavioral assay to assess anxiety-like behaviors in rodents.[12]

Procedure:

  • The apparatus consists of a plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[13]

  • Rodents are allowed to habituate to the testing room for at least 45 minutes before the test begins.[12][14]

  • The test compound or vehicle is administered prior to placing the animal on the maze.

  • Each animal is placed in the center of the maze and allowed to explore for a 5-minute session.[12][13][14]

  • Behavior is recorded, and the time spent in the open arms versus the closed arms is measured. An increase in the time spent in the open arms is indicative of anxiolytic effects.[12]

Visualizations

Below are diagrams illustrating a key signaling pathway potentially modulated by isoxazole derivatives and a typical experimental workflow for in vivo validation.

experimental_workflow cluster_preclinical Preclinical In Vivo Validation cluster_outcome Outcome animal_model Animal Model Selection (e.g., Rats, Mice) group_allocation Group Allocation (Control, Standard, Test) animal_model->group_allocation compound_admin Compound Administration (Oral, IP) group_allocation->compound_admin induction Induction of Condition (e.g., Carrageenan, Behavioral Stressor) compound_admin->induction data_collection Data Collection (e.g., Paw Volume, Behavioral Scoring) induction->data_collection analysis Statistical Analysis data_collection->analysis efficacy Efficacy Assessment (% Inhibition, Behavioral Change) analysis->efficacy comparison Comparison with Alternatives efficacy->comparison

Caption: Experimental workflow for in vivo validation.

signaling_pathway cluster_inflammation Inflammatory Signaling Cascade stimulus Inflammatory Stimulus (e.g., Carrageenan) phospholipase Phospholipase A2 stimulus->phospholipase arachidonic_acid Arachidonic Acid phospholipase->arachidonic_acid cox Cyclooxygenase (COX) arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation (Edema, Pain) prostaglandins->inflammation isoxazole Isoxazole Derivatives (Potential COX Inhibitors) isoxazole->cox

Caption: Potential anti-inflammatory signaling pathway.

References

Benchmarking a Novel Benzo[d]isoxazole Analogue Against Known HIF-1α Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

The hypoxia-inducible factor-1 alpha (HIF-1α) is a critical transcription factor in cellular responses to low oxygen environments, or hypoxia. In the context of oncology, HIF-1α is a key driver of tumor progression, angiogenesis, and resistance to therapy, making it a prime target for novel anticancer drugs. This guide provides a comparative analysis of a potent, novel benzo[d]isoxazole analogue against established HIF-1α inhibitors, offering a quantitative and methodological benchmark for researchers in the field.

The benzo[d]isoxazole scaffold has been identified as a promising pharmacophore in medicinal chemistry.[1][2] Recent studies have demonstrated that certain derivatives of benzo[d]isoxazole are potent inhibitors of HIF-1α transcription, presenting a new avenue for cancer therapeutics.[3]

Comparative Analysis of HIF-1α Inhibitory Potency

The following table summarizes the in vitro potency of the representative Benzo[d]isoxazole Analogue against a selection of known HIF-1α inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50), a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

CompoundClassHIF-1α Inhibition IC50Cell LineAssay Type
Benzo[d]isoxazole Analogue HIF-1α Transcriptional Inhibitor24 nMHEK293TDual-Luciferase Reporter Assay
TopotecanTopoisomerase I Inhibitor0.20 - 1.00 µMME-180HIF-1α Transactivation Assay
PX-478Selective HIF-1α InhibitorMicromolar RangeVariousHIF-1 Transactivation/Protein Levels
BAY 87-2243Selective HIF-1 InhibitorLow Nanomolar RangeVariousHIF-1 Reporter Gene Assay
YC-1 (Lificiguat)sGC Activator / HIF-1α InhibitorMicromolar RangeVariousHIF-1α Protein Levels

Note: IC50 values can vary depending on the cell line and specific assay conditions. The data presented is for comparative purposes.

The Benzo[d]isoxazole Analogue demonstrates significant potency with an IC50 in the low nanomolar range, comparable to or exceeding that of several established HIF-1α inhibitors in specific assays.

Mechanism of Action and Signaling Pathways

HIF-1α inhibitors can act through various mechanisms, including the inhibition of HIF-1α transcription, translation, or protein stability, as well as by interfering with its upstream signaling pathways.[1] The Benzo[d]isoxazole Analogue has been shown to act as a HIF-1α transcription inhibitor.[3]

Below is a diagram illustrating the HIF-1α signaling pathway and the points of intervention for different classes of inhibitors.

HIF-1a Signaling Pathway HIF-1α Signaling and Inhibitor Action cluster_upstream Upstream Signaling cluster_hif_regulation HIF-1α Regulation cluster_downstream Downstream Effects Growth_Factors Growth Factors PI3K_AKT PI3K/AKT Pathway Growth_Factors->PI3K_AKT activate MAPK MAPK Pathway Growth_Factors->MAPK activate HIF_1a_mRNA HIF-1α mRNA PI3K_AKT->HIF_1a_mRNA -> translation MAPK->HIF_1a_mRNA -> translation HIF_1a_Protein HIF-1α Protein HIF_1a_mRNA->HIF_1a_Protein translation HIF_1a_Stabilization Stabilization (Hypoxia) HIF_1a_Protein->HIF_1a_Stabilization HIF_1a_Degradation Proteasomal Degradation (Normoxia) HIF_1a_Protein->HIF_1a_Degradation HIF_1_Complex HIF-1α/β Complex HIF_1a_Stabilization->HIF_1_Complex dimerization with HIF-1β HRE_Binding Binding to HRE HIF_1_Complex->HRE_Binding Target_Genes Target Gene Transcription (VEGF, GLUT1, etc.) HRE_Binding->Target_Genes Angiogenesis_Metabolism Angiogenesis & Metabolism Target_Genes->Angiogenesis_Metabolism Topotecan Topotecan Topotecan->HIF_1a_Protein inhibits translation PX_478 PX-478 PX_478->HIF_1a_Protein inhibits translation & promotes degradation Benzo_d_isoxazole Benzo_d_isoxazole Benzo_d_isoxazole->Target_Genes inhibits transcription

HIF-1α Signaling and Inhibitor Action

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are the protocols for key assays used in the evaluation of HIF-1α inhibitors.

Dual-Luciferase Gene Reporter Assay

This assay is used to quantify the transcriptional activity of HIF-1α.

Objective: To measure the inhibition of HIF-1α-mediated gene transcription.

Methodology:

  • Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with two plasmids:

    • A reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple copies of the Hypoxia Response Element (HRE).

    • A control plasmid containing the Renilla luciferase gene under the control of a constitutive promoter (e.g., CMV), which is used for normalization.

  • Compound Treatment: After 24 hours of transfection, the cells are treated with various concentrations of the test compounds (e.g., Benzo[d]isoxazole Analogue).

  • Hypoxia Induction: The cells are then placed in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for 16-24 hours to induce HIF-1α activity.

  • Luciferase Activity Measurement: The cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a luminometer and a dual-luciferase assay kit.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The IC50 value is calculated from the dose-response curve.

Dual_Luciferase_Assay_Workflow start Start cell_culture Seed HEK293T cells in 96-well plate start->cell_culture transfection Co-transfect with HRE-Firefly Luciferase & CMV-Renilla Luciferase plasmids cell_culture->transfection compound_treatment Treat with test compounds transfection->compound_treatment hypoxia Induce hypoxia (1% O2) compound_treatment->hypoxia lysis Lyse cells hypoxia->lysis measurement Measure Firefly & Renilla luciferase activity lysis->measurement analysis Normalize Firefly to Renilla Calculate IC50 measurement->analysis end End analysis->end

References

Assessing the Selectivity of 4-Methoxybenzo[d]isoxazole and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Within this class, benzo[d]isoxazole derivatives have attracted significant attention for their potential therapeutic applications. This guide provides a comparative assessment of the selectivity of a representative benzo[d]isoxazole derivative, offering insights into its target profile and potential off-target effects. Due to the limited publicly available data on the specific compound 4-Methoxybenzo[d]isoxazole, this guide will focus on a closely related and well-characterized analog from a recent study on benzo[d]isoxazole derivatives as Hypoxia-Inducible Factor (HIF)-1α inhibitors.

Comparative Selectivity Profile

To provide a clear comparison, the selectivity of a potent benzo[d]isoxazole-based HIF-1α inhibitor, referred to as Compound 15 in a 2022 study published in ACS Medicinal Chemistry Letters, is presented alongside a well-established selective inhibitor for its primary identified off-target, Monoamine Oxidase A (MAO-A). Clorgyline, a selective and irreversible inhibitor of MAO-A, is used here as a comparator to highlight the selectivity profile of the benzo[d]isoxazole analog.

Compound Primary Target IC50 (nM) Primary Off-Target % Inhibition at 10 µM Selectivity Index (Off-Target/Primary Target)
Benzo[d]isoxazole Analog (Compound 15) HIF-1α transcription24[1]MAO-A68%[1]Not directly calculable from provided data
Clorgyline MAO-A~9Not ApplicableNot ApplicableHigh

Note: The selectivity index for the benzo[d]isoxazole analog cannot be precisely calculated as the IC50 for MAO-A was not determined in the referenced study. The provided data indicates a 68% inhibition of MAO-A at a concentration of 10 µM.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the assessment of the benzo[d]isoxazole analog.

1. HIF-1α Dual-Luciferase Reporter Assay:

This cell-based assay was utilized to determine the inhibitory activity of the benzo[d]isoxazole derivatives on HIF-1α transcriptional activity.[1]

  • Cell Line: Human Embryonic Kidney (HEK293T) cells.

  • Reporter System: A dual-luciferase reporter plasmid system where the expression of firefly luciferase is driven by a promoter containing Hypoxia Response Elements (HREs), and a constitutively expressed Renilla luciferase is used for normalization.

  • Procedure:

    • HEK293T cells are co-transfected with the HRE-firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.

    • Following transfection, cells are treated with various concentrations of the test compounds.

    • The cells are then incubated under hypoxic conditions (e.g., 1% O2) to induce HIF-1α activity.

    • After the incubation period, the cells are lysed, and the luciferase activity is measured sequentially using a luminometer.

    • The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.

    • IC50 values are calculated from the dose-response curves.

2. Off-Target Selectivity Panel:

A broad panel of receptors, ion channels, and enzymes was used to assess the selectivity of the lead benzo[d]isoxazole analog (Compound 15). The screening was performed by Pharmaron Inc.[1]

  • Compound Concentration: The test compound was screened at a concentration of 10 µM.

  • Assay Formats: A variety of assay formats were employed depending on the specific target, including radioligand binding assays for receptors and enzymatic assays for enzymes.

  • Target Panel: The panel consisted of 33 common druggable targets known to be associated with adverse effects. The full list of targets can be found in the supplementary information of the source publication.

  • Data Reporting: The results were reported as the percentage of inhibition at the 10 µM test concentration. A significant effect was noted for targets showing substantial inhibition. For Compound 15, the most significant off-target activity was observed against MAO-A.

Visualizing Key Pathways and Workflows

To further clarify the biological context and experimental procedures, the following diagrams are provided.

HIF1a_Signaling_Pathway HIF-1α Signaling Pathway Hypoxia Hypoxia (Low Oxygen) HIF1a HIF-1α Hypoxia->HIF1a Stabilization HIF1_complex HIF-1 Complex HIF1a->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) in DNA HIF1_complex->HRE Binds to Target_Genes Target Gene Transcription (e.g., VEGF, PDK1) HRE->Target_Genes Initiates Benzo_isoxazole Benzo[d]isoxazole Analog (Compound 15) Benzo_isoxazole->HIF1_complex Inhibits Transcription

Caption: The HIF-1α signaling pathway under hypoxic conditions and the inhibitory action of the benzo[d]isoxazole analog.

Selectivity_Screening_Workflow Selectivity Screening Workflow cluster_compound Test Compound cluster_assays Assay Panel cluster_results Data Analysis Compound Benzo[d]isoxazole Analog (Compound 15) Primary_Assay Primary Target Assay (HIF-1α Reporter Assay) Compound->Primary_Assay Selectivity_Panel Off-Target Selectivity Panel (33 Targets) Compound->Selectivity_Panel IC50 Determine IC50 for Primary Target Primary_Assay->IC50 Percent_Inhibition Determine % Inhibition for Off-Targets Selectivity_Panel->Percent_Inhibition Selectivity_Profile Generate Selectivity Profile IC50->Selectivity_Profile Percent_Inhibition->Selectivity_Profile

Caption: A generalized workflow for assessing the selectivity of a compound against a primary target and a panel of off-targets.

References

The Scarcity of Direct Research on 4-Methoxybenzo[d]isoxazole: A Comparative Look at its Chemical Cousins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the potential of 4-Methoxybenzo[d]isoxazole, a comprehensive survey of peer-reviewed literature reveals a conspicuous absence of dedicated studies on this specific molecule. While the benzisoxazole scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds, the 4-methoxy substituted variant remains largely unexplored.[1] This guide, therefore, pivots to a comparative analysis of closely related benzisoxazole and isoxazole derivatives to provide a contextual understanding of the potential activities and characteristics of this compound.

The Benzisoxazole Scaffold: A Hub of Diverse Biological Activity

The benzisoxazole core, a fusion of a benzene ring and an isoxazole ring, is a versatile pharmacophore found in drugs with a wide array of therapeutic applications, including anticonvulsant, antipsychotic, anti-HIV, antimicrobial, anti-inflammatory, and anticancer properties.[2] This inherent bioactivity of the parent structure suggests that derivatives, such as this compound, could exhibit interesting pharmacological profiles.

Comparative Analysis of Substituted Isoxazole Derivatives

In the absence of direct data, we can draw inferences from studies on isoxazole derivatives with methoxy-phenyl substitutions, which are more broadly reported in the literature. These studies offer insights into how the methoxy group might influence the biological activity of the core isoxazole structure.

Anti-inflammatory and Antioxidant Properties

Several studies have synthesized and evaluated isoxazole derivatives bearing methoxyphenyl groups for their anti-inflammatory and antioxidant potential. For instance, a series of novel isoxazole derivatives were synthesized from 3-methoxy substituted chalcones and evaluated for their anti-inflammatory activity.[3] While specific quantitative data for direct comparison is sparse, the general findings indicate that the presence and position of the methoxy group can significantly modulate these activities.

A study on new isoxazole compounds investigated their tyrosinase inhibition and antioxidant properties.[4] Although not benzisoxazoles, these findings for methoxyphenyl-substituted isoxazoles provide valuable comparative data.

Table 1: Antioxidant and Tyrosinase Inhibitory Activity of Selected Methoxyphenyl-Substituted Isoxazoles

Compound IDSubstitution PatternDPPH Radical Scavenging Activity (SC₅₀ µg/mL)Cupric Ion Reducing Effect (mg TEAC/mg)Tyrosinase Inhibition (IC₅₀ µg/mL)
Compound 12 3-(4-methoxyphenyl)-5-(substituted)isoxazole40.21 ± 2.711.233 ± 0.01591.41 ± 4.15
Compound 13 3-(4-methoxyphenyl)-5-(substituted)isoxazoleNot Reported1.245 ± 0.019188.52 ± 5.85
Kojic Acid (Control) -Not ReportedNot Reported3.2 ± 0.29

Data extracted from a study on various isoxazole derivatives. "Substituted" refers to other chemical groups at the 5-position of the isoxazole ring. TEAC stands for Trolox Equivalent Antioxidant Capacity.[4]

Anticancer Activity

The isoxazole scaffold has been extensively explored for its anticancer potential, with various derivatives showing activity against different cancer cell lines.[5] A series of isoxazole-naphthalene derivatives, some featuring a methoxy group, were synthesized and evaluated as tubulin polymerization inhibitors.[6] One of the most active compounds in this series, containing a 4-ethoxy (a slightly larger ether group) substitution, exhibited an IC₅₀ value of 1.23 ± 0.16 µM against the MCF-7 human breast cancer cell line.[6] This suggests that alkoxy substitutions on the phenyl ring attached to the isoxazole core can contribute significantly to cytotoxic activity.

Another study on isoxazole-amide analogues reported their cytotoxic activity against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cell lines.[7] While not containing a methoxy group, this study highlights the importance of the substitution pattern on the overall anticancer effect.

Experimental Protocols

To aid researchers in their own investigations, detailed methodologies for key experiments cited in the literature for related compounds are provided below.

Synthesis of Isoxazole Derivatives from Chalcones

A common synthetic route to isoxazole derivatives involves the cyclization of chalcones with hydroxylamine hydrochloride.[4]

General Procedure:

  • Chalcone (10 mmol) and hydroxylamine hydrochloride (15 mmol) are dissolved in ethyl alcohol (30 mL).

  • A 40% potassium hydroxide solution (5 mL) is added to the mixture.

  • The reaction mixture is refluxed for 12 hours and monitored by Thin Layer Chromatography (TLC).

  • After cooling, the mixture is poured into crushed ice and extracted with diethyl ether (3 x 30 mL).

  • The solvent is evaporated to yield the crude product, which is then purified by column chromatography.[4]

Synthesis_Workflow Chalcone Chalcone Reflux Reflux (12h) Chalcone->Reflux Hydroxylamine Hydroxylamine HCl Hydroxylamine->Reflux Solvent Ethanol + 40% KOH Solvent->Reflux Extraction Work-up & Extraction Reflux->Extraction Purification Column Chromatography Extraction->Purification Isoxazole Isoxazole Derivative Purification->Isoxazole

General workflow for the synthesis of isoxazole derivatives.
In Vitro Antioxidant Activity Assay (DPPH Method)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity is a common method to evaluate the antioxidant potential of a compound.

Protocol:

  • A solution of the test compound is prepared in a suitable solvent (e.g., methanol).

  • A fresh solution of DPPH radical in methanol is prepared.

  • The test compound solution is mixed with the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

  • The SC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

DPPH_Assay_Workflow Compound Test Compound Solution Mixing Mix & Incubate Compound->Mixing DPPH DPPH Radical Solution DPPH->Mixing Measurement Measure Absorbance (517 nm) Mixing->Measurement Calculation Calculate % Scavenging Measurement->Calculation SC50 Determine SC₅₀ Calculation->SC50 cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K Activates RAS RAS cMet->RAS AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Benzisoxazole Benzisoxazole Derivative Benzisoxazole->cMet Inhibits

References

Independent Verification of 4-Methoxybenzo[d]isoxazole Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential bioactivity of 4-Methoxybenzo[d]isoxazole with structurally related isoxazole and benzisoxazole derivatives. Due to the limited availability of specific experimental data for this compound, this document focuses on compiling and comparing the reported anticancer and anti-inflammatory activities of analogous compounds, offering a predictive insight into its potential therapeutic efficacy.

Data Presentation: Comparative Bioactivity of Methoxy-Substituted Isoxazole Derivatives

The following tables summarize the quantitative bioactivity data for various methoxy-substituted isoxazole and benzisoxazole derivatives against cancer cell lines and in inflammatory models. This data provides a basis for understanding the potential efficacy of this compound.

Table 1: Anticancer Activity of Methoxy-Substituted Isoxazole and Benzothiazole Derivatives

CompoundCancer Cell LineAssayIC50 (µM)Reference
Isoxazole derivative of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amineColo205 (Colon)Cytotoxicity5.04 - 13[1]
4-Substituted Methoxybenzoyl-Aryl-Thiazole (SMART) CompoundVariousTubulin Polymerization Inhibition0.021 - 0.071[2][3]
Isoxazole Chalcone DerivativeDU145 (Prostate)Cytotoxicity0.96[4]
2-phenyl-1,3-benzothiazole (4'-methoxy substituted)MCF-7 (Breast)MTT AssayModerate to Good[5]
Benzo[d]isoxazole Derivative 15 HEK293T (HIF-1α inhibition)Dual-luciferase reporter0.024[6]
Benzo[d]isoxazole Derivative 31 HEK293T (HIF-1α inhibition)Dual-luciferase reporter0.024[6]

Table 2: Anti-inflammatory Activity of Methoxy-Substituted Isoxazole and Benzoxazole Derivatives

CompoundModelAssayActivity MetricReference
Isoxazole Chalcone Derivative (with -OCH3)Carrageenan-induced rat paw edemaIn vivoPotent anti-inflammatory[7]
3-(4-methoxyphenyl)-4-(3-hydroxy-4-carboxybenzoyl)-5-(3-chlorophenyl)-4,5-dihydroisoxazolineMitogen-induced lymphocyte proliferationIn vitroMitogenic activity[8]
2-Substituted Benzoxazole DerivativesCarrageenan-induced paw edemaIn vivoPotent anti-inflammatory[9]
Curcumin (as a reference anti-inflammatory agent)LPS-induced RAW 264.7 cellsNitric Oxide ProductionSignificant reduction[10]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate the independent verification and replication of these findings.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/mL) and incubate overnight in a humidified atmosphere at 37°C with 5% CO₂.[12]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or its analogs) and incubate for a specified period (e.g., 72 hours).[12]

  • MTT Addition: After incubation, add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

LPS-Induced Nitric Oxide Production Assay for Anti-inflammatory Activity

This in vitro assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[10][13]

Protocol:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

  • Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compound for a specific duration (e.g., 1 hour). Then, stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for NO production.

  • Nitrite Measurement: Measure the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.[14]

  • Data Analysis: Compare the nitrite levels in the treated groups to the LPS-only control to determine the inhibitory effect of the compound on NO production.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the bioactivity of isoxazole derivatives.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Mechanism synthesis Compound Synthesis (this compound & Analogs) anticancer Anticancer Assays (MTT, etc.) synthesis->anticancer anti_inflammatory_vitro Anti-inflammatory Assays (LPS-induced NO, etc.) synthesis->anti_inflammatory_vitro animal_model_cancer Xenograft Cancer Model anticancer->animal_model_cancer animal_model_inflammation Carrageenan-induced Paw Edema Model anti_inflammatory_vitro->animal_model_inflammation data IC50 Determination & Statistical Analysis animal_model_cancer->data animal_model_inflammation->data pathway Signaling Pathway Elucidation data->pathway

General experimental workflow for bioactivity assessment.

anticancer_pathway cluster_cell Cancer Cell cluster_akt AKT/GSK3β/β-Catenin Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis isoxazole Isoxazole Derivative akt AKT isoxazole->akt modulates mapk MAPK isoxazole->mapk modulates p53 p53 isoxazole->p53 activates gsk3b GSK3β akt->gsk3b inhibits beta_catenin β-Catenin gsk3b->beta_catenin inhibits bax Bax p53->bax bcl2 Bcl-2 p53->bcl2 inhibits caspases Caspases bax->caspases bcl2->caspases inhibits apoptosis Apoptosis caspases->apoptosis

Potential anticancer signaling pathways of isoxazole derivatives.

anti_inflammatory_pathway cluster_macrophage Macrophage lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB tlr4->nfkb inos iNOS nfkb->inos no Nitric Oxide (NO) inos->no isoxazole Isoxazole Derivative isoxazole->nfkb inhibits

Anti-inflammatory mechanism via inhibition of the NF-κB/iNOS pathway.

References

Safety Operating Guide

Prudent Disposal of 4-Methoxybenzo[d]isoxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Treat 4-Methoxybenzo[d]isoxazole as a hazardous chemical waste. Due to the absence of specific safety data, a cautious approach is mandatory. This compound should be segregated for chemical waste disposal and must not be discarded down the drain or in regular trash.

This document provides detailed procedural guidance for the safe and compliant disposal of this compound, tailored for researchers, scientists, and drug development professionals. Given the limited publicly available hazard data for this specific compound, these procedures are based on established best practices for handling novel or uncharacterized chemical substances in a laboratory setting.

Core Disposal Principles

The proper disposal of any chemical waste is predicated on the principles of waste minimization, hazard identification, and appropriate segregation.[1] Laboratories are urged to first consider methods to reduce the volume of chemical waste generated.[1] When disposal is necessary, a thorough hazard assessment is the next critical step.

In the absence of a specific Safety Data Sheet (SDS) for this compound, its potential hazards must be inferred from its chemical structure—an aromatic heterocyclic compound with a methoxy (ether) group. Structurally related compounds, such as isoxazole derivatives and anisole, exhibit varying degrees of toxicity and flammability.[2] Therefore, this compound should be handled as a potentially toxic and flammable substance.

Step-by-Step Disposal Protocol
  • Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including but not limited to:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or a face shield.

    • A laboratory coat.

  • Waste Identification and Classification:

    • This compound waste must be classified as hazardous chemical waste.

    • This includes the pure compound, solutions containing it, and any materials (e.g., pipette tips, contaminated glassware) that have come into contact with it.

  • Waste Segregation and Containerization:

    • Solid Waste: Collect solid this compound waste in a clearly labeled, sealable, and chemically compatible container.[3]

    • Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and shatter-resistant waste container.[4] Do not mix with other waste streams unless compatibility has been verified.

    • Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.

    • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[1] The date of waste accumulation should also be noted.[5]

  • Storage of Chemical Waste:

    • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][3]

    • The SAA should be located at or near the point of waste generation and under the control of laboratory personnel.[1][4]

    • Ensure waste containers are kept tightly sealed except when adding waste.[3]

    • Segregate the this compound waste from incompatible materials, particularly strong oxidizing agents.[2]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or equivalent to schedule a pickup for the hazardous waste.

    • Do not exceed the accumulation limits for hazardous waste in your SAA as defined by your institution and local regulations (e.g., 55 gallons).[1]

Quantitative Disposal Guidelines

The following table summarizes general quantitative limits for hazardous waste accumulation, which should be adhered to in the absence of specific data for this compound. These are based on typical institutional and regulatory guidelines.

ParameterGuidelineCitation
Maximum Satellite Accumulation Volume 55 gallons of hazardous waste[1]
Maximum Acutely Toxic Waste 1 quart of liquid or 1 kg of solid[1]
Container Fill Level No more than 90% of the container's capacity[4]
Drain Disposal Limit Not permissible for this compound[6]
Trash Disposal Not permissible for this compound[6]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation & Assessment cluster_1 Segregation & Collection cluster_2 Final Disposal start Generation of This compound Waste assess_sds Is a specific SDS available? start->assess_sds treat_hazardous Treat as Hazardous Waste (Toxic, potentially flammable) assess_sds->treat_hazardous No select_container Select Appropriate Waste Container treat_hazardous->select_container label_container Label Container: 'Hazardous Waste' 'this compound' select_container->label_container store_saa Store in Satellite Accumulation Area (SAA) label_container->store_saa contact_ehs Contact EHS for Waste Pickup store_saa->contact_ehs

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Methoxybenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4-Methoxybenzo[d]isoxazole. The following procedures are based on general laboratory safety protocols and information from structurally similar compounds due to the absence of a specific Safety Data Sheet (SDS) for this chemical.

I. Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The recommended PPE for handling this compound is detailed below, categorized by protection level.

Protection Level Equipment When to Use
Level D (Minimum) - Coveralls- Safety glasses with side shields or chemical splash goggles- Chemical-resistant gloves (Nitrile, Neoprene)- Standard laboratory shoes (closed-toe)For handling small quantities in a well-ventilated area.
Level C - Full-face or half-mask air-purifying respirator (NIOSH approved)- Hooded chemical-resistant clothing (e.g., disposable overalls)- Inner and outer chemical-resistant gloves- Chemical-resistant boots with steel toe and shankWhen there is a known risk of airborne substances and the concentration is within the limits of an air-purifying respirator.
Level B - Positive pressure, full-facepiece self-contained breathing apparatus (SCBA) or supplied-air respirator- Hooded chemical-resistant clothing- Inner and outer chemical-resistant gloves- Chemical-resistant boots with steel toe and shankIn situations requiring the highest level of respiratory protection with less stringent skin protection needs.

Note: The appropriate level of PPE should be determined by a thorough risk assessment of the specific experimental conditions.

II. Handling and Operational Plan

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

A. Engineering Controls:

  • Always handle this compound in a certified chemical fume hood.

  • Ensure proper ventilation to minimize the concentration of vapors or dust.

  • An eyewash station and safety shower must be readily accessible in the immediate work area.

B. Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents to minimize movement and potential for spills.

  • Weighing and Transfer:

    • Conduct all weighing and transfers of solid material within the fume hood.

    • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

    • For solutions, use a calibrated pipette or syringe for accurate and safe transfer.

  • Reaction Setup:

    • Assemble glassware in the fume hood, ensuring all joints are properly sealed.

    • If heating the reaction, use a well-controlled heating mantle and monitor the temperature closely.

  • Post-Reaction:

    • Allow the reaction mixture to cool to room temperature before opening the apparatus.

    • Quench the reaction carefully, following the specific protocol.

Experimental Protocol: General Synthesis of Isoxazole Derivatives

The following is a general procedure for the synthesis of isoxazole derivatives, which may be adapted for work with this compound.[1]

  • Dissolve the starting materials in an appropriate organic solvent (e.g., dichloromethane, N,N-dimethylformamide) in a round-bottom flask equipped with a magnetic stirrer.[1]

  • Add any necessary reagents, such as a base (e.g., triethylamine, potassium carbonate), portion-wise while stirring.[1]

  • Slowly add the second reactant to the mixture. The reaction may be conducted at a controlled temperature (e.g., 0°C or room temperature).[1]

  • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).[1]

  • Upon completion, quench the reaction by adding water or an appropriate aqueous solution.[1]

  • Extract the product into an organic solvent (e.g., ethyl acetate).[1]

  • Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate).[1]

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the product using a suitable method, such as column chromatography.[1]

III. Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

A. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., filter paper, gloves, paper towels) should be placed in a designated, labeled solid waste container.

  • Liquid waste containing this compound should be collected in a separate, labeled liquid waste container. Do not mix with incompatible waste streams.

B. Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and the appropriate hazard symbols.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Follow all institutional guidelines for waste disposal.

IV. Emergency Procedures

In the event of an emergency, follow these procedures.

Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

V. Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_setup Prepare Fume Hood and Equipment prep_ppe->prep_setup handling_weigh Weigh and Transfer prep_setup->handling_weigh handling_reaction Set up and Run Reaction handling_weigh->handling_reaction emergency_exposure Exposure Response handling_weigh->emergency_exposure handling_workup Reaction Workup and Quenching handling_reaction->handling_workup emergency_spill Spill Response handling_reaction->emergency_spill disposal_segregate Segregate Waste handling_workup->disposal_segregate disposal_label Label Waste Containers disposal_segregate->disposal_label disposal_store Store in Satellite Area disposal_label->disposal_store disposal_pickup Arrange EHS Pickup disposal_store->disposal_pickup

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.